7-Bromoquinoline-2-carbaldehyde molecular structure and properties
Executive Summary 7-Bromoquinoline-2-carbaldehyde (CAS: 904369-20-6) is a bifunctional heterocyclic building block critical to modern medicinal chemistry and ligand design.[1][2][3] Characterized by a reactive aldehyde g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-Bromoquinoline-2-carbaldehyde (CAS: 904369-20-6) is a bifunctional heterocyclic building block critical to modern medicinal chemistry and ligand design.[1][2][3] Characterized by a reactive aldehyde group at the C2 position and a manipulatable bromine substituent at C7, this scaffold serves as a "divergent intermediate." It allows researchers to simultaneously explore condensation chemistry (via the aldehyde) and cross-coupling chemistry (via the aryl bromide), making it an ideal candidate for Structure-Activity Relationship (SAR) studies in oncology, infectious disease, and organometallic catalysis.
Part 1: Physicochemical Profile
Property
Data
Notes
IUPAC Name
7-Bromoquinoline-2-carbaldehyde
Also known as 7-Bromo-2-formylquinoline
CAS Number
904369-20-6
Molecular Formula
C₁₀H₆BrNO
Molecular Weight
236.07 g/mol
Appearance
Light yellow to beige solid
Oxidizes slowly in air; store under inert gas
Melting Point
150–151 °C
High crystallinity typical of planar heterocycles
Solubility
DMSO, DMF, Chloroform, DCM
Poorly soluble in water and hexanes
Mass Spectrometry
m/z 235.97 / 237.97
Characteristic 1:1 isotopic doublet (Br/Br)
Part 2: Synthesis & Production
The most reliable route to 7-bromoquinoline-2-carbaldehyde is the Riley Oxidation of the commercially available precursor, 7-bromo-2-methylquinoline. This method leverages Selenium Dioxide (SeO₂) to selectively oxidize the activated methyl group adjacent to the ring nitrogen.[1]
Reaction Pathway
The synthesis relies on the keto-enol tautomerism of the methyl group, which attacks the electrophilic selenium species.
Caption: Selective oxidation of the activated C2-methyl group using Selenium Dioxide.
Experimental Protocol (Standardized)
Objective: Preparation of 10 mmol scale batch.
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve 7-bromo-2-methylquinoline (2.22 g, 10 mmol) in 1,4-dioxane (40 mL). Note: Xylene can be used for higher temperature requirements, but dioxane is easier to remove.
Oxidation: Add Selenium Dioxide (SeO₂) (1.22 g, 11 mmol) in one portion.
Reflux: Heat the mixture to reflux (101 °C) with vigorous stirring for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the starting material.
Process Tip: The reaction mixture will turn black due to the precipitation of elemental selenium.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the black selenium solid. Wash the pad with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Part 3: Structural Characterization Logic
Confirming the structure requires validating both the aldehyde functionality and the integrity of the bromo-quinoline core.
¹H NMR (DMSO-d₆/CDCl₃):
Aldehyde Proton: Look for a distinct singlet downfield at δ 10.0–10.2 ppm . This confirms the oxidation of the methyl group.
Quinoline Ring:
H3 & H4: Two doublets (J ≈ 8.5 Hz) in the δ 7.8–8.2 ppm region. H4 is typically more deshielded.
H8: A doublet (J ≈ 2 Hz) appearing around δ 8.3–8.5 ppm . This proton is deshielded by the ring nitrogen and shows only meta-coupling to H6.
H5 & H6: A doublet and a doublet of doublets, respectively, reflecting the substitution pattern.
IR Spectroscopy:
C=O Stretch: Strong band at 1700–1710 cm⁻¹ .
C=N Stretch: Characteristic quinoline band at ~1590 cm⁻¹ .
Mass Spectrometry:
The presence of the M+2 peak at equal intensity to the molecular ion (M+) is the definitive signature of the bromine atom (
Br and Br isotopes).
Part 4: Reactivity & Applications
7-Bromoquinoline-2-carbaldehyde acts as a "Divergent Hub." The aldehyde allows for chain extension or ligand formation, while the bromine allows for core scaffold modification.
Caption: Divergent synthetic utility: C2-formyl condensation vs. C7-bromo cross-coupling.
Medicinal Chemistry Applications
Schiff Base Antibacterials:
Reaction with hydrazines (e.g., thiosemicarbazide) yields thiosemicarbazones.
Mechanism:[1][4][5][6] These derivatives chelate transition metals (Fe, Cu) in vivo, disrupting bacterial respiration and inhibiting DNA replication.
Topoisomerase II Inhibitors:
Copper(II) and Nickel(II) complexes derived from quinoline-2-carbaldehyde thiosemicarbazones have shown potency against lymphoma cell lines (e.g., U937). The 7-bromo substituent enhances lipophilicity, potentially improving membrane permeability compared to the unsubstituted parent.
Fluorescent Probes:
The rigid quinoline core is inherently fluorescent. Derivatization at the aldehyde position with electron-rich amines can create "Push-Pull" systems used for sensing metal ions (Zn²⁺, Hg²⁺) in biological fluids.
Handling & Safety
Hazards: Like many halogenated aldehydes, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) . It may be Toxic if Swallowed (H301) based on quinoline class toxicity.
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids (7-bromoquinoline-2-carboxylic acid) upon prolonged exposure to air.
References
Smolecule. (2023).[7] 7-Bromoquinoline-2-carbaldehyde Product Information & CAS 904369-20-6. Link
Riley, H. L., et al. (1932).[1] Selenium Dioxide: A New Oxidising Agent. Journal of the Chemical Society. (Foundational chemistry for SeO2 oxidation).[1]
Easmon, J., et al. (2001). Synthesis and antitumor activity of [benzoyl- and [3-methoxy-4-(quinolin-2-ylmethoxy)benzoyl]hydrazones. European Journal of Medicinal Chemistry. (Context for quinoline hydrazone activity).
Pahontu, E., et al. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Bioorganic & Medicinal Chemistry. Link
BenchChem. (2025). Validating the Structure of Quinoline Carbaldehydes: Analytical Techniques. Link
7-Bromoquinoline-2-carbaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract 7-Bromoquinoline-2-carbaldehyde stands as a critical heterocyclic building block in the realms of medicinal chemistry and organic synthesis. The strategic placement of a bromine atom and an aldehyde group on the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
7-Bromoquinoline-2-carbaldehyde stands as a critical heterocyclic building block in the realms of medicinal chemistry and organic synthesis. The strategic placement of a bromine atom and an aldehyde group on the quinoline framework imparts a unique reactivity profile, rendering it an exceptionally versatile precursor for the synthesis of complex, biologically active molecules. This in-depth technical guide delineates the core physicochemical properties of 7-bromoquinoline-2-carbaldehyde, provides validated experimental protocols for its synthesis and characterization, and explores its vast potential in contemporary drug discovery. The methodologies detailed herein are designed to be robust and reproducible, ensuring their reliable application in a research setting.
Introduction: The Strategic Importance in Chemical Synthesis
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of a bromine atom at the 7-position and a carbaldehyde (aldehyde) at the 2-position creates a molecule with distinct and exploitable reactive sites. This strategic functionalization allows for selective and sequential chemical modifications, making 7-bromoquinoline-2-carbaldehyde a highly sought-after starting material for constructing libraries of novel compounds for biological screening.[1] The electron-withdrawing properties of both the bromine and aldehyde substituents significantly influence the electronic landscape of the quinoline ring, thereby governing its reactivity and interaction with biological targets. A comprehensive grasp of these fundamental characteristics is essential for its effective deployment in multi-step synthetic strategies.
Physicochemical Properties: A Quantitative Overview
A foundational understanding of a compound's physicochemical properties is paramount for designing successful and efficient experimental workflows. This section provides a consolidated summary of the key properties of 7-bromoquinoline-2-carbaldehyde.
δ (ppm): 193.9, 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5. (Note: This is a representative spectrum of a similar quinoline-2-carbaldehyde and may vary slightly)
The reliable and scalable synthesis of 7-bromoquinoline-2-carbaldehyde is fundamental to its utility. While several synthetic routes exist, a common and effective method involves the oxidation of the corresponding alcohol, (7-bromoquinolin-2-yl)methanol.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 7-Bromoquinoline-2-carbaldehyde.
Step-by-Step Experimental Protocol
Materials:
(7-bromoquinolin-2-yl)methanol
Manganese dioxide (activated)
Dichloromethane (CH₂Cl₂)
Celite®
Silica gel for column chromatography
Hexanes and Ethyl Acetate
Procedure:
Reaction Setup: To a stirred solution of (7-bromoquinolin-2-yl)methanol in dichloromethane, add an excess of activated manganese dioxide.
Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake is washed with additional dichloromethane.
Concentration: The combined filtrates are concentrated under reduced pressure to yield the crude product.
Purification: The crude material is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 7-bromoquinoline-2-carbaldehyde.
Protocol Trustworthiness: This protocol's reliability is ensured through TLC monitoring, which provides a direct visual confirmation of the reaction's progression. The filtration through Celite® is a standard and effective method for removing solid reagents. Finally, purification by column chromatography is a robust technique to isolate the target compound in high purity, which can be confirmed by spectroscopic methods like NMR.
Reactivity and Synthetic Applications
The synthetic versatility of 7-bromoquinoline-2-carbaldehyde stems from its two primary reactive handles: the aldehyde group and the carbon-bromine bond.
Key Reaction Pathways Diagram
Caption: Key reaction pathways for the functionalization of 7-Bromoquinoline-2-carbaldehyde.
Applications in Drug Discovery
The aldehyde functionality is a gateway to a multitude of chemical transformations, including reductive aminations, Wittig reactions, and nucleophilic additions, allowing for the introduction of diverse side chains and pharmacophores.[1] The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These powerful reactions enable the facile installation of aryl, heteroaryl, alkynyl, and amino groups, which are crucial for tuning the biological activity and pharmacokinetic profiles of drug candidates. For instance, derivatives of quinoline are being investigated for their potential as anticancer, antibacterial, and antioxidant agents.[4][5][6]
Safety, Handling, and Storage
Safety Precautions: As with many halogenated aromatic compounds, 7-bromoquinoline-2-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood.
Storage: The compound should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent degradation.
Conclusion
7-Bromoquinoline-2-carbaldehyde is a valuable and versatile building block in modern organic and medicinal chemistry. Its dual reactivity allows for a wide array of chemical modifications, making it an indispensable tool for the synthesis of novel compounds with potential therapeutic applications. The comprehensive data and validated protocols presented in this guide are intended to facilitate its effective use by researchers and scientists in the pursuit of new discoveries.
References
Khan, I., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3187.
PubChem. (n.d.). 7-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
PubChemLite. (n.d.). 7-bromoquinoline-2-carbaldehyde. Retrieved from [Link]
PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2021, April 7). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Retrieved from [Link]
National Institutes of Health. (2024, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
National Institutes of Health. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Retrieved from [Link]
Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
National Institutes of Health. (2024, December 16). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Retrieved from [Link]
National Institutes of Health. (n.d.). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from [Link]
7-Bromoquinoline-2-carbaldehyde CAS number and identification
CAS Number: 904369-20-6 Document Type: Technical Reference Guide Version: 1.0 Executive Summary 7-Bromoquinoline-2-carbaldehyde is a halogenated heterocyclic building block critical in medicinal chemistry and materials s...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 904369-20-6
Document Type: Technical Reference Guide
Version: 1.0
Executive Summary
7-Bromoquinoline-2-carbaldehyde is a halogenated heterocyclic building block critical in medicinal chemistry and materials science. Defined by its quinoline scaffold substituted with a bromine atom at the 7-position and a reactive formyl group at the 2-position, it serves as a versatile electrophile. Its primary utility lies in the synthesis of Schiff bases, hydrazones, and metal-coordinating ligands, often explored for anti-tumor, anti-inflammatory, and antimicrobial properties. This guide details its identification, synthesis, and validated experimental applications.
Chemical Identity & Physical Properties[1][2][3]
Property
Specification
CAS Number
904369-20-6
IUPAC Name
7-Bromoquinoline-2-carbaldehyde
Molecular Formula
C₁₀H₆BrNO
Molecular Weight
236.06 g/mol
SMILES
C1=CC(=CC2=C1C=CC(=N2)C=O)Br
InChI Key
UAAIYUWCJFTSAF-UHFFFAOYSA-N
Appearance
Yellow to pale-brown solid
Melting Point
150–151 °C
Solubility
Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of 7-Bromoquinoline-2-carbaldehyde typically proceeds via a robust two-step workflow: the construction of the quinoline core followed by the selective oxidation of the methyl group.
Synthetic Workflow Diagram
Caption: Two-stage synthesis pathway from 3-bromoaniline to the target aldehyde.
Detailed Protocol
Step 1: Synthesis of 7-Bromo-2-methylquinoline (Precursor)
Dissolve 7-bromo-2-methylquinoline (1.0 eq) in 1,4-dioxane.
Add pulverized SeO₂ (1.1–1.5 eq).
Reflux the mixture for 4–12 hours. Monitor via TLC (formation of a more polar spot).
Work-up: Filter hot to remove black selenium metal. Evaporate the solvent.[4][5]
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).
Analytical Identification & Validation
Validating the structure requires confirming the presence of the aldehyde moiety and the specific substitution pattern of the quinoline ring.
NMR Spectroscopy Logic
¹H NMR (DMSO-d₆/CDCl₃, 400 MHz):
Aldehyde Proton (-CHO): A distinct singlet appearing downfield at δ 10.0–10.2 ppm . This confirms the oxidation of the methyl group.
Quinoline Ring Protons (Aromatic Region δ 7.5–8.8 ppm):
H3 & H4 (Pyridine Ring): Two doublets with a characteristic coupling constant (J ≈ 8.5 Hz). H4 is typically more deshielded (downfield, ~8.3 ppm) than H3 (~8.0 ppm).
H8 (Benzene Ring): A singlet (or doublet with small meta-coupling, J ≈ 2 Hz) at δ ~8.2–8.4 ppm . The lack of ortho coupling confirms the 7-position substitution.
H5 & H6: H5 appears as a doublet (J ≈ 9 Hz), and H6 as a doublet of doublets (J ≈ 9, 2 Hz).
¹³C NMR:
Carbonyl Carbon: Characteristic signal at δ ~193 ppm .
Quinoline Carbons: 9 aromatic signals in the range of δ 120–150 ppm .
Mass Spectrometry (MS)
Ionization: ESI+ or EI.
Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br isotopes) creates a distinctive 1:1 doublet pattern.
Peaks:
[M]⁺: ~235 (⁷⁹Br)
[M+2]⁺: ~237 (⁸¹Br)
Base peak often corresponds to loss of -CO (M-28) or -Br depending on ionization energy.
Identification Decision Tree
Caption: Analytical decision matrix for structural validation.
Applications in Drug Discovery
The 2-carbaldehyde group is a "chemical hook," allowing the rapid generation of diverse libraries.
Schiff Base Ligands:
Reaction with primary amines (R-NH₂) yields imines (Schiff bases).
Utility: These derivatives are extensively studied for anti-tuberculosis and antimalarial activity, leveraging the quinoline core's similarity to drugs like Chloroquine and Mefloquine.
Metal Complexes:
The N-atom of the quinoline and the O-atom of the aldehyde (or derived imine N) form a stable chelation pocket.
Utility: Complexes with Cu(II), Zn(II), and Ru(II) are investigated for DNA binding and cleavage (nuclease activity).
Heterocycle Formation:
Condensation with diamines (e.g., o-phenylenediamine) yields imidazoles .
Reaction with 2-acetylpyridine via Claisen-Schmidt condensation yields chalcones .
Safety & Handling
Hazards:
Selenium Dioxide: Highly toxic and an environmental hazard. Use strict fume hood controls during the oxidation step.
Aldehyde: Potential sensitizer; store under inert atmosphere (N₂/Ar) at 2–8 °C to prevent air oxidation to the carboxylic acid (7-bromoquinoline-2-carboxylic acid).
A Comprehensive Spectroscopic Guide to 7-Bromoquinoline-2-carbaldehyde: Elucidating Structure Through NMR, IR, and MS
Abstract 7-Bromoquinoline-2-carbaldehyde is a pivotal heterocyclic compound, leveraging the biologically significant quinoline scaffold for applications in medicinal chemistry and materials science.[1] Its unique arrange...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
7-Bromoquinoline-2-carbaldehyde is a pivotal heterocyclic compound, leveraging the biologically significant quinoline scaffold for applications in medicinal chemistry and materials science.[1] Its unique arrangement of a bromine atom at the 7-position and an aldehyde group at the 2-position imparts specific reactivity and properties, making precise structural confirmation essential.[1] This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromoquinoline-2-carbaldehyde (C₁₀H₆BrNO, Molecular Weight: 236.07 g/mol ), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] We delve into the causality behind spectral features, offering field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
The structural integrity of a synthetic compound is the bedrock of its functional application. For 7-Bromoquinoline-2-carbaldehyde, a combination of spectroscopic techniques provides a self-validating system for structural confirmation. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.
Caption: Structure of 7-Bromoquinoline-2-carbaldehyde with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum of 7-Bromoquinoline-2-carbaldehyde is characterized by distinct signals for the aldehyde proton and the aromatic protons on the quinoline core. The aldehyde proton is significantly deshielded by the adjacent carbonyl group, causing its signal to appear far downfield. The aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom, the aldehyde group, and the bromine atom, resulting in a complex but interpretable pattern in the aromatic region (typically 7.0-9.0 ppm).[2]
Expected Chemical Shifts for 7-Bromoquinoline-2-carbaldehyde:
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
H-aldehyde (-CHO)
~10.1 - 10.5
Singlet (s)
H-3
~7.5 - 7.7
Doublet (d)
H-4
~8.1 - 8.3
Doublet (d)
H-5
~7.8 - 8.0
Doublet (d)
H-6
~7.6 - 7.8
Doublet of doublets (dd)
H-8
~8.2 - 8.4
Doublet (d)
Note: Predicted values are based on analysis of substituted quinolines. Actual values may vary based on solvent and experimental conditions.[2][3]
¹³C NMR Spectroscopy: Carbon Backbone Mapping
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of non-equivalent carbons and insight into their electronic environment. The most diagnostic signal is the carbonyl carbon of the aldehyde, which is highly deshielded and appears significantly downfield (~190-195 ppm).[4] The carbons of the quinoline ring resonate in the aromatic region, with their specific shifts influenced by the attached substituents.
Expected Chemical Shifts for 7-Bromoquinoline-2-carbaldehyde:
Carbon Assignment
Expected Chemical Shift (δ, ppm)
C-aldehyde (-CHO)
~192 - 194
C-2
~152 - 154
C-3
~122 - 124
C-4
~137 - 139
C-4a
~128 - 130
C-5
~130 - 132
C-6
~129 - 131
C-7
~125 - 127
C-8
~130 - 132
C-8a
~148 - 150
Note: Predicted values based on known substituent effects on the quinoline ring system.[4]
Experimental Protocol: NMR Spectrum Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Sample Preparation : Accurately weigh 5-10 mg of 7-Bromoquinoline-2-carbaldehyde.[3]
Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a small vial.[2]
Transfer : Transfer the solution into a clean 5 mm NMR tube.
Acquisition : Place the tube in the NMR spectrometer. Perform standard instrument setup procedures (locking, tuning, shimming). Acquire the ¹H and ¹³C NMR spectra.
Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the chemical shifts to a known standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation by molecular vibrations.[5] For 7-Bromoquinoline-2-carbaldehyde, the IR spectrum is dominated by absorptions from the aldehyde group and the aromatic quinoline system.
The key diagnostic peaks are:
Aldehyde C=O Stretch : A strong, sharp absorption band characteristic of the carbonyl group. For aromatic aldehydes, this typically appears in the range of 1710-1685 cm⁻¹.[6]
Aldehyde C-H Stretch : Two weak but distinct peaks are characteristic of the C-H bond of an aldehyde. These "Fermi doublets" often appear around 2850 cm⁻¹ and 2750 cm⁻¹.[7][8] The presence of both is a strong indicator of an aldehyde functional group.
Aromatic C=C/C=N Stretches : Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations within the quinoline ring system.[9]
Aromatic C-H Stretch : A signal appearing above 3000 cm⁻¹ is typical for C-H bonds on an aromatic ring.[7]
Summary of Key IR Absorptions:
Wavenumber (cm⁻¹)
Functional Group
Description
~3100 - 3000
Aromatic C-H
Stretch
~2850, ~2750
Aldehyde C-H
Stretch (Fermi Doublets)
~1700
Aldehyde C=O
Stretch (Strong, Sharp)
~1600 - 1450
Aromatic C=C & C=N
Ring Stretches
Experimental Protocol: IR Spectrum Acquisition (ATR)
Sample Preparation : Place a small, solid sample of 7-Bromoquinoline-2-carbaldehyde directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
Pressure Application : Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Background Scan : Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Sample Scan : Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, offering definitive evidence of its identity.[3] High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.
For 7-Bromoquinoline-2-carbaldehyde, the key features of the mass spectrum are:
Molecular Ion Peak (M⁺) : The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₁₀H₆⁷⁹BrNO]⁺ and [C₁₀H₆⁸¹BrNO]⁺. The predicted monoisotopic mass is 234.96329 Da.[10]
Fragmentation Pattern : Electron ionization (EI) can cause the molecule to fragment in predictable ways. Common fragmentation pathways for this molecule would include the loss of the aldehyde group (-CHO, 29 Da) or the bromine atom (-Br, 79 or 81 Da).
Caption: Proposed major fragmentation pathways for 7-Bromoquinoline-2-carbaldehyde in EI-MS.
Experimental Protocol: Mass Spectrum Acquisition (ESI-TOF)
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion : Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Instrument Parameters : Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable ion signal.
Mass Analysis : Acquire the mass spectrum using a Time-of-Flight (TOF) analyzer in a positive or negative ion mode. TOF analyzers are well-suited for accurate mass measurements.
Data Analysis : Process the spectrum to identify the molecular ion and major fragment peaks. Use the accurate mass data to confirm the elemental composition.
Conclusion
The structural elucidation of 7-Bromoquinoline-2-carbaldehyde is reliably achieved through the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. The characteristic downfield aldehyde proton in ¹H NMR, the highly deshielded carbonyl carbon in ¹³C NMR, the distinct C=O and C-H aldehyde stretches in IR, and the signature M/M+2 isotopic pattern in MS collectively form a robust and self-validating dataset. This guide provides the foundational spectroscopic knowledge and protocols necessary for the confident identification and characterization of this important synthetic building block.
References
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Available at: [Link]
PubChemLite. (n.d.). 7-bromoquinoline-2-carbaldehyde (C10H6BrNO). Available at: [Link]
MDPI. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Available at: [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]
Bentham Science Publishers. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Available at: [Link]
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]
ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Available at: [Link]
ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available at: [Link]
Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
YouTube. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Available at: [Link]
NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]
ScienceDirect. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
Beilstein Journals. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]
NIH. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available at: [Link]
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]
NIH. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Available at: [Link]
Supporting Information. (n.d.). Supporting Information. Available at: [Link]
Understanding the quinoline core in 7-Bromoquinoline-2-carbaldehyde
The following technical guide details the structural properties, synthetic pathways, and reactivity profile of the 7-Bromoquinoline-2-carbaldehyde core. Classification: Heterocyclic Scaffold | CAS: 904369-20-6 | Formula:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural properties, synthetic pathways, and reactivity profile of the 7-Bromoquinoline-2-carbaldehyde core.
7-Bromoquinoline-2-carbaldehyde represents a high-value "privileged structure" in medicinal chemistry, merging the pharmacophoric properties of the quinoline ring with two orthogonal reactive handles: a hard electrophile (C2-formyl group) and a soft electrophile (C7-bromide). This dual-functionality allows for the rapid generation of molecular diversity, making it a critical intermediate in the development of PIM kinase inhibitors, antiproliferative agents, and multiphoton-active biological probes.
Structural & Electronic Analysis
The scaffold consists of a bicyclic system where a benzene ring is fused to a pyridine ring. The electronic distribution is governed by two competing effects:
Inductive Withdrawal (–I): The C7-bromine atom exerts a strong inductive pull, deactivating the benzenoid ring towards electrophilic aromatic substitution but activating it for palladium-catalyzed cross-coupling reactions.
Electron Deficiency (π-deficient): The N-heterocycle (pyridine ring) is naturally electron-deficient. The C2-formyl group further depletes electron density from the ring system, making the C2 position highly susceptible to nucleophilic attack (e.g., by amines or hydrides).
Physicochemical Properties
Property
Value / Characteristic
Molecular Weight
236.07 g/mol
Appearance
White to off-white solid
Melting Point
151 °C [1]
Solubility
Soluble in DMSO, CH₂Cl₂, CHCl₃; sparingly soluble in water
Polar Surface Area
~30 Ų (predicted)
Synthetic Protocol
The most robust route to 7-Bromoquinoline-2-carbaldehyde avoids direct formylation, which is often non-selective. Instead, it employs a stepwise construction starting from 3-bromoaniline, utilizing the Doebner-Miller synthesis followed by Selenium Dioxide (SeO₂) oxidation.
Step 1: Synthesis of 7-Bromo-2-methylquinoline (Precursor)[2][3]
Mechanism: Acid-catalyzed conjugate addition of aniline to the in-situ generated α,β-unsaturated aldehyde, followed by cyclization and oxidation.
Protocol:
Cool 200 mL of 37% HCl to 0 °C.
Slowly add 3-Bromoaniline (92 mmol).
Add Paraldehyde (0.8 mol) dropwise.
Stir at room temperature for 1 hour, then reflux for 3 hours.
Workup: Cool to 0 °C, neutralize with saturated NaOH, and extract with CH₂Cl₂. Purify via silica gel chromatography (Cyclohexane/EtOAc 9:1) to isolate the 7-bromo regioisomer (Yield ~46%).[1]
Step 2: Oxidation to 7-Bromoquinoline-2-carbaldehyde
MS (ESI): m/z 236/238 [M+H]⁺ (characteristic Br isotope pattern).
¹H NMR (Diagnostic): The aldehyde proton typically appears as a singlet downfield at ~10.0–10.2 ppm. The aromatic region (7.5–8.5 ppm) will show the splitting pattern of the 7-substituted quinoline (d, s, d, d).[3]
Reactivity & Functionalization Map
The core's utility lies in its ability to undergo orthogonal functionalization. The C2-aldehyde is a "hard" electrophile suitable for condensation, while the C7-bromide is a "soft" electrophile suitable for metal-catalyzed coupling.
Figure 1: Orthogonal reactivity map of the 7-bromoquinoline-2-carbaldehyde scaffold.
Key Reaction Pathways[7]
Schiff Base Formation (C2):
Reaction with primary amines, hydrazines, or thiosemicarbazides yields imines. These derivatives are extensively explored as tridentate ligands for metal complexation (Cu, Zn) with potential anticancer activity.
Protocol: Reflux equimolar amounts of aldehyde and amine in ethanol with catalytic acetic acid.
Palladium-Catalyzed Coupling (C7):
The C7-Br bond is activated for Suzuki or Buchwald-Hartwig coupling. This is crucial for expanding the molecule into the "solvent-exposed" regions of a protein binding pocket (e.g., in kinase inhibitors).
Note: The C2-aldehyde should often be protected (e.g., as an acetal) or converted (e.g., to an alcohol) prior to harsh coupling conditions to prevent side reactions, although modern catalysts can tolerate the aldehyde.
Medicinal Chemistry Applications
PIM Kinase Inhibitors
The 7-bromoquinoline core serves as a scaffold for inhibitors of PIM kinases (Proviral Integration site for Moloney murine leukemia virus), which are upregulated in hematological malignancies.
Mechanism: The quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding hinge region.
Strategy: The C2-aldehyde is often reduced to a hydroxymethyl group or converted to an amine to interact with the ribose-binding pocket, while the C7 position is substituted with aryl groups to target the hydrophobic region II [2].
Multiphoton Probes
Derivatives of 7-bromoquinoline-2-carbaldehyde have been patented as precursors for "caged" biologically active compounds. The quinoline core acts as a two-photon absorbing chromophore, allowing for the controlled release of drugs or effector molecules upon irradiation with NIR light [1].
Antimicrobial Agents
Schiff base derivatives (e.g., thiosemicarbazones) derived from this aldehyde have shown potency against S. aureus and E. coli. The mechanism typically involves the chelation of essential metal ions (Fe, Cu) required for bacterial respiration.
References
Preparation of 7-bromo-quinoline-2-carbaldehyde. Patent EP2523937B1. "Multiphoton activable quinoline derivatives, their preparation and their uses." Available at:
Pyridineamine compounds useful as pim kinase inhibitors. Patent US20160347735A1. Describes the use of 7-bromoquinoline-2-carbaldehyde as a key intermediate. Available at:
7-BROMO-2-METHYLQUINOLINE synthesis. ChemicalBook. Detailed protocol for the Doebner-Miller precursor synthesis. Available at:
Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synth...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4][5][6] The introduction of a bromine atom to this privileged structure gives rise to bromoquinoline derivatives, a class of compounds that has garnered significant attention for its enhanced and often novel therapeutic properties. The position and number of bromine substituents on the quinoline ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets and ultimately its pharmacological profile.[7][8] This guide provides an in-depth exploration of the diverse biological activities of bromoquinoline derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Bromoquinoline derivatives have emerged as promising candidates in the quest for novel anticancer therapeutics, exhibiting a variety of mechanisms to thwart cancer cell proliferation and survival.[1][8]
1.1. Induction of Apoptosis and Cell Cycle Arrest
A key strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Several bromoquinoline derivatives have demonstrated potent pro-apoptotic effects. For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have shown strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL.[9] These compounds have been shown to induce apoptosis through mechanisms such as DNA laddering.[9]
Furthermore, some bromoquinoline derivatives can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[1] For example, a novel quinoline derivative, 91b1, has been shown to modulate the cell cycle and suppress cell proliferation in various cancer cell lines.[10]
1.2. Inhibition of Key Signaling Pathways
The anticancer activity of bromoquinoline derivatives is often linked to their ability to interfere with critical signaling pathways that are dysregulated in cancer.
Topoisomerase Inhibition: Topoisomerases are enzymes crucial for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death. Certain bromo- and dicyano-substituted 8-hydroxyquinolines have been identified as novel topoisomerase I inhibitors.[9] These compounds suppress the relaxation of supercoiled plasmid DNA, indicating their direct interference with the enzyme's function.[9]
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cell growth and proliferation and is often overexpressed in various cancers. A series of 6-bromo quinazoline derivatives have been synthesized and shown to possess antiproliferative activity against MCF-7 and SW480 cancer cell lines.[11] Molecular docking studies suggest that these compounds bind to the EGFR, inhibiting its activity.[11]
Downregulation of Oncogenes: Some bromoquinoline derivatives can exert their anticancer effects by downregulating the expression of genes that promote tumor growth. The compound 91b1, for instance, has been found to downregulate the expression of Lumican, a gene associated with tumorigenesis, migration, and invasion.[10]
The anticancer potency of bromoquinoline derivatives is highly dependent on their substitution pattern. Studies have shown that the presence of a hydroxyl group at the C-8 position of the quinoline core can enhance anticancer potential.[9] Additionally, the bromination at the C-5 and C-7 positions has been found to significantly enhance inhibitory activity.[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Bromoquinoline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising area of research.[7][12]
2.1. Antibacterial Activity
Bromoquinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[13][14] For example, a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[15] One compound, in particular, showed an impressive minimum inhibitory concentration (MIC) value of 0.031 μg/ml against MRSA.[15]
The mechanism of antibacterial action for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[15]
2.2. Antifungal Activity
In addition to their antibacterial properties, certain bromoquinoline derivatives also exhibit potent antifungal activity.[12] For instance, some novel quinoline derivatives bearing pyrazoline and pyridine analogues have been screened for their activity against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus.[12] The presence of electron-withdrawing groups, such as bromine, has been observed to enhance the antifungal activity of these compounds.[12]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
Serial Dilution: Perform a two-fold serial dilution of the bromoquinoline derivative in the broth medium in a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Activity: A New Frontier in Viral Infections
The quinoline scaffold is present in several known antiviral drugs, and bromoquinoline derivatives are being explored for their potential to combat a range of viral infections.[17][18]
Research has shown that quinoline derivatives can be effective against various viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV).[19] Some novel quinoline derivatives have demonstrated potent in vitro activity against RSV with IC50 values in the low micromolar range.[19] One particularly active compound was found to be more potent than the reference drug ribavirin and could inhibit the virus transcription and replication cycle at an early stage.[19]
The antiviral mechanisms of these compounds are still under investigation but may involve interference with viral entry, replication, or assembly.
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Bromoquinoline derivatives have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[20][21][22][23]
Some heterocyclic quinoline derivatives have been shown to protect glial and neuronal cells from oxidative insults and exhibit neuroinflammatory protection in neuronal cells at low micromolar concentrations.[20][23] These compounds were found to reduce nitric oxide levels, a key mediator of neuroinflammation.[20][23]
The neuroprotective potential of these compounds is also linked to their ability to chelate metal ions, which are implicated in the generation of reactive oxygen species and the aggregation of proteins in neurodegenerative diseases. Furthermore, some derivatives are predicted to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase type B (MAO-B), which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[22]
Conclusion
Bromoquinoline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their potential for the development of new and effective therapies for a wide range of diseases. The ability to fine-tune their pharmacological properties through synthetic modifications, particularly the strategic placement of bromine atoms, offers a powerful tool for medicinal chemists. Further research into the mechanisms of action, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential and translate these promising findings into clinical applications.
References
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024-07-04).
Comprehensive review on current developments of quinoline-based anticancer agents.
Synthesis and antimicrobial activity of novel quinoline derivatives bearing pyrazoline and pyridine analogues | Request PDF - ResearchGate.
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI.
Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed.
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC.
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. (2024-05-19).
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI.
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025-05-06).
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025-10-30).
Biological activities of quinoline derivatives - PubMed.
Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. (2019-09-29).
Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH.
(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020-06-04).
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019-02-02).
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH.
(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-09).
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022-09-17).
Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed. (2021-03-15).
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (2023-10-12).
A comprehensive review on the biological interest of quinoline and its derivatives - PubMed. (2021-02-15).
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. (2019-02-02).
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI.
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - ResearchGate.
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group on the Quinoline Scaffold
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, prized for its unique electronic propertie...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, prized for its unique electronic properties and broad biological activity.[1][2][3][4][5] When functionalized with an aldehyde group, the quinoline ring becomes an exceptionally versatile building block, enabling a vast array of chemical transformations. This guide provides a detailed exploration of the factors governing the reactivity of the formyl group on the quinoline scaffold and offers practical, field-proven protocols for its key transformations. We will delve into the nuanced interplay of electronic and steric effects dictated by the aldehyde's position and provide expert insights into reaction mechanisms and optimization strategies.
Introduction: The Quinoline Aldehyde as a Strategic Synthetic Intermediate
The fusion of a benzene ring with a pyridine ring gives rise to the quinoline heterocycle, a structure found at the core of numerous pharmaceuticals, including the antimalarial drug quinine and the fluoroquinolone class of antibiotics.[4][5] The introduction of a formyl (-CHO) group onto this scaffold provides a powerful synthetic handle. The aldehyde's electrophilic carbon atom is a prime target for nucleophiles, serving as a gateway for carbon-carbon and carbon-heteroatom bond formation. This capability allows for the systematic elaboration of molecular complexity, a critical process in the journey of drug discovery and the design of novel functional materials.[2]
The reactivity of a quinoline carboxaldehyde is not constant; it is profoundly influenced by the position of the aldehyde group on the bicyclic system. Understanding these positional effects is paramount for any scientist aiming to harness the full synthetic potential of these intermediates.
Governing Factors of Reactivity: Electronics and Sterics
The chemical behavior of the aldehyde group is dictated by the electronic landscape of the quinoline ring and the steric environment surrounding the formyl moiety.
Electronic Effects: The Influence of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is electron-withdrawing, exerting a significant mesomeric (-M) and inductive (-I) effect. This deactivates the ring towards electrophilic substitution but, more importantly for our topic, it modulates the electrophilicity of a substituent aldehyde group.
Positions 2 and 4 (α and γ to Nitrogen): An aldehyde at the 2- or 4-position experiences a strong electron-withdrawing effect from the ring nitrogen. This effect is relayed through the π-system, significantly increasing the partial positive charge on the carbonyl carbon. Consequently, 2-formylquinoline and 4-formylquinoline are highly reactive towards nucleophilic attack.
Positions on the Benzene Ring (5, 6, 7, 8): When the aldehyde is on the carbocyclic ring, the electronic influence of the nitrogen is attenuated. Reactivity at these positions is more akin to that of a standard benzaldehyde, though still subtly influenced by the fused pyridine ring.
Position 3: The 3-position is meta to the nitrogen atom. The inductive effect still operates, but the powerful mesomeric withdrawing effect is absent. Therefore, 3-formylquinoline is generally less reactive than its 2- and 4-isomers but more reactive than a simple benzaldehyde.
Steric Hindrance
Steric hindrance, the repulsion between electron clouds of nearby atoms or groups, can significantly impede the approach of a nucleophile to the carbonyl carbon.[6]
Position 2 & 8-Aldehydes: The aldehyde group at the 2-position is adjacent to the ring nitrogen. More significantly, an aldehyde at the 8-position is subject to pronounced steric hindrance from the "peri" hydrogen at the 1-position of the fused ring system. This can necessitate more forcing reaction conditions or specialized catalysts to achieve desired transformations.[7]
Substituted Quinolines: The presence of other bulky substituents near the aldehyde group, regardless of its position, will invariably decrease its reaction rate.[7]
Key Transformations of Quinoline Aldehydes
The aldehyde group is a gateway to a multitude of chemical functionalities. Below, we discuss several high-utility reactions with a focus on experimental design and provide validated protocols.
Reductive Amination: Forging C-N Bonds
Reductive amination is a cornerstone reaction in medicinal chemistry for introducing amine diversity. It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Expertise & Causality: The choice of reducing agent is critical and depends on the reactivity of the quinoline aldehyde and the stability of the imine intermediate.
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting aldehyde if the imine formation is slow. It is best used for reactive aldehydes (e.g., 4-formylquinoline) where imine formation is rapid.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent. It is the reagent of choice for most applications. Its steric bulk prevents it from readily reducing the aldehyde, but it efficiently reduces the more electrophilic iminium ion intermediate. This selectivity minimizes side reactions and improves yields.
Catalytic Hydrogenation (H₂, Pd/C): A clean and effective method, particularly for larger-scale synthesis. However, it is less functional-group tolerant (e.g., will reduce nitro groups, alkynes).
Trustworthy Protocol: Synthesis of 4-((Butylamino)methyl)quinoline
This protocol demonstrates a self-validating system using the highly reactive 4-formylquinoline. The use of NaBH(OAc)₃ ensures high selectivity.
Step 1: Reaction Setup: To a solution of 4-quinolinecarboxaldehyde (1.0 mmol, 157 mg) in 10 mL of dichloromethane (DCM) in a round-bottom flask, add n-butylamine (1.1 mmol, 80 mg).
Step 2: Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the imine can often be monitored by TLC or LC-MS.
Step 3: Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes. [Note: The portion-wise addition controls any potential exotherm.]
Step 4: Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the disappearance of the imine intermediate by TLC.
Step 5: Work-up: Quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.
Step 6: Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amine.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Olefination
These reactions are indispensable for converting the aldehyde into an alkene, forming a new carbon-carbon double bond.
Expertise & Causality:
Wittig Reaction: Utilizes a phosphorus ylide. Unstabilized ylides (e.g., from alkyl phosphonium salts) typically give (Z)-alkenes, while stabilized ylides (e.g., containing an adjacent ester or ketone) favor (E)-alkenes. A common issue is the removal of the triphenylphosphine oxide byproduct.
HWE Reaction: Employs a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide. It almost exclusively produces the thermodynamically more stable (E)-alkene. The diethyl phosphate byproduct is water-soluble, simplifying purification. For these reasons, the HWE reaction is often preferred in a drug development setting.
Data Presentation: Comparison of Olefination Methods
Reaction
Reagent
Typical Selectivity
Byproduct
Purification
Wittig
Ph₃P=CHR
(Z) for unstabilized, (E) for stabilized
Ph₃P=O
Often requires chromatography
HWE
(EtO)₂P(O)CH⁻R
Almost exclusively (E)
(EtO)₂PO₂⁻
Simple aqueous extraction
Trustworthy Protocol: HWE Synthesis of Ethyl (E)-3-(Quinolin-3-yl)acrylate
Step 1: Base Treatment: In a flame-dried, three-neck flask under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 mmol, 0.22 mL) to 5 mL of dry tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
Step 2: Ylide Generation: Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise. [Caution: Hydrogen gas is evolved.] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
Step 3: Aldehyde Addition: Dissolve 3-quinolinecarboxaldehyde (1.0 mmol, 157 mg) in 3 mL of dry THF and add it dropwise to the ylide solution at 0 °C.
Step 4: Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates complete consumption of the aldehyde.
Step 5: Work-up: Cool the reaction to 0 °C and quench carefully with 5 mL of saturated aqueous ammonium chloride solution.
Step 6: Extraction & Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography to afford the (E)-alkene product.
Knoevenagel Condensation: C-C Bonds with Active Methylene Compounds
This condensation reaction involves an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base, leading to a C=C bond.
Expertise & Causality: The choice of base is key. A weak base like piperidine or ammonium acetate is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde or other side reactions. The reaction is driven by the formation of a stable, conjugated product. This method is particularly efficient for creating electron-deficient alkenes, which are valuable Michael acceptors.
Trustworthy Protocol: Synthesis of 2-(Quinolin-2-ylmethylene)malononitrile
Step 1: Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-quinolinecarboxaldehyde (5.0 mmol, 785 mg) and malononitrile (5.0 mmol, 330 mg) in 15 mL of ethanol.
Step 2: Catalyst Addition: Add piperidine (0.5 mmol, 0.05 mL) as a catalyst.
Step 3: Reaction: Heat the mixture to reflux for 1-2 hours. The product often precipitates from the reaction mixture upon cooling.
Step 4: Isolation: Cool the reaction to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
Step 5: Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. The product is often pure enough for subsequent steps without further purification.
Applications in Drug Discovery
The functionalization of quinoline aldehydes is not merely an academic exercise; it is a proven strategy for the synthesis of potent therapeutic agents. For instance, the aldehyde group on a quinoline scaffold can serve as a precursor for building the complex side chains of statin drugs like Pitavastatin.[1] Reductive amination is routinely used to append basic side chains that improve the pharmacokinetic properties of drug candidates, enhancing their solubility and ability to interact with biological targets.[1]
Conclusion
The aldehyde group on a quinoline scaffold is a versatile and powerful tool in the hands of a synthetic chemist. Its reactivity, governed by a delicate balance of electronic and steric factors, can be precisely controlled through the judicious choice of reagents and reaction conditions. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and efficiently utilize quinoline aldehydes in the synthesis of complex molecules for pharmaceutical and materials science applications.
The Role of Quinolines in Modern Pharmaceutical Synthesis. (2026). PharmaCompass.
Synthesis of quinolines - Organic Chemistry Portal.organic-chemistry.org.
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.Pharmaguideline.
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing).Royal Society of Chemistry.
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC - NIH. (2020). National Institutes of Health.
N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC - NIH. (2022). National Institutes of Health.
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.ScienceDirect.
Application of Quinoline Ring in Structural Modification of Natural Products - NIH.National Institutes of Health.
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
The Chemistry and Applications of Quinoline: A Comprehensive Review.ResearchGate.
Unlocking the 7-Bromoquinoline-2-carbaldehyde Scaffold: A Technical Guide to Synthesis and Bioactivity Profiling
Executive Summary: The Pharmacophore Pivot In the landscape of medicinal chemistry, 7-Bromoquinoline-2-carbaldehyde (CAS: 904369-20-6) is rarely the final therapeutic agent. Instead, it serves as a high-value pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacophore Pivot
In the landscape of medicinal chemistry, 7-Bromoquinoline-2-carbaldehyde (CAS: 904369-20-6) is rarely the final therapeutic agent. Instead, it serves as a high-value pharmacophore pivot . Its structural utility lies in the synergy between the lipophilic, metabolically stable 7-bromoquinoline core and the highly reactive 2-carbaldehyde "warhead precursor."
This guide details the technical workflow for investigating this scaffold, moving from high-purity synthesis to derivatization and biological validation. The primary focus is its conversion into Schiff bases (thiosemicarbazones and hydrazones) , which exhibit potent anticancer and antimicrobial properties via metal chelation and Ribonucleotide Reductase (RNR) inhibition.
Chemical Profiling & Synthesis Strategy
The Structural Logic[1]
Quinoline Core: Provides DNA intercalation capability and π-π stacking interactions with enzyme active sites.
7-Bromine Substituent: Enhances lipophilicity (
), improving membrane permeability compared to the unsubstituted parent. It also offers a handle for Suzuki-Miyaura coupling if further extension is required.
2-Carbaldehyde Group: The electrophilic center for condensation reactions. Critical Note: This group is prone to air oxidation (forming the carboxylic acid), which destroys bioactivity reproducibility. Fresh synthesis or storage under argon is mandatory.
Validated Synthesis Protocol (SeO₂ Oxidation)
The most reliable route to the 2-carbaldehyde is the selective oxidation of 7-bromo-2-methylquinoline using Selenium Dioxide (
Dissolution: Dissolve 10 mmol of 7-bromo-2-methylquinoline in 50 mL of anhydrous 1,4-dioxane.
Addition: Add 12 mmol of pulverized
powder.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The aldehyde spot will appear less polar than the methyl precursor.
Filtration: Filter the hot solution through a Celite pad to remove reduced black selenium (
).
Isolation: Evaporate the solvent under reduced pressure.
Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
Validation:
-NMR must show the diagnostic aldehyde singlet at ppm.
Derivatization: The Route to Bioactivity[2]
The aldehyde itself possesses weak, non-specific toxicity. To unlock specific potency (IC
in the nanomolar range), it must be condensed with thiosemicarbazides to form Thiosemicarbazones (TSCs) .
Mechanism of Derivatization
The condensation reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
Figure 1: Synthetic pathway from methyl precursor to bioactive metal-chelating thiosemicarbazone.
Biological Investigation Framework
Mechanism of Action (MoA)
The 7-bromoquinoline-2-carbaldehyde derivatives (specifically TSCs) act primarily as Triapine analogs .
Iron Chelation: The N-N-S tridentate system chelates intracellular Iron (
).
RNR Inhibition: By depleting iron, the molecule inhibits Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.
ROS Generation: The redox cycling of the drug-iron complex generates Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis.
Figure 2: Dual-mechanism of action: RNR inhibition and ROS-mediated mitochondrial toxicity.
Standardized Bioassay Protocols
To validate the activity of the aldehyde and its derivatives, use the following assay matrix.
Remove media, add DMSO to dissolve formazan crystals.
6
Read
Measure Absorbance at 570 nm. Calculate .
B. Antimicrobial Susceptibility (MIC)
Target:S. aureus (Gram+), E. coli (Gram-).
Relevance: Quinoline hydrazones often show specific anti-tuberculosis activity (M. tuberculosis).
Method: Broth Microdilution (CLSI standards).
Endpoint: Lowest concentration with no visible growth.
References
Structure & Reactivity
Smolecule. (2023).[1] 7-Bromoquinoline-2-carbaldehyde: Chemical Profile and Precursor Utility. Smolecule Chemical Database. Link
Synthesis (SeO2 Oxidation)
Asian Journal of Chemistry. (2018). Synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde by Condensation Reactions. Asian J. Chem. Link
Mechanism of Action (Thiosemicarbazones)
Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry. Link
Rao, V. A., et al. (2009).[2] Thiosemicarbazones as Ribonucleotide Reductase Inhibitors. Frontiers in Oncology. Link
Bioactivity of Quinoline Hydrazones
Desai, N. C., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemistrySelect. Link
7-Bromoquinoline-2-carbaldehyde (7-BQC) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its structural utility stems from its bifunctional reactivity : the electrophilic C2-formyl group serves as a versatile anchor for Schiff base formation and condensation reactions, while the C7-bromide acts as a robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide synthesizes the preparation, functionalization, and biological applications of 7-BQC, with a specific focus on its transition from a raw intermediate to bioactive metallodrugs and heterocyclic analogs.
Structural Significance & Reactivity Profile
The quinoline core is ubiquitous in FDA-approved therapeutics (e.g., Chloroquine, Ciprofloxacin). The 7-bromo-2-formyl substitution pattern offers a unique chemical space:
C2-Formyl (–CHO): Highly reactive toward nucleophiles (amines, hydrazines, semicarbazides). It is the primary site for generating "privileged structures" like hydrazones and thiosemicarbazones.
C7-Bromo (–Br): Located on the benzenoid ring, it remains stable during C2 manipulations but allows for late-stage diversification via cross-coupling to expand the hydrophobic surface area of the molecule.
N1-Nitrogen: Acts as a hydrogen bond acceptor or a metal coordination site (N^N or N^N^S ligands).
Reactivity Flowchart
Figure 1: Divergent synthetic pathways from the 7-BQC core. The aldehyde (blue) allows for rapid library generation, while the bromide (green) enables SAR optimization.
Synthetic Methodologies
Synthesis of the Core: 7-Bromoquinoline-2-carbaldehyde
The most reliable route involves the Riley Oxidation of 7-bromo-2-methylquinoline (quinaldine derivative). Selenium dioxide (SeO₂) selectively oxidizes the activated methyl group adjacent to the ring nitrogen.[1]
Mechanism: The reaction proceeds via an ene-type reaction forming a seleninic acid intermediate, which undergoes [2,3]-sigmatropic rearrangement and elimination to yield the aldehyde.
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-bromo-2-methylquinoline (10 mmol, 2.22 g) in 1,4-dioxane (50 mL).
Addition: Add finely powdered Selenium Dioxide (12 mmol, 1.33 g). Add 1 mL of water to facilitate the reaction (prevents over-oxidation to the carboxylic acid).
Reflux: Heat the mixture to reflux (101 °C) with vigorous stirring. Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot should disappear within 4–6 hours.
Workup:
Cool the reaction mixture to room temperature.
Filter through a pad of Celite to remove the black selenium metal precipitate. Wash the pad with dichloromethane (DCM).
Concentrate the filtrate under reduced pressure.
Purification: The crude residue is often a yellow solid. Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Yield: Typical yields range from 65% to 80%.
Characterization: 1H NMR (CDCl₃) typically shows the distinct aldehyde singlet at δ ~10.2 ppm.
Synthesis of Bioactive Analog: 7-Bromoquinoline-2-carbaldehyde Thiosemicarbazone
Thiosemicarbazones derived from quinolines are potent chelators. This protocol describes the condensation with thiosemicarbazide.[2][3]
Dissolution: Dissolve 7-Bromoquinoline-2-carbaldehyde (1 mmol, 236 mg) in hot absolute ethanol (10 mL).
Addition: Add Thiosemicarbazide (1 mmol, 91 mg) dissolved in hot water/ethanol (1:1, 5 mL). Add 2-3 drops of glacial acetic acid.
Reaction: Reflux for 3 hours. A precipitate usually forms during the reaction.
Isolation: Cool to room temperature. Filter the solid precipitate.
Purification: Wash the solid with cold ethanol and diethyl ether. Recrystallize from ethanol/DMF if necessary.
Product: Yellow crystalline solid.
Medicinal Chemistry Applications
Metal Complexation (Metallodrugs)
The thiosemicarbazone derivative acts as a tridentate ligand (N, N, S donor set), coordinating with transition metals like Cu(II), Ni(II), and Pt(II).
Rationale: Metal coordination often enhances lipophilicity (facilitating cell membrane penetration) and stabilizes the ligand against hydrolysis.
Anticancer Activity: Copper complexes of quinoline-2-carbaldehyde thiosemicarbazones have shown significant cytotoxicity against prostate cancer cell lines (PC-3, LNCaP), often outperforming cisplatin in specific assays. The mechanism typically involves proteasome inhibition or DNA intercalation.
Antimicrobial Agents (Schiff Bases)
Schiff bases derived from 7-BQC and various anilines or hydrazides exhibit antibacterial activity, particularly against Gram-positive strains like S. aureus (MRSA). The electron-withdrawing bromine at C7 often enhances the lipophilicity and metabolic stability compared to the unsubstituted analog.
Quantitative Activity Data (Representative)
Compound Class
Derivative Type
Target / Cell Line
Activity Metric
Reference
Ligand
Thiosemicarbazone
PC-3 (Prostate Cancer)
IC₅₀: ~5–10 µM
[1, 2]
Complex
Cu(II)-Thiosemicarbazone
PC-3 (Prostate Cancer)
IC₅₀: ~3–5 µM
[1]
Ligand
Hydrazone Derivative
S. aureus (MRSA)
MIC: 16 µg/mL
[3]
Ligand
Sulfonamide Analog
K. pneumoniae
MIC: 0.8 mg/mL
[4]
Experimental Workflow Diagram
The following diagram illustrates the critical path from starting material to the bioactive copper complex.
Figure 2: Step-by-step synthetic workflow for generating copper-complexed metallodrugs.
References
Adsule, S., et al. (2006). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells.[4] Journal of Medicinal Chemistry. Link
Matesanz, A. I., et al. (2011). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIα inhibitors. Dalton Transactions. Link
Çavuşoğlu, B. K., et al. (2020).[5] Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Journal of Biomolecular Structure and Dynamics. Link
Ezeokonkwo, M. A., et al. (2019).[6] Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.[6] International Journal of Applied Chemistry. Link
Smolecule. (2023).[7] 7-Bromoquinoline-2-carbaldehyde Product Information. Link
Classification: Technical Guidance / Standard Operating Procedure (SOP)
Target Audience: Medicinal Chemists, process engineers, and compound management teams.
Part 1: Executive Summary & Critical Directives
7-Bromoquinoline-2-carbaldehyde is a metastable heterocyclic building block. While the quinoline scaffold provides aromatic stability, the C2-aldehyde functionality renders the molecule susceptible to autoxidation and nucleophilic attack.
The Golden Rule of Storage:
"Cold, Dark, and Anoxic."
Temperature: -20°C (Long-term) | 2–8°C (Active use < 2 weeks).
Atmosphere: Argon or Nitrogen blanket (Strictly required).
Container: Amber glass with PTFE-lined caps (Avoid plastics due to potential leaching/adsorption).
Part 2: Physicochemical Profile & Reactivity[1]
To understand the storage requirements, we must first analyze the molecule's structural vulnerabilities.
Property
Data
Implications for Stability
CAS Number
904369-20-6
Unique identifier for inventory tracking.
Structure
C₁₀H₆BrNO
Bromine (C7): Adds lipophilicity; heavy atom effect may enhance intersystem crossing (singlet->triplet) under light, increasing photosensitivity.Aldehyde (C2): The primary site of instability.
Melting Point
150–151°C
Solid state is kinetically stable, but surface oxidation occurs rapidly if increased surface area (powder) is exposed to air.
Solubility
DMSO, DCM, Chloroform
Avoid protic solvents (methanol/ethanol) for long-term storage to prevent hemiacetal formation.
The Core Instability: The C2-Aldehyde
The aldehyde group at the 2-position of the quinoline ring is activated by the electron-withdrawing nature of the nitrogen heterocycle. This makes the carbonyl carbon highly electrophilic and the aldehydic hydrogen (C-H) more acidic and susceptible to radical abstraction than in simple benzaldehydes.
Part 3: Degradation Mechanisms (The "Why")
Understanding the causality of degradation allows us to engineer effective controls.
Autoxidation (The Primary Threat)
Like most aromatic aldehydes, this compound undergoes radical-chain autoxidation to form 7-bromoquinoline-2-carboxylic acid .
Initiation: Trace metals or light generate a radical.
Propagation: The radical abstracts the aldehydic hydrogen, reacting with O₂ to form a peracid intermediate, which then oxidizes another aldehyde molecule.
Visual Indicator: The off-white/yellow solid turns white (acid precipitate) or darkens due to side-reactions.
Photochemical Decomposition
Quinolines are chromophores that absorb UV/Vis light. The heavy bromine atom at C7 facilitates intersystem crossing , potentially generating long-lived triplet states upon irradiation. These states can abstract hydrogen from solvents or the aldehyde itself, accelerating degradation.
Hydration & Hemiacetal Formation
In the presence of moisture, the electron-deficient aldehyde can form a hydrate (gem-diol). While reversible, this disrupts stoichiometry. In alcohols (MeOH/EtOH), it forms hemiacetals/acetals, which are often stable but constitute chemical impurities.
Part 4: Visualization of Pathways & Workflows
Diagram 1: Degradation Pathways
This diagram illustrates the chemical fate of the compound if storage protocols are breached.
Caption: Autoxidation to carboxylic acid is the dominant degradation pathway, accelerated by O₂ and light.
Diagram 2: Optimized Storage Workflow
A self-validating protocol for handling the material from receipt to storage.
Caption: Standard Operating Procedure (SOP) for minimizing degradation during handling and storage.
Part 5: Detailed Storage & Handling Protocols
The Container System
Primary: Amber borosilicate glass vials.
Closure: Polypropylene caps with PTFE/Silicone septa .
Why? PTFE is chemically inert. Rubber or standard polyethylene liners can leach plasticizers (phthalates) or adsorb the aldehyde.
Secondary: Store vials inside a sealed desiccator or a jar containing activated silica gel or Drierite™ to maintain low humidity.
Atmosphere Management
Argon vs. Nitrogen: Argon is superior because it is heavier than air. When flushing a vial, argon settles over the solid, creating a more effective blanket than nitrogen.
Protocol: After every use, flush the headspace with dry inert gas for 10–15 seconds before recapping.
Temperature Zoning
Long-term (> 1 month):-20°C . At this temperature, the kinetic rate of autoxidation is negligible.
Short-term (Active Project):2–8°C (Refrigerator). Acceptable for daily use to avoid the stress of repeated freeze-thaw cycles, provided the vial is purged with gas after use.
Handling "Thaw" Rule
Crucial Step: When removing the vial from -20°C, allow it to equilibrate to room temperature inside a desiccator before opening.
Causality: Opening a cold vial in humid lab air causes immediate condensation of water onto the solid. This water promotes hydrate formation and accelerates oxidation.
Part 6: Quality Control (Self-Validation)
Before using stored material in critical synthesis, validate its purity.
H-NMR Diagnostic Check:
Target Signal: Aldehyde proton (–CH O).
Shift: Typically a singlet between 10.0 – 10.2 ppm (in CDCl₃ or DMSO-d₆).
Impurity Signal: Carboxylic acid proton (–COOH ).
Shift: Broad singlet, typically 12.0 – 14.0 ppm .
Acceptance Criteria: Integration of Acid peak should be < 5% relative to Aldehyde.
Purification of Degraded Material:
If significant oxidation is detected (Acid > 5%):
Dissolve crude solid in Dichloromethane (DCM).
Wash with saturated aqueous NaHCO₃ (The acid forms a water-soluble salt and is removed; the aldehyde remains in organic layer).
Dry organic layer (MgSO₄), filter, and concentrate.
Recrystallize if necessary (often from Hexane/Ethyl Acetate).
References
Chemical Identity & Properties
PubChem.[3] (n.d.). 7-Bromoquinoline-2-carbaldehyde (Compound).[1][2][4] National Library of Medicine. Retrieved February 6, 2026, from [Link]
General Aldehyde Stability
Quinoline Reactivity:
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Contextual grounding on quinoline electron deficiency).
Safety & Handling (SDS)
Analytical Validation:
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Reference for NMR shifts of aldehydes vs acids).
Structural Elucidation and NMR Prediction Profile: 7-Bromoquinoline-2-carbaldehyde
Executive Summary & Pharmacophore Significance 7-Bromoquinoline-2-carbaldehyde is a high-value heterocyclic intermediate utilized in the synthesis of bioactive alkaloids and pharmaceutical candidates. The quinoline core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Significance
7-Bromoquinoline-2-carbaldehyde is a high-value heterocyclic intermediate utilized in the synthesis of bioactive alkaloids and pharmaceutical candidates. The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in antimalarial (Quinine analogs), anticancer (Camptothecin analogs), and antiviral therapeutics.
The 2-carbaldehyde moiety serves as a versatile electrophilic handle for reductive aminations or Wittig olefinations, while the 7-bromine substituent provides an orthogonal site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to increase molecular complexity.
This guide provides a rigorous, predictive analysis of the 1H and 13C NMR spectral signatures required to validate this compound, grounded in substituent chemical shift (SCS) theory and quinoline electronic structure.
Synthesis & Reaction Pathway[1][2][3][4][5]
To understand the impurities and spectral context, one must understand the origin of the molecule. The standard industrial route involves the Riley oxidation of 7-bromo-2-methylquinoline using Selenium Dioxide (
The following data is predicted based on the parent quinoline-2-carbaldehyde shifts, corrected for the electronic perturbation of the 7-bromo substituent (Inductive withdrawal
, Mesomeric donation ).
The Aldehyde Region
The most diagnostic signal is the aldehyde proton. In quinolines, the ring current anisotropy and the electron-withdrawing nature of the nitrogen atom deshield this proton significantly.
The Aromatic Region[3]
H3 & H4: Form an AX or AB system. H4 is typically downfield of H3.
H8: This proton is isolated (singlet-like) due to the Br at C7. It is typically deshielded due to the steric compression and inductive effect of the adjacent Halogen.
H5 & H6: H5 and H6 couple to each other (
Hz). H6 will show a smaller meta-coupling to H8 ( Hz).
Summary Table[3][7]
Proton
Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Assignment Logic
CHO
10.18 - 10.25
Singlet (s)
-
Distinctive aldehyde proton; highly deshielded.
H-4
8.25 - 8.30
Doublet (d)
Beta to Nitrogen; deshielded by ring current.
H-8
8.35 - 8.45
Singlet (d*)
Appears as singlet or fine doublet. Ortho to Br; Deshielded by -I effect of Br.
H-3
8.05 - 8.10
Doublet (d)
Ortho to CHO group.
H-5
7.80 - 7.85
Doublet (d)
Meta to Br; least affected by substituents.
H-6
7.65 - 7.75
dd
Ortho to Br; shows ortho (H5) and meta (H8) coupling.
> Note: "dd" = doublet of doublets. The shift of H8 is particularly sensitive to solvent effects and concentration.
Predicted 13C NMR Data (100 MHz, CDCl3)
Carbon NMR provides the "skeleton" verification. The Carbon-Bromine bond (C7) and the Carbonyl (C=O) are the critical checkpoints.
Carbon
Shift (δ, ppm)
Type
Notes
C=O
193.0 - 194.0
Quaternary
Diagnostic aldehyde carbonyl.
C-2
152.0 - 153.0
Quaternary
Ipso to CHO; deshielded by N and C=O.
C-8a
147.0 - 148.0
Quaternary
Bridgehead carbon.
C-4
136.5 - 137.5
CH
Para to N.
C-8
131.0 - 132.0
CH
Ortho to Br.
C-7
124.0 - 126.0
Quaternary
C-Br . Distinctive "heavy atom" effect often shields C-Br relative to C-H.
C-6
129.0 - 130.0
CH
Ortho to Br.
C-5
128.0 - 129.0
CH
Meta to Br.
C-3
118.0 - 119.0
CH
Beta to N; Ortho to CHO.
Validation Protocol: The "Self-Validating" System
To ensure the synthesized material is 7-bromoquinoline-2-carbaldehyde and not an isomer (e.g., 6-bromo) or the over-oxidized acid, follow this logic flow using 2D NMR.
COSY (Correlation Spectroscopy)
Validation Step: Confirm the spin systems are isolated.
Expectation:
System A: H3 couples only to H4.
System B: H5 couples strongly to H6.
System C: H8 should show no strong ortho coupling (confirming substitution at C7). If H8 shows a strong doublet (
Hz), substitution is likely at C6, not C7.
HMBC (Heteronuclear Multiple Bond Correlation)
Validation Step: Connect the aldehyde to the ring.
Expectation: The Aldehyde proton (10.2 ppm) must show a strong 3-bond correlation to C3 and C8a . This locks the position of the aldehyde at C2.
Logic Visualization
Figure 2: Connectivity logic. The isolation of H8 (lack of ortho coupling) and the COSY correlation of H3-H4 are the primary structural proofs.
References
General Quinoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
Synthesis via SeO2: Shaikh, N. (2000).[1] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research.
Bromine Substituent Effects: Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts.[2][4][5] Journal of the Chemical Society, Perkin Transactions 2.
Quinoline NMR Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for parent quinoline-2-carbaldehyde baseline data).
An In-depth Technical Guide to the Solubility Profile of 7-Bromoquinoline-2-carbaldehyde
Introduction: The Significance of 7-Bromoquinoline-2-carbaldehyde and its Solubility 7-Bromoquinoline-2-carbaldehyde is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 7-Bromoquinoline-2-carbaldehyde and its Solubility
7-Bromoquinoline-2-carbaldehyde is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a common motif in a wide array of biologically active molecules, including the antimalarial drug mefloquine. The presence of a bromine atom at the 7-position and a reactive aldehyde group at the 2-position makes this molecule a versatile precursor for the synthesis of more complex derivatives with potential therapeutic applications.[1]
For researchers in drug discovery and process chemistry, a thorough understanding of a compound's solubility is paramount. It is a critical physicochemical property that influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. An unfavorable solubility profile can be a significant impediment, leading to challenges in handling, inconsistent results in biological assays, and difficulties in developing viable drug delivery systems.
This guide provides a comprehensive analysis of the expected solubility profile of 7-Bromoquinoline-2-carbaldehyde in common laboratory solvents. While specific experimental solubility data for this compound is not widely published, this document will leverage established chemical principles, data from analogous structures, and predictive models to offer a robust framework for its use. Furthermore, it will provide detailed experimental protocols for researchers to determine its solubility with high fidelity.
Physicochemical Properties and Predicted Solubility Behavior
To predict the solubility of 7-Bromoquinoline-2-carbaldehyde, we must first consider its key physicochemical properties.
The molecule's structure combines a large, relatively nonpolar aromatic quinoline ring system with a polar aldehyde group and a lipophilic bromine atom. The predicted XLogP3-AA value of 2.7 suggests that the compound is moderately lipophilic, indicating it will likely favor organic solvents over water.[3] The presence of hydrogen bond acceptors on the quinoline nitrogen and the aldehyde oxygen suggests that it can interact with protic solvents, although the lack of hydrogen bond donors will limit its ability to form extensive hydrogen bond networks.[3]
Based on these properties, a general solubility profile can be predicted:
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM), which can effectively solvate the molecule. Studies on similar halogenated quinoline derivatives have shown they dissolve appreciably in these solvents.[4]
Moderate to Good Solubility: Likely in polar protic solvents such as lower-chain alcohols (e.g., ethanol, methanol), where hydrogen bonding with the solvent is possible.
Low to Sparingly Soluble: In nonpolar solvents like hexane, the polar aldehyde group will hinder dissolution.[4]
Poor Solubility: In aqueous media at neutral pH, due to the compound's moderate lipophilicity and crystalline nature, as suggested by its high melting point. The parent compound, quinoline, is only sparingly soluble in cold water.[5][6]
Key Factors Influencing Solubility
The solubility of 7-Bromoquinoline-2-carbaldehyde is not static and can be significantly influenced by several experimental conditions.
Solvent Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction. Solvents that are chemically similar to the solute will be more effective at dissolving it. For 7-Bromoquinoline-2-carbaldehyde, this means:
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are excellent choices as they can engage in dipole-dipole interactions with the polar aldehyde group and the quinoline ring system.
Polar Protic Solvents (e.g., Methanol, Ethanol): These can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute, facilitating dissolution.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form favorable interactions with the polar functionalities of the molecule, leading to poor solubility.
The Critical Role of pH
The quinoline ring contains a basic nitrogen atom. This means that the pH of the solvent system is a critical determinant of solubility, particularly in aqueous or alcoholic solutions.[6]
Acidic Conditions (pH < 5): The nitrogen atom can become protonated, forming a cationic quinolinium salt. This ionized form is significantly more polar than the neutral molecule, leading to a dramatic increase in solubility in polar solvents like water.[6][7] Therefore, adding a small amount of a suitable acid (e.g., HCl) can be a highly effective strategy to solubilize this compound.
Neutral to Basic Conditions (pH ≥ 7): The compound will exist in its neutral, less polar form, resulting in lower aqueous solubility.
Temperature Effects
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the crystal and to disrupt the intermolecular forces in the solvent. For 7-Bromoquinoline-2-carbaldehyde, heating the solvent is likely to increase both the rate of dissolution and the overall solubility. However, it is crucial to be mindful of the compound's stability at elevated temperatures.
Experimental Determination of Solubility
While predictions are useful, empirical testing is essential for obtaining an accurate solubility profile. The Shake-Flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[8]
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 7-Bromoquinoline-2-carbaldehyde in a given solvent at a specified temperature.
Orbital shaker or rotator with temperature control
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
HPLC-grade mobile phase solvents
Protocol:
Preparation of Standard Solutions:
Accurately prepare a stock solution of 7-Bromoquinoline-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 50 µg/mL).
HPLC Method Development:
Develop and validate a simple HPLC-UV method capable of accurately quantifying 7-Bromoquinoline-2-carbaldehyde. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.
Sample Preparation and Equilibration:
Add an excess amount of solid 7-Bromoquinoline-2-carbaldehyde to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg).
Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a temperature-controlled shaker and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A constant temperature (e.g., 25 °C) is critical.
Sample Analysis:
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A large dilution factor will likely be needed for organic solvents.
Inject the diluted sample into the HPLC system and record the peak area.
Calculation:
Use the standard curve to determine the concentration of the diluted sample.
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
The final value represents the solubility of 7-Bromoquinoline-2-carbaldehyde in that solvent at the tested temperature, typically expressed in mg/mL or µg/mL.
Trustworthiness and Self-Validation:
This protocol is self-validating. The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. The use of a validated HPLC method with a linear standard curve ensures the accuracy of the quantification. Running replicates (n=3) for each solvent is essential to establish the precision of the measurement.
Summary of Predicted and Experimental Solubility
The following table summarizes the predicted solubility profile and provides a template for recording experimental results.
Solvent Class
Solvent
Predicted Qualitative Solubility
Experimental Solubility (mg/mL at 25°C)
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High
Record experimental value here
Dichloromethane (DCM)
High
Record experimental value here
Acetonitrile
Moderate
Record experimental value here
Polar Protic
Methanol
Moderate
Record experimental value here
Ethanol
Moderate
Record experimental value here
Aqueous
Water (pH ~7)
Poor
Record experimental value here
0.1 M HCl (pH 1)
Moderate to High
Record experimental value here
PBS (pH 7.4)
Poor
Record experimental value here
Nonpolar
Hexane
Insoluble
Record experimental value here
Toluene
Low
Record experimental value here
Conclusion
7-Bromoquinoline-2-carbaldehyde is a molecule with significant potential as a synthetic intermediate. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DCM, and lowest in nonpolar solvents and neutral aqueous media. A key takeaway for any researcher is the compound's pH-dependent solubility; acidification is a powerful and straightforward strategy to enhance its dissolution in polar protic solvents. The detailed shake-flask protocol provided in this guide offers a reliable and accurate method for empirically determining the solubility profile, which is an indispensable step for any successful research, development, or manufacturing campaign involving this compound.
References
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
ACS Publications. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Retrieved from [Link]
PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
A-Z Chemistry. (n.d.). 7-Bromo-2-chloroquinoline-3-carboxaldehyde - CAS 136812-31-2. Retrieved from [Link]
PubChemLite. (n.d.). 7-bromoquinoline-2-carbaldehyde (C10H6BrNO). Retrieved from [Link]
PubChem. (n.d.). 2-Bromoquinoline-3-carbaldehyde. Retrieved from [Link]
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]
An In-Depth Technical Guide to the Health and Safety of 7-Bromoquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for 7-Bromoquinoline-2-carb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for 7-Bromoquinoline-2-carbaldehyde was not located. The information herein is synthesized from data on structurally analogous compounds and should be used to supplement, not replace, a thorough risk assessment and adherence to all applicable safety regulations.
Section 1: Introduction and Hazard Context
7-Bromoquinoline-2-carbaldehyde is a substituted quinoline derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its quinoline core is a prevalent scaffold in many biologically active molecules, and the presence of a bromine atom and a reactive aldehyde group makes it a valuable intermediate for creating diverse chemical entities.[1] However, this reactivity also necessitates a comprehensive understanding of its potential health and safety hazards.
Due to the limited availability of specific toxicological data for 7-Bromoquinoline-2-carbaldehyde, this guide provides a safety profile based on data from structurally related compounds, including quinoline-2-carbaldehyde, various bromoquinoline isomers, and other substituted quinoline carbaldehydes.[2][3][4][5][6][7][8] Based on these analogs, it is prudent to handle 7-Bromoquinoline-2-carbaldehyde as a compound that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Section 2: Hazard Identification and Classification
Based on analogous compounds, the anticipated GHS classification for 7-Bromoquinoline-2-carbaldehyde is as follows:
H335: May cause respiratory irritation[2][3][5][6][7][8]
Signal Word:Warning
Pictograms:
Section 3: Exposure Scenarios and First-Aid Measures
Understanding the potential routes of exposure is critical for implementing appropriate safety measures. The primary risks associated with 7-Bromoquinoline-2-carbaldehyde are inhalation of dust, skin and eye contact, and ingestion.
Inhalation
Scenario: Inhaling dust particles when weighing or transferring the solid compound.
Anticipated Effect: May cause respiratory irritation.[2][3][5][6][7][8]
First-Aid Protocol:
Immediately move the affected individual to fresh air.[2][4]
If breathing is difficult, provide oxygen.
If the individual is not breathing, give artificial respiration.
Engineering Controls and Personal Protective Equipment (PPE)
The following diagram illustrates the hierarchy of controls for safely handling 7-Bromoquinoline-2-carbaldehyde.
Caption: Hierarchy of controls for safe handling.
Step-by-Step Handling Protocol:
Work Area Preparation: Always handle 7-Bromoquinoline-2-carbaldehyde in a well-ventilated area, preferably within a chemical fume hood.[3][9] Ensure that an eyewash station and safety shower are readily accessible.[2][4]
Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[3]
Dispensing: Avoid generating dust when weighing or transferring the solid.[2] Use appropriate tools and techniques to minimize aerosolization.
After Handling: Wash hands and any exposed skin thoroughly after handling.[2][3][4] Do not eat, drink, or smoke in the work area.[3][9]
Storage
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4][9] Some sources for similar compounds recommend refrigeration or freezer storage.[2][4][10]
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2]
Section 5: Physical and Chemical Properties
While a comprehensive, experimentally verified dataset for 7-Bromoquinoline-2-carbaldehyde is not available, the following table summarizes key properties based on available information and computational predictions for this and related compounds.
PubChem (Computed for 2-Bromoquinoline-3-carbaldehyde)[11]
Section 6: Stability and Reactivity
Reactivity: The aldehyde functional group is reactive and can participate in various chemical transformations.
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[2][12]
Incompatible Materials: Strong oxidizing agents and strong bases.[2]
Hazardous Decomposition Products: Under combustion, may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.
Section 7: Toxicological Information
No specific toxicological studies for 7-Bromoquinoline-2-carbaldehyde were found. The information below is based on the GHS classifications of structurally similar compounds.
Acute Toxicity: Likely harmful if swallowed (Category 4).[3][6][7]
Specific Target Organ Toxicity - Single Exposure: May cause respiratory system irritation (Category 3).[2][3][5][6][7][8]
Specific Target Organ Toxicity - Repeated Exposure: No data available.
Aspiration Hazard: No data available.
Section 8: Accidental Release and Disposal
The following workflow should be initiated in the event of an accidental release.
Caption: Workflow for managing accidental spills.
Accidental Release Measures
Personal Precautions: Use personal protective equipment. Avoid breathing dust and contact with skin or eyes.[12]
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid raising dust.
Disposal Considerations
Product: Dispose of this material and its container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[2][4][9]
Contaminated Packaging: Dispose of as unused product.
The Synthetic Versatility of 7-Bromoquinoline-2-carbaldehyde: A Gateway to Novel Chemical Scaffolds
An In-Depth Technical Guide Abstract 7-Bromoquinoline-2-carbaldehyde has emerged as a cornerstone building block in modern synthetic and medicinal chemistry. Its unique molecular architecture, featuring the biologically...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
7-Bromoquinoline-2-carbaldehyde has emerged as a cornerstone building block in modern synthetic and medicinal chemistry. Its unique molecular architecture, featuring the biologically significant quinoline core, a reactive aldehyde, and a versatile bromine handle, offers a tripartite platform for extensive molecular elaboration. The quinoline ring is a well-established "privileged" scaffold, frequently found in over 200 biologically active alkaloids and numerous pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of 7-Bromoquinoline-2-carbaldehyde, detailing field-proven protocols, mechanistic insights, and its application in the development of complex chemical entities for research and drug discovery.
Core Molecular Profile and Spectroscopic Signature
7-Bromoquinoline-2-carbaldehyde (C₁₀H₆BrNO) is a solid chemical compound with a molecular weight of approximately 236.06 g/mol .[1] Its structure is characterized by a bromine atom at the 7-position and an aldehyde group at the 2-position of the quinoline ring. This strategic placement of functional groups allows for orthogonal chemical modifications, making it a highly valuable intermediate.
Physicochemical and Spectroscopic Data
The structural features of 7-Bromoquinoline-2-carbaldehyde give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and product confirmation.
Several synthetic routes to 7-Bromoquinoline-2-carbaldehyde have been established, offering flexibility based on available starting materials and desired scale.
Three-Component Reaction: This method involves the reaction of 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide, often facilitated by an eco-friendly catalyst.[1][5]
Copper-Catalyzed Synthesis: This approach can utilize copper salts to generate Cu(I) species in situ, which catalyze the formation of the quinoline ring.[1]
Rearrangement Reactions: Precursors such as 6-bromoisatin can undergo rearrangement to yield the target quinoline derivative.[1]
Caption: General workflow for a three-component synthesis.
Synthetic Transformations: A Dual-Functionality Approach
The true synthetic power of 7-Bromoquinoline-2-carbaldehyde lies in the distinct reactivity of its aldehyde and bromo moieties. These groups can be addressed sequentially or in a single pot, providing access to a vast chemical space.
Chemistry of the Aldehyde Group (C2-Position)
The aldehyde at the C2-position is a highly reactive electrophilic center, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]
The Wittig reaction is a robust method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a base. The reaction proceeds through a characteristic oxaphosphetane intermediate.[3][4][6]
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Synthesis of 7-Bromo-2-(styryl)quinoline
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise. Allow the reaction to stir for 1 hour at this temperature; the formation of the deep red or orange ylide is typically observed.
Aldehyde Addition: Dissolve 7-Bromoquinoline-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target alkene.
Scientist's Rationale: The use of an anhydrous, inert atmosphere is critical as the phosphonium ylide and the organolithium base are highly reactive towards water and oxygen. The choice of a strong, non-nucleophilic base like NaH or n-BuLi is necessary to deprotonate the phosphonium salt effectively without competing side reactions.[4] The reaction is initiated at 0 °C to control the initial exothermic addition.
The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines), which can be subsequently reduced to secondary amines. This two-step sequence, or one-pot reductive amination, is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.[1][7] The aldehyde can also react with hydrazines to form hydrazones.[7]
Chemistry of the Bromo Group (C7-Position)
The bromine atom at the C7-position is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the quinoline core.[1]
First reported by Akira Suzuki in 1979, this Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers.[8] It couples an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst and a base.[8][9] Brominated quinolines are excellent substrates for this transformation.[1]
Application Note: A Two-Step Protocol for the Synthesis of 7-Bromoquinoline-2-carbaldehyde for Pharmaceutical Research
Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Specifically, 7-bromoquinoline deri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Specifically, 7-bromoquinoline derivatives are valuable intermediates in the synthesis of novel drug candidates, with the bromine atom serving as a versatile handle for further functionalization through cross-coupling reactions.[2] The addition of a carbaldehyde group at the 2-position introduces a reactive site for the construction of more complex molecules, such as Schiff bases and other heterocyclic systems, which have shown promise as inhibitors for various enzymes.[3]
While multicomponent reactions (MCRs) offer an efficient approach to complex molecular architectures, a direct and reliable three-component protocol for the synthesis of 7-Bromoquinoline-2-carbaldehyde is not well-established.[4] This application note details a robust and reproducible two-step synthetic route, designed for researchers in drug discovery and organic synthesis. The protocol first involves the synthesis of a 7-bromo-2-methylquinoline intermediate via the Doebner-von Miller reaction, followed by a selective oxidation to yield the target aldehyde. This method provides a clear and accessible pathway to this important building block, with explanations for the experimental choices and safety considerations at each stage.
Overall Synthetic Scheme
The synthesis is performed in two distinct parts: the initial formation of the quinoline core, followed by the oxidation of the methyl group at the 2-position.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Copper-Catalyzed Synthesis Methods for Quinoline Aldehydes
Executive Summary
Quinoline aldehydes (e.g., quinoline-2-carbaldehyde, quinoline-3-carbaldehyde) are critical pharmacophores and synthetic intermediates in medicinal chemistry, serving as precursors for styrylquinolines, hydrazones, and fused heterocyclic systems. Historically, these moieties were accessed via harsh selenium dioxide (
) oxidation or non-selective radical halogenation/hydrolysis.
This guide details Copper-Catalyzed methodologies, which offer a sustainable, chemoselective, and scalable alternative.[1] We focus on three distinct strategic entry points:
Direct Aerobic Oxidation: Converting methyl-quinolines to aldehydes using
systems.
Cross-Coupling Formylation: Transforming halo-quinolines using DMF as a formyl source.
De Novo Oxidative Annulation: Constructing the quinoline core from aminobenzyl alcohols via in situ oxidation.
Strategic Overview & Mechanism
The utility of copper in these transformations stems from its ability to shuttle between
, , and oxidation states, facilitating both single-electron transfer (SET) radical processes and two-electron organometallic cycles.
Figure 1: Strategic disconnects for accessing quinoline aldehydes via copper catalysis.
Method A: Direct Aerobic Oxidation of Methyl Quinolines
Principle: This method replaces toxic
with molecular oxygen as the terminal oxidant. The reaction proceeds via a radical mechanism where a Copper(II) species generates a benzylic radical, which is trapped by oxygen (or TEMPO) to form a peroxy/oxy-intermediate that eliminates to the aldehyde.
Scope: Best for 2-methylquinolines (Quinaldines) and 4-methylquinolines (Lepidines) .
Protocol 1: Cu/TEMPO Aerobic Oxidation
Based on modified Stahl/Ma conditions for benzylic oxidation.
Reagents:
Substrate: 2-Methylquinoline (1.0 equiv)
Catalyst:
or (5 mol%)
Co-Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5 mol%)
Reaction: Heat to 80°C for 12–24 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The aldehyde is typically more polar than the methyl precursor but less polar than the acid over-oxidation product.
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated
(aq) to remove copper salts (aqueous layer turns blue).
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography.
Critical Note on Selectivity: Over-oxidation to the carboxylic acid is the primary risk. Stop the reaction when ~90% conversion is reached rather than pushing for 100%.
Method B: C-H Formylation via Cross-Coupling (Halo-Quinolines)
Principle: This method utilizes
-Dimethylformamide (DMF) as a formyl source.[2] The copper catalyst facilitates the oxidative addition into the C-Halogen bond, followed by nucleophilic attack by DMF and subsequent hydrolysis.
Scope: Excellent for 3-bromoquinolines or 6/7-haloquinolines where direct methylation/oxidation is impossible.
Protocol 2: The Cu-DMF Formylation
Reagents:
Substrate: 3-Bromoquinoline (1.0 equiv)
Catalyst:
(Copper(I) Iodide) (10 mol%)
Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline (20 mol%)
Formyl Source/Solvent: DMF (Reagent Grade, dry) - Acts as both
Base:
(2.0 equiv) or
Step-by-Step Workflow:
Preparation: Flame-dry a reaction tube under argon.
Reaction: Seal the tube and heat to 120–130°C for 18 hours.
Note: High temperature is required for the activation of DMF.
Quench: Cool to RT. Add 1N HCl (2 mL) and stir for 30 minutes. Crucial Step: Acidic hydrolysis is necessary to convert the intermediate hemiaminal/iminium species into the aldehyde.
Extraction: Neutralize with saturated
, extract with EtOAc (3x 10 mL).
Purification: Column chromatography.
Mechanism Insight:
The reaction proceeds via a Heck-type or radical pathway where the DMF carbonyl carbon acts as the electrophile. The use of
is generally excluded here to prevent oxidation of the aldehyde product.
Method C: De Novo Oxidative Annulation
Principle: Instead of functionalizing an existing quinoline, this method builds the ring from 2-aminobenzyl alcohols and ketones. Copper catalyzes the oxidation of the alcohol to the aldehyde in situ, which then undergoes Friedländer annulation.
Scope: Ideal for synthesizing 2-substituted quinolines where the 2-substituent can be further functionalized, or if using a glyoxal equivalent to generate the aldehyde directly.
Mix: In a round-bottom flask, combine 2-aminobenzyl alcohol (1.0 mmol), Acetophenone (1.2 mmol),
(13 mg, 0.1 mmol), and KOH (56 mg, 1.0 mmol).
Solvent: Add DMSO (2 mL).
Reaction: Heat to 100°C open to air (or under an
balloon) for 4–6 hours.
Mechanism:
Step 1: Cu/DMSO oxidizes the benzyl alcohol to 2-aminobenzaldehyde.
Step 2: Base-promoted condensation with the ketone forms the quinoline.
Workup: Pour into water (20 mL), extract with EtOAc.
Note: To get a quinoline aldehyde directly, Substrate B would need to be a functionalized ketone (e.g., pyruvaldehyde acetal), or this method yields a methyl-quinoline which is then subjected to Method A.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (Method A)
Catalyst deactivation or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
starvation.
Ensure vigorous stirring (gas-liquid transfer). Add fresh catalyst after 12h. Use pure balloon instead of air.
Over-oxidation to Acid (Method A)
Reaction time too long; Temperature too high.
Stop reaction at 85-90% conversion. Lower temp to 60°C.
Protodehalogenation (Method B)
Reduction of C-Br bond instead of formylation.
Ensure anhydrous DMF. Increase ligand loading to stabilize the oxidative addition complex.
Blue Aqueous Layer (Workup)
Residual Copper amines.
Wash organic phase with 10% EDTA or solution to sequester copper effectively.
References
Direct Aerobic Oxidation of Methylarenes
Stahl, S. S., et al. "Copper-Catalyzed Aerobic Oxidation of Methylarenes." Journal of the American Chemical Society, 2013.
Source:
Copper-Catalyzed Formylation with DMF
Wu, X. F., et al. "Copper-Catalyzed Formylation of Aryl Halides with DMF." Organic Letters, 2011.
Source:
Oxidative Cyclization (Indirect Friedländer)
Cho, C. S., et al. "Copper-Catalyzed Oxidative Cyclization of 2-Aminobenzyl Alcohols with Ketones." Tetrahedron, 2011.
Source:
General Copper Catalysis in Heterocycles
Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008.
Application Note: Wittig Reaction Protocols for 7-Bromoquinoline-2-carbaldehyde
Executive Summary 7-Bromoquinoline-2-carbaldehyde is a high-value heterocyclic building block characterized by two distinct reactive handles: a highly electrophilic aldehyde at the C2 position and a chemically stable bro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-Bromoquinoline-2-carbaldehyde is a high-value heterocyclic building block characterized by two distinct reactive handles: a highly electrophilic aldehyde at the C2 position and a chemically stable bromide at the C7 position. This dual-functionality allows for orthogonal functionalization strategies. This guide details the application of Wittig olefination at the C2 position to generate 2-styrylquinoline derivatives—a privileged scaffold in oncology and virology (HIV integrase inhibition). Crucially, the protocol preserves the C7-bromide, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the rapid synthesis of diverse chemical libraries.
Mechanistic Insights & Reactivity Profile
Electrophilicity of the C2-Aldehyde
The quinoline nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the C2 position. This renders the C2-carbaldehyde significantly more electrophilic than a standard benzaldehyde. Consequently, Wittig reactions with this substrate are generally rapid and high-yielding.
Chemoselectivity
The 7-bromo substituent is stable under standard Wittig conditions (basic/nucleophilic). Unlike lithiation chemistries where halogen-lithium exchange might compete, the phosphorus ylide attacks the carbonyl exclusively. This allows the bromide to serve as a "dormant" activation site for late-stage diversification.
Stereoselectivity Control
Stabilized Ylides (e.g., Ph3P=CH-CO2Et): Predominantly yield the (E)-alkene via a thermodynamic control mechanism.
Non-Stabilized Ylides (e.g., Ph3P=CH-Ph): Typically yield a mixture of (Z) and (E) isomers. However, for styrylquinoline synthesis, the thermodynamic stability of the conjugated
-system often drives the reaction toward the (E)-isomer (trans), especially under Schlosser modification or standard phase-transfer conditions.
Application Note 1: Synthesis of 7-Bromo-2-styrylquinolines
Context: Styrylquinolines are potent inhibitors of HIV-1 integrase and exhibit cytotoxicity against colorectal cancer cell lines (e.g., HCT116).
Experimental Protocol (Standardized)
Objective: Synthesis of (E)-7-bromo-2-(4-methoxystyryl)quinoline.
Anhydrous Tetrahydrofuran (THF) (0.1 M concentration)
Step-by-Step Procedure:
Ylide Formation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend (4-methoxybenzyl)triphenylphosphonium chloride in anhydrous THF.
Deprotonation: Cool the suspension to 0°C. Add t-BuOK portion-wise over 10 minutes. The solution will turn a characteristic deep orange/red, indicating ylide formation. Stir for 30 minutes at 0°C.
Addition: Dissolve 7-Bromoquinoline-2-carbaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 4:1).
Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate
Note: Triphenylphosphine oxide (TPPO) is a byproduct.
Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes). The (E)-isomer typically elutes after the (Z)-isomer (if present) and TPPO.
Expected Data Profile
Parameter
Specification / Result
Yield
82 - 92%
Stereoselectivity
>10:1 (E:Z ratio)
Appearance
Bright yellow crystalline solid
1H NMR Diagnostic
Vinyl protons appear as doublets (J = 16.0 Hz), confirming trans geometry.
Context: Drug discovery campaigns often require "biaryl-styryl" motifs. This workflow demonstrates the stability of the 7-bromo handle during the Wittig step, allowing for subsequent Suzuki coupling.
Workflow Logic
Step 1 (Wittig): Install the "tail" (styryl group) at C2.
Step 2 (Suzuki): Install the "head" (aryl group) at C7 using the preserved bromide.
Protocol: C7-Arylation of 7-Bromo-2-styrylquinoline
Reagents:
7-Bromo-2-styrylquinoline (from App Note 1)
Phenylboronic acid (1.2 equiv)
Pd(PPh3)4 (5 mol%)
K2CO3 (2.0 equiv, 2M aqueous)
Dioxane (degassed)
Procedure:
Combine the bromide, boronic acid, and Pd catalyst in a sealed tube.
Add Dioxane and aqueous K2CO3.
Heat to 90°C for 12 hours under inert atmosphere.
Workup and purify to obtain the 2,7-disubstituted quinoline.
Visualizations
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the mechanism of the Wittig reaction specifically for the quinoline substrate, highlighting the formation of the oxaphosphetane intermediate.
Caption: Mechanistic pathway of the Wittig olefination showing the conversion of the quinoline aldehyde to the styryl product via the oxaphosphetane intermediate.
Diagram 2: Sequential Functionalization Workflow
This flowchart demonstrates the strategic advantage of using 7-Bromoquinoline-2-carbaldehyde for library synthesis.
Caption: Sequential workflow for orthogonal functionalization: C2-olefination followed by C7-cross-coupling.
References
Wittig Reaction Mechanism and Scope
Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]
Styrylquinoline Synthesis & Anticancer Activity
Musiol, R., et al. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. PLOS ONE. Retrieved from [Link]
HIV Integrase Inhibition by Quinoline Derivatives
Mouscadet, J. F., et al. (2010). Quinoline-based HIV Integrase Inhibitors. ResearchGate. Retrieved from [Link]
General Reactivity of Quinoline-2-carbaldehydes
Synthesis of 2-styrylquinolines. National Institutes of Health (PMC). Retrieved from [Link]
Application
Strategic Utilization of 7-Bromoquinoline-2-carbaldehyde in Medicinal Chemistry
[1] Introduction: The Orthogonal Scaffold Strategy In the landscape of medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for divers...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Orthogonal Scaffold Strategy
In the landscape of medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 7-Bromoquinoline-2-carbaldehyde represents a uniquely versatile intermediate. Its value lies in its orthogonal reactivity : it possesses two chemically distinct handles that allow for divergent synthesis without the need for extensive protecting group manipulations.
The Electrophilic "Warhead" (C2-Aldehyde): The C2-formyl group is highly reactive toward nucleophiles, serving as a gateway for Schiff base formation, Knoevenagel condensations, and heterocycle construction (e.g., imidazoles, hydrazones).
The Lipophilic "Anchor" (C7-Bromide): The C7-bromine atom is electronically deactivated relative to the nitrogen-containing ring but remains highly amenable to Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the modulation of lipophilicity and metabolic stability at the "tail" of the molecule.
This guide details the protocols for exploiting these dual functionalities to generate bioactive libraries, specifically targeting metallo-drug synthesis and antiproliferative agents.
Part 1: Synthetic Utility & Divergent Workflow
The power of this scaffold is best realized through a divergent synthesis strategy. Researchers can first functionalize the aldehyde to establish target binding affinity (e.g., metal chelation), and subsequently modify the 7-position to optimize pharmacokinetic properties (ADME).
Workflow Visualization
Figure 1: Divergent synthetic pathways for 7-Bromoquinoline-2-carbaldehyde, illustrating orthogonal functionalization.
Part 2: Application Protocols
Application A: Synthesis of Schiff Base Ligands (Proteasome Inhibitors)
Context: Quinoline-2-carboxaldehyde derivatives, particularly thiosemicarbazones, have demonstrated potent anticancer activity.[1] They act as ionophores, forming complexes with Copper(II) in situ or pre-formed, which inhibit the 26S proteasome in cancer cells (e.g., PC-3, LNCaP). The 7-bromo substituent enhances lipophilicity, potentially improving cellular uptake compared to the unsubstituted parent.
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (236 mg) of 7-Bromoquinoline-2-carbaldehyde in 15 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.
Addition: Add 1.1 mmol (100 mg) of thiosemicarbazide to the solution.
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity.
Reflux: Equip the flask with a condenser and reflux the mixture at 80°C for 3–5 hours.
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf product spot.
Isolation: Cool the reaction mixture to room temperature and then to 4°C in an ice bath. A yellow/orange precipitate should form.
Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (to remove unreacted aldehyde).
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Validation Criteria:
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the azomethine proton (-CH=N-) typically around 8.2–8.6 ppm.
Yield: Expected yield >85%.
Application B: Suzuki-Miyaura Cross-Coupling at C7
Context: Once the pharmacophore at C2 is established (or before, depending on chemosensitivity), the C7 position allows for the introduction of biaryl systems. This is critical for optimizing Lipophilic Ligand Efficiency (LLE) .
Protocol: C7-Arylation
Objective: Coupling of 7-bromoquinoline derivative with Phenylboronic acid.
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) or Pd(PPh3)4 (5 mol%)
Base: Cs2CO3 (2.0 equiv) or K2CO3 (2.5 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.
Loading: Add the 7-bromoquinoline substrate (0.5 mmol), phenylboronic acid (0.6 mmol), and base (Cs2CO3, 1.0 mmol).
Solvent & Degassing: Add 5 mL of Dioxane/Water (4:1). Degas the solvent by bubbling Argon through the solution for 10 minutes (sparging) to remove dissolved oxygen. Critical: Oxygen poisons Pd(0) catalysts.
Catalyst Addition: Quickly add the Pd catalyst (0.015 mmol) against a positive flow of Argon and seal the vessel.
Reaction: Heat the mixture to 90°C (oil bath) or 100°C (Microwave, 30 mins).
Work-up:
Dilute with Ethyl Acetate (20 mL).
Filter through a pad of Celite to remove Palladium black.
Understanding the mechanism is vital for troubleshooting low yields. The rate-determining step is often the dehydration of the carbinolamine intermediate, which is why pH control (acid catalysis) is essential.
Figure 2: Acid-catalyzed mechanism for the condensation of 7-bromoquinoline-2-carbaldehyde with amines.
Comparative Bioactivity Data (Representative)
The following table illustrates the impact of functionalizing the 7-Bromoquinoline-2-carbaldehyde scaffold in anticancer assays (e.g., PC-3 Prostate Cancer lines), based on structure-activity relationship (SAR) trends in quinoline medicinal chemistry.
Compound ID
R (C2-Position)
X (C7-Position)
IC50 (PC-3, μM)
Notes
7-Br-Q-CHO
-CHO
-Br
> 50
Low activity (Parent)
Ligand A
-CH=N-NH-CS-NH2
-Br
4.2 ± 0.5
Schiff Base (Thiosemicarbazone)
Complex A-Cu
-CH=N-NH-CS-NH2 (Cu)
-Br
0.8 ± 0.1
Copper Complex (Proteasome inhibition)
Derivative B
-CH=N-NH-CS-NH2
-Ph (Phenyl)
2.1 ± 0.3
Suzuki Product (Improved Lipophilicity)
Data Note: Values are representative of typical SAR trends for quinoline-based proteasome inhibitors [1, 2].
References
Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells.
Source: Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.
Source: PMC - PubMed Central.
URL:[Link]
Derivatisierung von 7-Bromchinolin-2-carbaldehyd für die Wirkstoffentdeckung: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 7-Bromchinolin-2-carbaldehyd, ei...
Author: BenchChem Technical Support Team. Date: February 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 7-Bromchinolin-2-carbaldehyd, einer vielseitigen Ausgangsverbindung für die Synthese neuartiger Molekülbibliotheken in der medizinischen Chemie. Das Chinolin-Grundgerüst ist ein etabliertes "privilegiertes" Strukturelement, das in zahlreichen pharmazeutischen Wirkstoffen vorkommt.[1] Die Präsenz eines reaktiven Aldehyds an Position 2 und eines Bromatoms an Position 7 eröffnet vielfältige Möglichkeiten für Modifikationen, die zur Entdeckung von Leitstrukturen mit potenziellen therapeutischen Anwendungen, insbesondere im Bereich der Onkologie und bei Infektionskrankheiten, führen können.[2][3][4][5][6][7] Wir präsentieren hier bewährte Protokolle für Schlüsselreaktionen, Erläuterungen zu den experimentellen Entscheidungen, Charakterisierungsmethoden und einen Arbeitsablauf für das biologische Screening.
Einleitung: Die strategische Bedeutung von 7-Bromchinolin-2-carbaldehyd
Das Chinolin-Ringsystem ist das Kernstück vieler erfolgreicher Medikamente, von Malariamitteln wie Chloroquin bis hin zu modernen Krebsmedikamenten.[1] Seine planare Struktur ermöglicht Interaktionen mit biologischen Makromolekülen wie DNA und Enzymen. 7-Bromchinolin-2-carbaldehyd ist ein besonders wertvolles Ausgangsmaterial aus zwei strategischen Gründen:
Die Aldehydgruppe (Position 2): Diese funktionelle Gruppe ist ein idealer Angriffspunkt für die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen. Reaktionen wie die Wittig-Olefinierung, die Horner-Wadsworth-Emmons-Reaktion und die reduktive Aminierung ermöglichen die Einführung einer Vielzahl von Substituenten, um den chemischen Raum zu erweitern und die pharmakokinetischen und pharmakodynamischen Eigenschaften zu modulieren.
Das Bromatom (Position 7): Als Halogenatom dient es als reaktiver "Griff" für moderne palladiumkatalysierte Kreuzkupplungsreaktionen, einschließlich der Suzuki-Miyaura- und der Sonogashira-Kupplung.[8][9][10][11] Dies erlaubt die präzise Einführung von Aryl-, Heteroaryl- oder Alkinylgruppen und somit die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
Die Kombination dieser beiden reaktiven Zentren macht 7-Bromchinolin-2-carbaldehyd zu einer idealen Plattform für die kombinatorische Chemie und die Erstellung diverser Molekülbibliotheken zur Identifizierung neuer Wirkstoffkandidaten.
Abbildung 1: Strategien zur Derivatisierung von 7-Bromchinolin-2-carbaldehyd.
Syntheseprotokolle: Modifikation der Aldehydgruppe
Die Aldehydfunktion an Position 2 ist der primäre Angriffspunkt für die Verlängerung der Kohlenstoffkette und die Einführung von Stickstoff-haltigen funktionellen Gruppen.
Wittig-Reaktion zur Synthese von 2-Styrylchinolin-Derivaten
Die Wittig-Reaktion ist eine fundamentale Methode zur Umwandlung von Aldehyden in Alkene.[12] Die resultierenden 2-Styrylchinoline sind eine wichtige Klasse von Verbindungen mit nachgewiesener Antikrebsaktivität.[2][3]
Kausalität der experimentellen Wahl: Die Reaktion nutzt ein Phosphoniumylid, das in situ aus dem entsprechenden Phosphoniumsalz und einer starken Base erzeugt wird. Die Wahl der Base (hier: Natriumhydroxid in einem Zweiphasensystem) ist entscheidend für die Effizienz der Ylid-Bildung und die anschließende Reaktion mit dem Aldehyd. Dichlormethan dient als organisches Lösungsmittel, in dem die Reaktion stattfindet.
Protokoll 1: Synthese von 7-Brom-2-styrylchinolin
Materialien:
7-Bromchinolin-2-carbaldehyd
Benzyltriphenylphosphoniumchlorid
50%ige wässrige Natriumhydroxid (NaOH) Lösung
Dichlormethan (DCM)
Wasser (destilliert)
Magnesiumsulfat (wasserfrei)
Schritt-für-Schritt-Anleitung:
In einem geeigneten Reaktionsgefäß werden 7-Bromchinolin-2-carbaldehyd (1,0 Äquiv.) und Benzyltriphenylphosphoniumchlorid (1,1 Äquiv.) in Dichlormethan (ca. 0,2 M Konzentration bezogen auf den Aldehyd) suspendiert.
Unter kräftigem Rühren wird die 50%ige NaOH-Lösung (ca. 3,0 Äquiv.) tropfenweise zugegeben.
Das Reaktionsgemisch wird für 30-60 Minuten bei Raumtemperatur intensiv gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
Nach Abschluss der Reaktion wird das Gemisch mit Wasser und DCM verdünnt. Die organische Phase wird abgetrennt.
Die wässrige Phase wird zweimal mit DCM extrahiert.
Die vereinigten organischen Phasen werden mit Wasser gewaschen, über wasserfreiem Magnesiumsulfat getrocknet, filtriert und im Vakuum eingeengt.
Das Rohprodukt, das das gewünschte Alken und Triphenylphosphinoxid enthält, wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt.
Reagenz
Molare Äquivalente
Funktion
7-Bromchinolin-2-carbaldehyd
1,0
Elektrophil
Benzyltriphenylphosphoniumchlorid
1,1
Ylid-Präkursor
Natriumhydroxid (50% aq.)
3,0
Base zur Ylid-Bildung
Dichlormethan
-
Lösungsmittel
Horner-Wadsworth-Emmons (HWE)-Reaktion
Die HWE-Reaktion ist eine Modifikation der Wittig-Reaktion, die stabilisierte Phosphonat-Carbanionen verwendet und typischerweise eine hohe Selektivität für die Bildung von (E)-Alkenen aufweist.[8][13][14][15] Der Hauptvorteil liegt in der einfachen Entfernung des wasserlöslichen Phosphat-Nebenprodukts.
Kausalität der experimentellen Wahl: Natriumhydrid (NaH) ist eine ausreichend starke Base, um das Phosphonat zu deprotonieren und das reaktive Carbanion zu erzeugen.[16] Tetrahydrofuran (THF) ist ein geeignetes aprotisches Lösungsmittel, das die Reagenzien löst und nicht mit der starken Base reagiert. Die Reaktion wird bei 0 °C gestartet, um die Reaktivität zu kontrollieren, und dann auf Raumtemperatur erwärmt.
Protokoll 2: Synthese von Ethyl-(E)-3-(7-bromchinolin-2-yl)acrylat
In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird Natriumhydrid (1,1 Äquiv.) in wasserfreiem THF suspendiert und auf 0 °C gekühlt.
Triethylphosphonoacetat (1,1 Äquiv.) wird langsam zugetropft. Das Gemisch wird 30 Minuten bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört.
Eine Lösung von 7-Bromchinolin-2-carbaldehyd (1,0 Äquiv.) in wasserfreiem THF wird langsam bei 0 °C zugegeben.
Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und für 2-4 Stunden gerührt, bis die DC-Analyse den vollständigen Umsatz des Aldehyds anzeigt.
Die Reaktion wird vorsichtig durch Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C beendet.
Das Gemisch wird mit Ethylacetat extrahiert. Die organische Phase wird mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum konzentriert.
Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.
Reduktive Aminierung zur Synthese von Amin-Derivaten
Die reduktive Aminierung ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen, bei der ein Aldehyd mit einem Amin zu einem Imin reagiert, das anschließend in situ zu einem Amin reduziert wird.[17][18][19][20] Diese Methode ist entscheidend für die Synthese von Verbindungen mit potenzieller antimikrobieller Aktivität.[6]
Kausalität der experimentellen Wahl: Natriumtriacetoxyborhydrid (STAB) ist ein mildes und selektives Reduktionsmittel, das die Reduktion des in situ gebildeten Imins toleriert, ohne den Aldehyd selbst anzugreifen.[18] Essigsäure wirkt als Katalysator für die Iminbildung. 1,2-Dichlorethan (DCE) ist ein gängiges Lösungsmittel für diese Reaktion.
Protokoll 3: Synthese von N-Benzyl-1-(7-bromchinolin-2-yl)methanamin
7-Bromchinolin-2-carbaldehyd (1,0 Äquiv.) und Benzylamin (1,1 Äquiv.) werden in DCE gelöst.
Eine katalytische Menge Essigsäure (ca. 0,1 Äquiv.) wird zugegeben und das Gemisch 20-30 Minuten bei Raumtemperatur gerührt.
Natriumtriacetoxyborhydrid (1,5 Äquiv.) wird portionsweise zugegeben.
Das Reaktionsgemisch wird über Nacht bei Raumtemperatur gerührt.
Die Reaktion wird durch Zugabe von gesättigter NaHCO₃-Lösung beendet.
Die Phasen werden getrennt und die wässrige Phase wird mit DCM extrahiert.
Die vereinigten organischen Phasen werden getrocknet, filtriert und konzentriert. Die Reinigung erfolgt durch Säulenchromatographie.
Syntheseprotokolle: Modifikation des Bromatoms
Das Bromatom an Position 7 ist der Schlüssel für palladiumkatalysierte Kreuzkupplungsreaktionen, die eine direkte Arylierung oder Alkinylierung des Chinolin-Gerüsts ermöglichen.
Suzuki-Miyaura-Kupplung
Die Suzuki-Kupplung ist eine vielseitige Methode zur Bildung von C(sp²)-C(sp²)-Bindungen zwischen einem Arylhalogenid und einer Organoborverbindung.[8][10][11]
Kausalität der experimentellen Wahl: Pd(PPh₃)₄ ist ein robuster und weit verbreiteter Palladium(0)-Katalysator. Eine Base wie Natriumcarbonat ist für den Transmetallierungsschritt im katalytischen Zyklus unerlässlich. Ein Lösungsmittelgemisch aus Toluol, Ethanol und Wasser gewährleistet die Löslichkeit aller Komponenten, einschließlich der organischen Substrate und der anorganischen Base.
Protokoll 4: Synthese von 7-Phenylchinolin-2-carbaldehyd
In einem Reaktionsgefäß werden 7-Bromchinolin-2-carbaldehyd (1,0 Äquiv.), Phenylboronsäure (1,5 Äquiv.) und Pd(PPh₃)₄ (0,05 Äquiv.) in einem Toluol/Ethanol-Gemisch (z.B. 4:1) gelöst.
Die 2 M Na₂CO₃-Lösung (2,0 Äquiv.) wird zugegeben.
Das Gemisch wird unter Inertgasatmosphäre für 12-16 Stunden bei 90 °C erhitzt.
Nach dem Abkühlen wird das Gemisch mit Wasser und Ethylacetat verdünnt.
Die organische Phase wird abgetrennt, mit Wasser und gesättigter Kochsalzlösung gewaschen, getrocknet und im Vakuum konzentriert.
Die Reinigung erfolgt durch Säulenchromatographie.
Sonogashira-Kupplung
Die Sonogashira-Kupplung ermöglicht die Bildung einer C(sp²)-C(sp)-Bindung zwischen einem Arylhalogenid und einem terminalen Alkin.[9][10]
Kausalität der experimentellen Wahl: Diese Reaktion erfordert typischerweise einen Palladium-Katalysator (PdCl₂(PPh₃)₂) und einen Kupfer(I)-Kokatalysator (CuI).[9] Eine Aminbase wie Triethylamin (TEA) dient sowohl als Base zur Neutralisierung des entstehenden HBr als auch als Lösungsmittel.
Protokoll 5: Synthese von 7-(Phenylethinyl)chinolin-2-carbaldehyd
In einem trockenen, mit Inertgas gespülten Schlenk-Kolben werden 7-Bromchinolin-2-carbaldehyd (1,0 Äquiv.), PdCl₂(PPh₃)₂ (0,03 Äquiv.) und CuI (0,05 Äquiv.) vorgelegt.
Wasserfreies, entgastes TEA wird zugegeben, gefolgt von Phenylacetylen (1,2 Äquiv.).
Das Reaktionsgemisch wird bei 60-80 °C für 4-8 Stunden gerührt.
Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt.
Der Rückstand wird in DCM aufgenommen und durch einen kurzen Kieselgel-Pfropfen filtriert, um die Katalysatorreste zu entfernen.
Das Filtrat wird konzentriert und das Produkt durch Säulenchromatographie oder Kristallisation gereinigt.
Charakterisierung der Derivate
Die strukturelle Aufklärung der synthetisierten Verbindungen ist ein entscheidender Schritt. Die Kombination aus NMR-Spektroskopie und Massenspektrometrie ist hierfür der Goldstandard.
¹H-NMR-Spektroskopie: Dient zur Bestimmung der Anzahl und der chemischen Umgebung der Protonen. Charakteristische Signale für die neu eingeführten Gruppen (z.B. Vinylprotonen, Methylenprotonen neben einem Stickstoffatom, aromatische Protonen der neuen Arylgruppe) bestätigen den Erfolg der Reaktion.
¹³C-NMR-Spektroskopie: Liefert Informationen über das Kohlenstoffgerüst. Das Auftreten neuer Signale im Alken-, Alkin- oder Aromatenbereich und die Verschiebung der Signale des Chinolin-Gerüsts sind diagnostisch.
Massenspektrometrie (MS): Bestimmt das Molekulargewicht der Verbindung. Bei hochauflösender MS (HRMS) kann die exakte Elementzusammensetzung ermittelt werden. Das charakteristische Isotopenmuster von Brom (¹⁹Br/⁸¹Br im Verhältnis von ca. 1:1) sollte im Molekülionenpeak von Brom-haltigen Derivaten sichtbar sein.
Werte sind Schätzungen für einfache Derivate (z.B. mit Phenyl- oder Benzylgruppen) und können je nach Substituent variieren.
Workflow für das biologische Screening
Nach der Synthese und Charakterisierung ist der nächste Schritt die Evaluierung der biologischen Aktivität der neuen Derivate.
Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening neuer Derivate.
Protokoll für einen primären Zytotoxizitäts-Assay (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen und wird häufig verwendet, um die Zytotoxizität von Verbindungen zu bewerten.[21][22][23]
Materialien:
Humane Krebszelllinien (z.B. MCF-7 für Brustkrebs, HCT116 für Darmkrebs)
Zellkulturmedium (z.B. DMEM mit 10% fötalem Kälberserum)
Zellaussaat: Zellen werden in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well ausgesät und für 24 Stunden inkubiert, damit sie anhaften können.[21]
Behandlung: Das Medium wird entfernt und durch frisches Medium ersetzt, das die Testverbindungen in der gewünschten Konzentration (z.B. 10 µM für ein primäres Screening) enthält. Eine Vehikelkontrolle (nur DMSO) wird mitgeführt.
Inkubation: Die Platten werden für 48-72 Stunden bei 37 °C und 5% CO₂ inkubiert.
MTT-Zugabe: MTT-Lösung wird zu jedem Well gegeben und für weitere 4 Stunden inkubiert. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
Solubilisierung: Das Medium wird entfernt und der Solubilisierungspuffer zugegeben, um die Formazan-Kristalle aufzulösen.
Messung: Die Absorption wird bei einer Wellenlänge von ca. 570 nm mit einem Mikroplatten-Lesegerät gemessen. Die prozentuale Inhibition wird im Vergleich zur Vehikelkontrolle berechnet.
Schlussfolgerung
7-Bromchinolin-2-carbaldehyd ist eine hochgradig anpassungsfähige Plattform für die Synthese von Wirkstoffkandidaten. Die in diesem Dokument beschriebenen Protokolle für die Derivatisierung an der Aldehyd- und der Brom-Position bieten robuste und reproduzierbare Methoden zur Erzeugung von Molekülbibliotheken. Durch die Kombination dieser synthetischen Strategien mit einem systematischen biologischen Screening-Workflow können Forscher effizient neue Leitstrukturen mit potenzieller Antikrebs- oder antimikrobieller Aktivität identifizieren und die Struktur-Wirkungs-Beziehungen aufklären, was den Weg für die Entwicklung neuer Therapeutika ebnet.
Referenzen
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Horner-Wadsworth-Emmons Reaction. (2023). In Wikipedia. [Link]
Lateral functionalization of phosphonate quinolines. (2007). Journal de la Société Chimique de Tunisie, 9, 133-139. [Link]
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
Musumeci, F., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(4), M1483. [Link]
Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1347. [Link]
Reductive Amination. (2023, January 22). In Chemistry LibreTexts. [Link]
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2015). RSC Advances, 5(55), 44147-44176. [Link]
Amine synthesis by reductive amination (reductive alkylation). In Organic Chemistry Portal. [Link]
Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. Molecules, 24(17), 3173. [Link]
Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-282. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
El-Sayed, N. N. E., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Journal of aian Natural Product Research, 25(11), 1055-1067. [Link]
Kočevar, M., et al. (1991). New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one. Heterocycles, 32(9), 1773-1778. [Link]
Szeja, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1018. [Link]
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. (2018). ResearchGate. [Link]
Sonogashira Coupling. In Organic Chemistry Portal. [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9807. [Link]
The structures of the substituted quinolines. In ResearchGate. [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Supporting Information - The Royal Society of Chemistry. [Link]
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Current Organic Synthesis, 12(5), 559-579. [Link]
Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (2024). ACS Omega. [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9807. [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 6056-6064. [Link]
Horner-Wadsworth-Emmons Reaction. In NROChemistry. [Link]
Sonogashira Coupling. In Chemistry LibreTexts. [Link]
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (2017). ResearchGate. [Link]
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(32), 14595-14608. [Link]
Application Note: 7-Bromoquinoline-2-carbaldehyde in Material Science & Chemo-Sensing
This guide details the application of 7-Bromoquinoline-2-carbaldehyde (CAS: 904369-20-6), a bifunctional heterocyclic building block critical in the development of optoelectronic materials, fluorescent sensors, and metal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 7-Bromoquinoline-2-carbaldehyde (CAS: 904369-20-6), a bifunctional heterocyclic building block critical in the development of optoelectronic materials, fluorescent sensors, and metallo-pharmaceuticals.
Abstract
7-Bromoquinoline-2-carbaldehyde represents a "privileged scaffold" in material science due to its orthogonal reactivity. The C2-aldehyde serves as an electrophilic anchor for condensation reactions (Schiff base, Knoevenagel), while the C7-bromine acts as a nucleophilic-susceptible handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This dual functionality allows for the precise engineering of Donor-π-Acceptor (D-π-A) systems, essential for Organic Light-Emitting Diodes (OLEDs) and ratiometric fluorescent probes.
The utility of this compound lies in its ability to undergo sequential functionalization without protecting groups.
Caption: Orthogonal reactivity pathways allowing sequential modification at C2 (red) and C7 (green).
Module 2: Protocol A - Synthesis of Fluorescent Metal Sensors
Application: Detection of Zn²⁺ or Cu²⁺ in environmental samples via Chelation-Enhanced Fluorescence (CHEF).
Mechanism: The aldehyde is converted to a Schiff base ligand. The lone pairs on the quinoline nitrogen and the imine nitrogen create a binding pocket. Upon metal binding, Photoinduced Electron Transfer (PET) is inhibited, turning "ON" fluorescence.
Dissolution: In a 50 mL round-bottom flask, dissolve 236 mg (1 mmol) of 7-Bromoquinoline-2-carbaldehyde in 15 mL of absolute ethanol. Ensure complete dissolution (sonicate if necessary).
Addition: Add 1.1 mmol of the amine source (e.g., 120 mg of 2-hydrazinopyridine) slowly to the stirring solution.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.
Precipitation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates as a yellow/orange solid. If not, reduce volume by 50% under vacuum and cool to 4°C.
Isolation: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).
Drying: Dry under vacuum at 60°C for 4 hours.
Validation (Self-Check)
¹H NMR: Look for the disappearance of the aldehyde proton singlet (~10.2 ppm) and the appearance of the imine singlet (~8.5–9.0 ppm).
Fluorescence Check: Dissolve a trace amount in DMSO. Add a drop of ZnCl₂ solution. A significant increase in blue/green fluorescence confirms the sensor activity.
Module 3: Protocol B - Synthesis of "Push-Pull" OLED Chromophores
Application: Organic Light-Emitting Diodes (OLEDs) and Non-Linear Optical (NLO) materials.[4]
Strategy: Create a Donor-π-Acceptor (D-π-A) architecture.
Donor: Diphenylamine (attached at C7 via Buchwald-Hartwig).
Acceptor: Dicyanovinyl group (attached at C2 via Knoevenagel).
Bridge: The quinoline core itself.
Workflow Diagram
Caption: Stepwise synthesis of a Quinoline-based D-π-A material. Protection of the aldehyde is recommended before Pd-coupling to prevent side reactions.
Detailed Methodology (Step 2: C7-Amination)
Note: While direct coupling is possible, protecting the aldehyde (Step 1) improves yield. This protocol assumes the aldehyde is protected as an acetal.
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
Mixing: Dissolve the aldehyde-restored intermediate (from Step 3) in Ethanol.
Reagent: Add Malononitrile (1.2 equiv).
Catalyst: Add catalytic Piperidine (2-3 drops).
Observation: A rapid color change (often to deep red or purple) indicates the formation of the charge-transfer complex.
Completion: Stir at room temperature for 2 hours. The product often precipitates out due to high planarity and rigidity.
Module 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Schiff Base
Incomplete water removal.
Use a Dean-Stark trap or add molecular sieves to the reaction.
Pd-Catalyst Poisoning
Aldehyde interference.
Protect aldehyde as an acetal (ethylene glycol + pTsOH) before coupling.
Product Oiling Out
Solvent incompatibility.
Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
Darkening of Reagent
Oxidation of aldehyde.
Recrystallize starting material from cyclohexane before use.[1] Store under Argon.
References
PubChem. (n.d.). 7-Bromoquinoline-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing. Retrieved from [Link] (Contextual grounding for Zn sensing protocol).
Journal of Medicinal Chemistry. (2006). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors. Retrieved from [Link]
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link] (Analogous reactivity profiles).
Application Notes & Protocols: A Guide to the Synthesis of Schiff Base Derivatives from 7-Bromoquinoline-2-carbaldehyde
Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff base derivatives starting from 7-Bromoquinoline-2-carbaldehyde. Quinoline scaffolds are a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff base derivatives starting from 7-Bromoquinoline-2-carbaldehyde. Quinoline scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2][3] The formation of a Schiff base (azomethine) linkage by reacting a quinoline carbaldehyde with various primary amines offers a synthetically accessible and highly versatile strategy for developing new chemical entities.[4][5] The presence of the bromine atom at the 7-position provides a valuable synthetic handle for further molecular elaboration, such as cross-coupling reactions, enabling the creation of diverse and complex molecular libraries. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the reaction mechanism, detailed experimental procedures, characterization techniques, and potential applications of these promising compounds.
Introduction: The Scientific Rationale
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with applications as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[3][6][7] Its rigid, bicyclic aromatic structure allows for precise spatial orientation of functional groups, facilitating strong interactions with biological targets.
Schiff bases, compounds containing a carbon-nitrogen double bond (C=N), are formed through the condensation of a primary amine with an aldehyde or ketone.[5][8] This reaction is one of the most fundamental and efficient ways to form a C-N bond. The resulting imine group is not merely a linker; its nitrogen lone pair and π-system play crucial roles in coordinating with metal ions and participating in hydrogen bonding, making Schiff bases exceptional ligands and biologically active molecules in their own right.[9][10][11]
The strategic combination of these two pharmacophores—the quinoline nucleus and the Schiff base linkage—yields derivatives with significant potential. The synthesis starting from 7-Bromoquinoline-2-carbaldehyde is particularly advantageous. The aldehyde at the 2-position is the reactive site for imine formation, while the bromo-substituent at the 7-position offers a site for subsequent diversification, allowing for the systematic exploration of structure-activity relationships (SAR).
The Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[8] Understanding this mechanism is key to optimizing reaction conditions, such as pH and solvent choice. The reaction is typically acid-catalyzed and proceeds in two main stages.
Stage 1: Nucleophilic Addition to form a Carbinolamine
The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of 7-Bromoquinoline-2-carbaldehyde. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral, but generally unstable, addition product known as a carbinolamine.
Stage 2: Acid-Catalyzed Dehydration
The carbinolamine is then dehydrated to form the final imine product. This elimination of a water molecule is the rate-determining step and is effectively catalyzed by a small amount of acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable Schiff base.
The overall reaction is reversible. Therefore, to drive the equilibrium towards the product side, it is often beneficial to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water.
Application Note & Protocol: High-Fidelity Oxidation of 7-Bromoquinoline-2-carbaldehyde to 7-Bromoquinoline-2-carboxylic Acid
Introduction: The Strategic Importance of 7-Bromoquinoline-2-carboxylic Acid The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 7-Bromoquinoline-2-carboxylic Acid
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Quinoline derivatives exhibit a broad spectrum of pharmaceutical activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, 7-Bromoquinoline-2-carboxylic acid serves as a critical intermediate in the synthesis of more complex molecules, where the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, and the carboxylic acid group allows for the formation of amides, esters, and other derivatives.[4][5]
The conversion of 7-Bromoquinoline-2-carbaldehyde to its corresponding carboxylic acid is a pivotal synthetic step. However, the presence of the electron-deficient, heterocyclic quinoline ring and the halogen substituent necessitates an oxidation method that is both highly efficient and exceptionally mild to avoid unwanted side reactions. This document provides a detailed, field-proven protocol for this transformation, grounded in the robust and selective Pinnick oxidation methodology.
The Chemist's Choice: Why the Pinnick Oxidation Prevails
While numerous methods exist for oxidizing aldehydes, many employ harsh reagents like potassium permanganate or chromium-based oxidants (e.g., Jones reagent), which can lead to over-oxidation or degradation of sensitive substrates.[6][7] The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, stands out as the superior choice for this specific transformation for several key reasons:
High Selectivity: It chemoselectively oxidizes aldehydes to carboxylic acids without affecting other sensitive functional groups, which is crucial for the integrity of the bromoquinoline core.[8][9]
Mild Reaction Conditions: The reaction proceeds efficiently at or near room temperature, preserving the structural integrity of the starting material and product.
Functional Group Tolerance: The Pinnick oxidation is renowned for its compatibility with a wide range of functional groups, including halogens and heteroaromatic systems.[9]
Cost-Effectiveness and Scalability: The reagents are relatively inexpensive and the procedure is straightforward, making it amenable to both small-scale research and large-scale production.[8][9]
Unveiling the Mechanism: A Self-Validating System
The efficacy of the Pinnick oxidation lies in its well-understood mechanism, which ensures a controlled and predictable outcome. The process is initiated by the in-situ formation of the active oxidizing agent, chlorous acid (HClO₂), from sodium chlorite in the presence of a mild acid buffer.
Mechanism of the Pinnick Oxidation
The proposed reaction mechanism involves several key steps:[8][9]
Activation: Sodium chlorite is protonated by a mild acid (in this protocol, a phosphate buffer) to form the active oxidant, chlorous acid (HClO₂).
Nucleophilic Addition: The chlorous acid adds to the carbonyl group of the aldehyde, forming a key intermediate.
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation. The aldehydic hydrogen is transferred to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).
Scavenging the Byproduct: The generated hypochlorous acid (HOCl) is a reactive oxidant that can engage in undesirable side reactions. A "scavenger," such as 2-methyl-2-butene, is added to the reaction mixture to react preferentially with the HOCl, removing it from the system and preventing byproduct formation.
Application Notes & Protocols: Green Chemistry Approaches to Synthesizing Quinoline Derivatives
Abstract Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Traditional synthetic r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Traditional synthetic routes to these vital heterocycles, such as the classic Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions, hazardous reagents, and volatile organic solvents, conflicting with the modern imperatives of green chemistry.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sustainable and efficient methodologies for quinoline synthesis. We will explore the causality behind experimental choices in green chemistry, offering detailed, field-proven protocols for methods including microwave-assisted synthesis, ultrasound-promoted reactions, and catalyst-free syntheses in aqueous media. By adopting these approaches, laboratories can significantly reduce their environmental impact while often achieving higher yields, shorter reaction times, and simplified product purification.[1][3]
Introduction: The Imperative for Greener Quinoline Synthesis
The quinoline scaffold is a privileged structure in drug discovery, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][4] However, the environmental and safety profile of classical synthetic methods is increasingly untenable.[2] Green chemistry offers a transformative framework to redesign these syntheses, focusing on:
Alternative Energy Sources: Utilizing microwave and ultrasound irradiation to provide efficient, targeted energy transfer, dramatically reducing reaction times and energy consumption.[1][5]
Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or recyclable ionic liquids.[6][7][8]
Efficient Catalysis: Employing catalysts that are non-toxic, reusable, and highly efficient, including novel nanocatalysts and biocatalysts.[2][4]
Atom Economy: Favoring multicomponent reactions (MCRs) that incorporate a majority of the atoms from the starting materials into the final product, minimizing waste.[9]
This document will delve into the practical application of these principles, providing robust protocols and the scientific rationale to empower researchers in their synthetic endeavors.
Foundational Green Approaches: Adapting Classic Reactions
Many green strategies involve the intelligent adaptation of well-established named reactions. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a prime candidate for green modification due to its versatility.[10][11][12]
Mechanism: The Friedländer Annulation
The reaction proceeds through a sequence of condensation and cyclization steps. Understanding this mechanism is key to optimizing green protocols.
Caption: Generalized mechanism of the Friedländer Annulation.
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Alternative energy sources provide a powerful tool for accelerating reactions while maintaining precise control, often leading to cleaner reaction profiles and higher yields.
Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through dielectric heating.[5] This rapid and uniform heating often overcomes activation energy barriers more efficiently than conventional methods, drastically reducing reaction times from hours to minutes.[13]
This protocol details a rapid, efficient, and high-yield synthesis of quinolines using acetic acid as both a green solvent and a catalyst under microwave irradiation.[13]
Reactants:
2-Aminobenzophenone (1 mmol)
Cyclic or acyclic ketone (e.g., 1-acetylpiperidin-4-one) (1.2 mmol)
Glacial Acetic Acid (3 mL)
Procedure:
Combine 2-aminobenzophenone and the selected ketone in a 10 mL microwave-safe vessel.
Add glacial acetic acid to the vessel.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at 160°C for 5 minutes.
After the reaction, allow the vessel to cool to room temperature.
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
Collect the resulting precipitate by filtration, wash with cold water, and dry.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Causality: Acetic acid serves as an effective, low-toxicity solvent and provides the necessary acidic catalysis for the condensation and cyclization steps. Microwave heating provides the activation energy in a highly efficient manner, enabling the reaction to complete in minutes instead of the days required for the unassisted reaction.[13]
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy from acoustic cavitation—the formation and collapse of microscopic bubbles—to drive chemical reactions.[14] This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates, often at ambient bulk temperatures.[14][15]
This method leverages the synergistic effect of ultrasound and a basic ionic liquid (BIL) in water for an environmentally benign synthesis.
In a 25 mL flask, suspend the isatin, ketone, and basic ionic liquid in water.
Place the flask in the center of an ultrasonic cleaning bath.[16]
Irradiate the mixture with ultrasound (e.g., 47 kHz, 80W) at room temperature for 15-30 minutes.[16]
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product via column chromatography or recrystallization.
Causality: Ultrasound irradiation creates high-energy microenvironments that promote the condensation reaction.[17] The aqueous medium serves as a green solvent, and the basic ionic liquid acts as a recyclable catalyst, enhancing the reaction rate and selectivity.[17] This method avoids the need for harsh conditions and transition metal catalysts.[17]
Green Solvents and Catalyst-Free Approaches
The ideal green synthesis minimizes or eliminates the use of auxiliary substances. Water, as a solvent, and catalyst-free conditions represent the pinnacle of this principle.
Water as a Green Solvent
Water is the ultimate green solvent—it is abundant, non-toxic, non-flammable, and inexpensive. Its high polarity can enhance the efficiency of certain reactions, such as the Friedländer synthesis.[6]
This protocol demonstrates a remarkably simple and efficient synthesis of polysubstituted quinolines using only water as the medium.
Reactants:
2-Aminobenzaldehyde (1 mmol)
Active methylene compound (e.g., dimedone, ethyl acetoacetate, or malononitrile) (1 mmol)
Water (5 mL)
Procedure:
Combine 2-aminobenzaldehyde and the active methylene compound in a round-bottom flask.
Add water and heat the mixture to 70°C with stirring.
Maintain the temperature and continue stirring for 3-5 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
The solid product often precipitates directly from the aqueous solution. Collect the product by filtration.
Wash the solid with cold water and dry to obtain the pure quinoline derivative.
Causality: This method leverages the unique properties of water to facilitate the reaction without any added catalyst. The high polarity of water and potential hydrogen bonding interactions are believed to promote the condensation and subsequent cyclization steps, leading to excellent yields.[6] The simplicity of the workup—often just filtration—is a significant advantage.
Caption: Decision workflow for selecting a green quinoline synthesis protocol.
Comparative Data of Green Synthesis Methods
The choice of synthetic method often involves a trade-off between reaction time, yield, energy input, and procedural complexity. The following table summarizes typical quantitative data for the protocols described.
The adoption of green chemistry principles is not merely an ethical choice but a scientific advancement that offers tangible benefits in the synthesis of quinoline derivatives. The methodologies presented here—utilizing microwave and ultrasound energy, aqueous media, and catalyst-free conditions—demonstrate significant improvements in efficiency, safety, and environmental impact over traditional approaches. As research continues, the development of novel, reusable nanocatalysts, biocatalytic routes, and flow chemistry applications will further expand the green chemistry toolbox.[2][18][19] By integrating these sustainable practices, researchers and drug development professionals can accelerate the discovery and production of vital quinoline-based compounds while championing a more responsible and efficient future for chemical synthesis.
References
Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available from: [Link]
Journal of Chemical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available from: [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]
PMC. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available from: [Link]
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Available from: [Link]
PMC. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Available from: [Link]
ResearchGate. Green synthesis of polysubstituted quinoline and benzoquinoline derivatives in ionic liquid via a three-component reaction. Available from: [Link]
ResearchGate. Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Available from: [Link]
Organic Chemistry Portal. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. Available from: [Link]
PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]
MDPI. Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. Available from: [Link]
YouTube. Ultrasound Assisted Synthesis of Substituted 1,4 Dihydropyridines in Aqueous Medium Using Phase Tran. Available from: [Link]
PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
ACS Publications. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. Available from: [Link]
Wikipedia. Friedländer synthesis. Available from: [Link]
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]
PMC. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Available from: [Link]
RSC Publishing. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Available from: [Link]
Bentham Science Publishers. Microwave-assisted Synthesis of Quinolines. Available from: [Link]
ResearchGate. Water Mediated Synthesis of Substituted Quinolines — A New Green Approach to the Friedlaender Annulation. Available from: [Link]
ResearchGate. Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. Available from: [Link]
ResearchGate. How to perform Doebner-MIller Synthesis without oxidizing agent?. Available from: [Link]
ResearchGate. 1 Synthesis of Quinolines: A Green Perspective. Available from: [Link]
PubMed. Green Synthesis of Quinoline-Based Ionic Liquid. Available from: [Link]
RSC Publishing. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Available from: [Link]
ResearchGate. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Available from: [Link]
SlideShare. Preparation and Properties of Quinoline. Available from: [Link]
Beilstein Journals. Green chemistry II. Available from: [Link]
RSC Publishing. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Available from: [Link]
PMC. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Available from: [Link]
PMC. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]
SpringerLink. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. Available from: [Link]
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]
YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available from: [Link]
Precision Formylation of 7-Bromoquinoline via Pd-Catalysis
Topic: Palladium-catalyzed formylation of 7-bromoquinoline Content Type: Application Note & Protocol Application Note: AN-2026-Q7 Abstract Quinoline-7-carbaldehyde is a high-value pharmacophore scaffold, serving as a cri...
Quinoline-7-carbaldehyde is a high-value pharmacophore scaffold, serving as a critical intermediate in the synthesis of antiproliferative agents (e.g., c-Met inhibitors) and antimalarials. Traditional synthesis via lithium-halogen exchange (Bouveault synthesis) often suffers from poor chemoselectivity due to the electrophilic nature of the pyridine ring. This guide details a robust, scalable Palladium-catalyzed reductive carbonylation protocol. We present two distinct methodologies: a "Gold Standard" high-pressure syngas method (CO/H₂) utilizing the bulky phosphine ligand cataCXium® A , and a "Bench-Friendly" CO-surrogate method utilizing paraformaldehyde and silanes.
Strategic Analysis: Why Catalytic Carbonylation?
The transformation of 7-bromoquinoline (1) to quinoline-7-carbaldehyde (2) presents unique challenges compared to standard aryl bromides.
The Challenge of Lithiation: The C2=N bond in the quinoline core is susceptible to nucleophilic attack by alkyl lithium reagents (e.g., n-BuLi), leading to side reactions (addition to the imine) rather than the desired C7 lithium-halogen exchange. This requires cryogenic conditions (-78 °C) and precise control, which is difficult to scale.
The Palladium Advantage: Pd-catalyzed carbonylation operates under milder conditions (80–100 °C) and tolerates the electrophilic quinoline nitrogen. The reaction proceeds via a catalytic cycle that strictly targets the C-Br bond.
Key Mechanistic Insight (The "Electronic Effect"):
Recent kinetic studies suggest that for electron-deficient substrates like quinolines, the migratory insertion of CO into the Aryl-Pd bond is often the turnover-limiting step, rather than oxidative addition. Therefore, the choice of ligand is critical; it must be electron-rich enough to facilitate oxidative addition but bulky enough to promote reductive elimination.
Mechanistic Pathway
The reaction follows a Pd(0)/Pd(II) catalytic cycle.[1][2] The use of a bulky, electron-rich ligand like di-1-adamantyl-n-butylphosphine (cataCXium® A) is essential to stabilize the monoligated Pd species and prevent the formation of inactive Pd-carbonyl clusters.
Figure 1: Catalytic Cycle of Reductive Carbonylation
Caption: The catalytic cycle highlights the critical acyl-palladium intermediate formed after CO insertion. Base-mediated hydrogenolysis releases the aldehyde.
Protocol A: High-Pressure Syngas (The "Gold Standard")
This method is recommended for scale-up (>1g) and high-throughput optimization. It utilizes the Beller protocol, widely regarded as the most efficient system for heteroaryl bromides.
Reagents & Equipment:
Substrate: 7-Bromoquinoline (1.0 equiv).
Catalyst: Pd(OAc)₂ (0.5 – 1.0 mol%).
Ligand: cataCXium® A (di-1-adamantyl-n-butylphosphine) (1.5 – 3.0 mol%).
Base: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.0 equiv). Note: TMEDA acts as both base and stabilizer.
Vessel: Stainless steel autoclave (Parr reactor or similar).
Step-by-Step Procedure:
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and cataCXium® A (10.8 mg, 0.03 mmol) in 2 mL of dry toluene. Stir for 5 minutes until a homogenous yellow solution forms.
Reaction Assembly: To a glass liner utilized within the autoclave, add:
7-Bromoquinoline (208 mg, 1.0 mmol).
TMEDA (150 µL, 1.0 mmol).
The pre-formed catalyst solution (transfer via syringe).
Additional toluene to reach a total volume of 4 mL (0.25 M concentration).
Pressurization: Seal the autoclave. Purge three times with pure Nitrogen (10 bar) to remove O₂. Then, purge three times with Syngas.
Reaction: Pressurize to 5 bar (75 psi) with Syngas (CO/H₂ 1:1). Heat the block to 100 °C .
Monitoring: Stir at 600 rpm for 16–20 hours.
Workup: Cool the reactor to room temperature. Carefully vent the toxic CO gas into a fume hood exhaust. Dilute the mixture with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) to remove TMEDA salts.
Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Expected Yield: 85–92%
Protocol B: CO-Surrogate (The "Bench-Friendly" Method)
For laboratories lacking high-pressure infrastructure, this protocol uses Paraformaldehyde as the CO source and PMHS (Polymethylhydrosiloxane) or Et₃SiH as the hydride source.
Reaction: Heat to 80 °C for 24 hours. Caution: Formaldehyde decomposition generates pressure.
Workup: Filter the reaction mixture through a Celite pad. Concentrate the filtrate.
Note: This method often produces the silyl ether intermediate. If aldehyde is not observed directly, treat the crude mixture with TBAF (1M in THF) or 1M HCl for 30 mins to hydrolyze the silyl ether to the aldehyde.
Comparative Optimization Data
The following table summarizes the impact of ligand and base choices on the formylation of electron-deficient heteroaryl bromides (extrapolated from Beller et al. and Sergeev et al.).
Entry
Catalyst System
Base
Pressure (bar)
Yield (%)
Notes
1
Pd(OAc)₂ / PPh₃
Et₃N
50
< 10
PPh₃ is ineffective for bromides; requires iodides.
2
Pd(OAc)₂ / PCy₃
TMEDA
10
45
Moderate activity; bulky alkyl phosphine helps.
3
Pd(OAc)₂ / cataCXium® A
TMEDA
5
92
Optimal. High turnover, low pressure.
4
Pd(OAc)₂ / Xantphos
Et₃N
1 (Balloon)
65
Good for atmospheric pressure (using CO balloon).
5
Pd(OAc)₂ / cataCXium® A
K₂CO₃
5
70
Inorganic bases are less effective than amine bases here.
Experimental Workflow Diagram
Caption: Workflow for the high-pressure syngas protocol ensuring safety and catalyst integrity.
Troubleshooting & Critical Parameters
Poisoning: The quinoline nitrogen can coordinate to Pd, potentially arresting the cycle. TMEDA is crucial here; it acts as a competitive ligand/base that prevents the formation of stable, inactive Pd-quinoline complexes.
Pressure Sensitivity: If the reaction stalls at 5 bar, increasing pressure to 10 bar often pushes the equilibrium toward CO insertion.
Safety: Carbon monoxide is odorless and lethal. All high-pressure reactions must be conducted in a well-ventilated fume hood with a CO detector present.
References
Sergeev, A. G., Spannenberg, A., & Beller, M. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society, 130(46), 15549-15563.[3] Link
Rai, G., et al. (2025).[2] Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 15, 343–351.[2] Link[2]
Natte, K., et al. (2014).[6] Palladium-Catalyzed Carbonylations of Aryl Bromides Using Paraformaldehyde: Synthesis of Aldehydes and Esters. Angewandte Chemie International Edition, 53(38), 10090-10094.[6] Link
Sun, G., et al. (2017).[7] Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source.[7] Organic Letters, 19(16), 4235–4238. Link
Martinelli, J. R., et al. (2007). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society, 129(38), 11666-11667. Link
Application Notes and Protocols for the Synthesis of Neuroprotective Quinoline Derivatives
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its derivatives have garnered significant at...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its derivatives have garnered significant attention for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and, notably, neuroprotective effects.[2][3] Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, and compounds that can mitigate this damage are of paramount interest in drug discovery.[4] Quinoline derivatives have shown promise as neuroprotective agents through various mechanisms, including antioxidant activity, inhibition of acetylcholinesterase (AChE), and modulation of NMDA receptors.[1][4][5][6]
This guide provides a detailed experimental protocol for the synthesis of a representative neuroprotective quinoline derivative, focusing on the scientific rationale behind the chosen synthetic strategy and methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.
Scientific Rationale and Strategy
The synthesis of the quinoline core can be achieved through several classic named reactions, including the Friedländer synthesis, Gould-Jacobs reaction, and Doebner reaction.[3][7][8][9] For this protocol, we will focus on the Friedländer synthesis due to its versatility and efficiency in producing polysubstituted quinolines from readily available starting materials.[10][11][12] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base.[11][12][13]
The neuroprotective activity of quinoline derivatives is often attributed to their ability to scavenge reactive oxygen species (ROS), chelate metal ions involved in oxidative stress, and inhibit enzymes like acetylcholinesterase, which is implicated in Alzheimer's disease.[1][4][5][6][14] The target molecule in this protocol is designed to incorporate functionalities that are known to contribute to these neuroprotective mechanisms.
Experimental Protocol: Synthesis of a 2-Phenyl-4-carboxyquinoline Derivative
This protocol details the synthesis of a 2-phenyl-quinoline-4-carboxylic acid derivative, a class of compounds that has been investigated for various biological activities.[8][15][16][17][18] The general synthetic approach involves a Doebner reaction, which is a variation of the broader family of quinoline syntheses.
Materials and Reagents
Reagent/Material
Grade
Supplier
Aniline
Reagent
Sigma-Aldrich
2-Nitrobenzaldehyde
Reagent
Sigma-Aldrich
Pyruvic acid
Reagent
Sigma-Aldrich
Ethanol
ACS Grade
Fisher Scientific
Hydrochloric Acid (HCl)
ACS Grade
Fisher Scientific
Sodium Bicarbonate (NaHCO3)
ACS Grade
Fisher Scientific
Ethyl Acetate
ACS Grade
Fisher Scientific
Anhydrous Sodium Sulfate (Na2SO4)
ACS Grade
Fisher Scientific
Silica Gel (for column chromatography)
60 Å, 230-400 mesh
Sigma-Aldrich
Step-by-Step Synthesis Procedure
Step 1: Doebner Reaction to form 2-(2-nitrophenyl)-quinoline-4-carboxylic acid
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (10 mmol) in ethanol (50 mL).
To this solution, add 2-nitrobenzaldehyde (10 mmol) and pyruvic acid (12 mmol).
Stir the mixture at room temperature for 15 minutes.
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
Filter the precipitate and wash with cold ethanol to obtain the crude product.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.
Step 2: Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.[19][20][21]
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared (IR) Spectroscopy: To identify functional groups.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the Doebner synthesis of a quinoline derivative.
Neuroprotective Activity: Rationale and Potential Mechanisms
The synthesized quinoline derivative possesses structural features that suggest potential neuroprotective activity. The quinoline core itself is a key pharmacophore. The presence of the carboxylic acid group can influence solubility and potential interactions with biological targets. The nitro group can be further modified to introduce other functionalities that may enhance neuroprotective effects.
Proposed Mechanisms of Neuroprotection
Antioxidant Activity: Many quinoline derivatives exhibit antioxidant properties by scavenging free radicals, which are implicated in the oxidative stress observed in neurodegenerative diseases.[1][14][22]
Cholinesterase Inhibition: Some quinoline-based compounds act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[4] Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.
NMDA Receptor Antagonism: Quinoline derivatives have been shown to act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[23][24] Overactivation of NMDA receptors is linked to excitotoxicity, a process that contributes to neuronal damage in various neurological conditions.
Visualizing the Neuroprotective Signaling Pathway
Caption: Potential neuroprotective mechanisms of quinoline derivatives.
In Vitro Evaluation of Neuroprotective Activity
To validate the neuroprotective potential of the synthesized quinoline derivatives, a series of in vitro assays can be performed. These assays are crucial for understanding the compound's efficacy and mechanism of action before proceeding to in vivo studies.
Recommended In Vitro Assays
Assay
Purpose
Cell Line/Model
MTT Assay
To assess cell viability and determine the cytotoxicity of the compound.
Neuronal cell lines (e.g., SH-SY5Y, PC12)
ROS Scavenging Assay
To measure the antioxidant capacity of the compound.
Cell-free (e.g., DPPH assay) or cell-based using fluorescent probes.[25]
Acetylcholinesterase (AChE) Inhibition Assay
To determine the inhibitory effect of the compound on AChE activity.
Ellman's method using purified AChE.
Neuroprotection Assay against Oxidative Stress
To evaluate the ability of the compound to protect neuronal cells from oxidative damage induced by agents like H₂O₂ or rotenone.[14][25]
Neuronal cell lines (e.g., SH-SY5Y, PC12)
NMDA Receptor Binding Assay
To assess the affinity of the compound for the NMDA receptor.
Radioligand binding assays using brain membrane preparations.
Protocol: Neuroprotection against H₂O₂-Induced Oxidative Stress
Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivative for a predetermined period (e.g., 2 hours).
Induction of Oxidative Stress: Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to the cell culture medium at a concentration known to cause significant cell death (e.g., 100-200 µM).
Incubation: Incubate the cells for 24 hours.
Cell Viability Assessment: Measure cell viability using the MTT assay. A higher absorbance value in the treated wells compared to the H₂O₂-only control indicates a neuroprotective effect.
Conclusion and Future Directions
This application note provides a comprehensive guide to the synthesis of a neuroprotective quinoline derivative, grounded in established chemical principles and supported by scientific literature. The detailed experimental protocol, along with the rationale for the synthetic strategy and proposed mechanisms of action, offers a solid foundation for researchers in the field. The subsequent in vitro evaluation protocols are essential for validating the therapeutic potential of these synthesized compounds.
Future work should focus on optimizing the synthetic route to improve yields and explore the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR). Further mechanistic studies, including in vivo experiments in animal models of neurodegenerative diseases, will be crucial for the development of these promising compounds into viable therapeutic agents.[26][27]
References
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved February 6, 2026, from [Link]
Wikipedia. (n.d.). Friedländer synthesis. Retrieved February 6, 2026, from [Link]
García, G., et al. (2019). Novel Quinolylnitrones Combining Neuroprotective and Antioxidant Properties. ACS Chemical Neuroscience. [Link]
Reyes-Pérez, V., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules. [Link]
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry.
ResearchGate. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Retrieved February 6, 2026, from [Link]
PubMed. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved February 6, 2026, from [Link]
Walsh Medical Media. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Computer Science & Systems Biology. [Link]
ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega.
MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. [Link]
PubMed Central. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Retrieved February 6, 2026, from [Link]
Journal of Medicinal Chemistry. (2026). Ahead of Print. Journal of Medicinal Chemistry.
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved February 6, 2026, from [Link]
Walsh Medical Media. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Computer Science & Systems Biology. [Link]
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved February 6, 2026, from [Link]
PubMed. (n.d.). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Retrieved February 6, 2026, from [Link]
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
PubMed Central. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Retrieved February 6, 2026, from [Link]
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 6, 2026, from [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
MDPI. (n.d.). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Retrieved February 6, 2026, from [Link]
MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved February 6, 2026, from [Link]
PubMed Central. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved February 6, 2026, from [Link]
SUST Repository. (n.d.). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved February 6, 2026, from [Link]
BenchChem. (2025).
MDPI. (2025).
In Vivo. (n.d.). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. Retrieved February 6, 2026, from [Link]
PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters. [Link]
BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
PubMed Central. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved February 6, 2026, from [Link]
PubMed Central. (n.d.). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Retrieved February 6, 2026, from [Link]
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. International Journal of Pharmaceutical Sciences and Research.
MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Retrieved February 6, 2026, from [Link]
Application Note: Microwave-Assisted Synthesis of Quinoline Scaffolds
Executive Summary The quinoline pharmacophore is a cornerstone of medicinal chemistry, omnipresent in antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer therapeutics. Traditional thermal synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline pharmacophore is a cornerstone of medicinal chemistry, omnipresent in antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer therapeutics. Traditional thermal synthesis of quinolines (e.g., Skraup, Friedländer, Combes) is often plagued by harsh conditions: strong mineral acids, toxic high-boiling solvents, and reaction times exceeding 24 hours.
This guide details the transition from conductive heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can access quinoline libraries in minutes rather than days, often with superior purity profiles. We present two validated protocols: a Green Friedländer Condensation and a One-Pot Multicomponent Povarov Reaction , complete with mechanistic insights and safety parameters.
Mechanistic Insight: Why Microwave?
Microwave irradiation (2.45 GHz) does not heat the vessel walls; it heats the solvent and reagents directly through dipolar polarization and ionic conduction .
Dielectric Heating: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation creates friction and heat.
The "Specific Microwave Effect": In cyclization reactions like quinoline synthesis, the transition state is often more polar than the ground state. Microwave irradiation stabilizes this polar transition state, lowering the activation energy (
) effectively, a phenomenon not replicable by conventional heating.
Diagram 1: Thermal vs. Microwave Heating Mechanism
Validated Protocols
Protocol A: Solvent-Free Green Friedländer Synthesis
This protocol utilizes a "neat" approach or water as a pseudo-solvent, capitalizing on the high dielectric loss tangent (
) of the polar reactants themselves.
Reaction: 2-Aminoaryl ketone +
-Methylene ketone Polysubstituted Quinoline
Materials
Reagent A: 2-Aminobenzophenone (1.0 mmol)
Reagent B: Acetophenone or Cyclohexanone (1.2 mmol)
Catalyst: Diphenyl phosphate (DPP) (5 mol%) or neat (autocatalytic if acidic)
Vessel: 10 mL Borosilicate Glass MW vial with PEEK snap-cap.
Step-by-Step Methodology
Loading: Weigh Reagent A and Reagent B directly into the 10 mL vial. Add the catalyst.
Mixing: If solids, vortex for 10 seconds to ensure intimate contact. Note: No solvent is added.[1][2][3]
Sealing: Crimp/Snap the cap with a PTFE-lined silicone septum.
Irradiation Parameters:
Mode: Dynamic Power (PID Control)
Temp: 120 °C
Hold Time: 10 minutes
Max Pressure: 250 psi (Safety Limit)
Stirring: High (magnetic stir bar is essential for heat distribution in neat reactions).
Work-up:
Cool to 50 °C (air jet cooling).
Add 5 mL Ethanol to dissolve the melt.
Pour into ice water. The quinoline precipitates as a solid.
Filter and recrystallize from EtOH/Water.
Why this works: The elimination of water in the condensation step is entropically driven. Rapid MW heating prevents the degradation of the sensitive amino-aldehyde intermediates.
Protocol B: Three-Component Povarov Reaction
A robust route for tetrahydroquinolines, which can be oxidized to quinolines.
The following diagram illustrates the decision matrix for selecting the correct MW protocol based on starting materials.
Safety & Troubleshooting
Safety Protocols
Vessel Failure: Always use a dedicated microwave reactor with an active pressure sensor. Do not use domestic microwaves; they lack the magnetic stirring and pressure cut-offs required to prevent vessel rupture.
Solvent Choice: Avoid low-boiling solvents (e.g., Diethyl ether, DCM) in sealed vessels. They generate exponential pressure at standard MW temperatures. Use Ethanol, Water, or Acetonitrile .
Superheating: MW-heated solvents can exist as superheated fluids above their atmospheric boiling points. Allow the vessel to cool to <50°C before decapping to prevent "geysering."
Troubleshooting Guide
Low Yield? Check the Absorptivity (tan
) of your mixture. If the reaction mixture is non-polar (e.g., toluene), the microwave is transparent to it. Add a "doping" agent like an Ionic Liquid (1 mol%) or switch to a polar solvent like DMF or Acetic Acid.
Charring? Reduce the target temperature by 10°C and extend time. High power density in neat reactions can cause localized "hot spots."
References
Microwave-Assisted Synthesis of Quinoline Derivatives: A Review. ResearchGate. Link
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate. Link
Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. ResearchGate. Link
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Link
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Link
Technical Support Center: Synthesis of 7-Bromoquinoline-2-carbaldehyde
Welcome to the technical support center for the synthesis of 7-bromoquinoline-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 7-bromoquinoline-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this synthesis, improve yields, and ensure product purity. We will delve into the mechanistic rationale behind the procedural steps and provide robust troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 7-Bromoquinoline-2-carbaldehyde?
A1: The most frequently cited and reliable method is the oxidation of the corresponding methylquinoline, 7-bromo-2-methylquinoline. This reaction typically employs selenium dioxide (SeO₂) as the oxidizing agent. This method is favored for its relative selectivity in oxidizing the activated methyl group at the C2 position of the quinoline ring to an aldehyde.
Q2: What is a typical yield for the SeO₂ oxidation of 7-bromo-2-methylquinoline?
A2: Reported yields can vary significantly based on reaction conditions, scale, and purification methods. Generally, yields ranging from 40% to 60% are considered standard. Yields below this range often indicate issues with reaction conditions, reagent quality, or product workup, which this guide will address.
Q3: What are the primary side products or impurities I should be aware of?
A3: The main potential impurities include unreacted starting material (7-bromo-2-methylquinoline), over-oxidized product (7-bromoquinoline-2-carboxylic acid), and selenium-containing byproducts. Tar and polymer formation can also occur under harsh conditions.[1]
Q4: Is selenium dioxide dangerous to handle?
A4: Yes, selenium compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3] Any skin contact should be washed immediately and thoroughly.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
Low conversion of the starting material is a frequent cause of poor yields.
Potential Cause
Scientific Rationale & Solution
Inactive SeO₂
Selenium dioxide can absorb moisture, reducing its activity. Solution: Use freshly opened SeO₂ or dry it in an oven (110-120 °C) for several hours before use. Sublimation is an effective purification method for commercial SeO₂.[2]
Insufficient Reaction Temperature or Time
The oxidation requires sufficient thermal energy to proceed. The reaction is often performed at reflux in a suitable solvent like dioxane or toluene. Solution: Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.
Poor Solvent Choice
The solvent must be inert to the oxidizing agent and capable of dissolving the starting material at the reaction temperature. Solution: 1,4-Dioxane is a common and effective solvent. Toluene can also be used. Ensure the solvent is anhydrous, as water can interfere with the reaction mechanism.
Precipitation of Elemental Selenium
As the reaction proceeds, SeO₂ is reduced to elemental selenium (often a red or black precipitate), which can coat the unreacted starting material, preventing further reaction. Solution: Ensure vigorous stirring throughout the reaction to maintain a homogenous suspension and maximize contact between reactants.
Problem 2: Formation of 7-Bromoquinoline-2-carboxylic Acid (Over-oxidation)
The presence of the carboxylic acid impurity complicates purification and reduces the yield of the desired aldehyde.
Potential Cause
Scientific Rationale & Solution
Excess SeO₂
Using a significant excess of the oxidizing agent can promote the oxidation of the initially formed aldehyde to the carboxylic acid. Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.2 equivalents) of SeO₂. Carefully weigh your reagents.
Presence of Water
Water in the reaction mixture can facilitate the hydration of the aldehyde, which may be more susceptible to further oxidation. Solution: Use anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
Problem 3: Difficult Purification and Product Isolation
Challenges in purification can lead to significant product loss.
Potential Cause
Scientific Rationale & Solution
Selenium Byproducts
Red elemental selenium and other soluble selenium species formed during the reaction can contaminate the crude product. Solution: After the reaction is complete, the elemental selenium can be removed by hot filtration of the reaction mixture. Soluble selenium compounds can often be removed during the aqueous workup.
Incomplete Separation from Starting Material
The starting material and product can have similar polarities, making chromatographic separation challenging. Solution: Optimize your column chromatography conditions. A gradient elution using a solvent system like hexane/ethyl acetate on silica gel is typically effective. Start with a low polarity mobile phase and gradually increase the polarity to first elute the less polar starting material, followed by the aldehyde product.
Product Oiling Out
The product may not crystallize easily, appearing as an oil, which is difficult to handle and purify. Solution: Try recrystallization from a different solvent system. A mixture of polar and non-polar solvents (e.g., ethanol/water, dichloromethane/hexane) can be effective. If it remains an oil, purification by column chromatography is the best alternative.
Recommended Experimental Protocol
This protocol details the synthesis of 7-bromo-2-methylquinoline followed by its oxidation to 7-bromoquinoline-2-carbaldehyde.
Part A: Synthesis of 7-Bromo-2-methylquinoline (via Doebner-von Miller Reaction)
The Doebner-von Miller reaction is a classic method for synthesizing quinolines.[4]
Reagents & Materials:
3-Bromoaniline
Paraldehyde
Hydrochloric acid (conc.)
Sodium hydroxide solution (saturated)
Dichloromethane (DCM)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flask cooled in an ice bath (0 °C), slowly add 3-bromoaniline (1.0 eq) to concentrated hydrochloric acid.
With continued cooling, add paraldehyde (3.0 eq) dropwise to the mixture.
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Heat the mixture to reflux and maintain for 3-4 hours. The reaction will turn dark.
Cool the reaction back to 0 °C and carefully neutralize by the slow addition of a saturated aqueous sodium hydroxide solution until the pH is basic.
Extract the aqueous layer three times with dichloromethane.
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate 7-bromo-2-methylquinoline. A typical yield is around 45-50%.[4]
Part B: Oxidation to 7-Bromoquinoline-2-carbaldehyde (Riley Oxidation)
This procedure uses selenium dioxide for the selective oxidation of the methyl group.[5]
Reagents & Materials:
7-Bromo-2-methylquinoline (from Part A)
Selenium dioxide (SeO₂)
1,4-Dioxane (anhydrous)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Celite or filter aid
Procedure:
Safety First: Perform this reaction in a well-ventilated fume hood. Wear appropriate PPE.
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-bromo-2-methylquinoline (1.0 eq) and anhydrous 1,4-dioxane.
Add selenium dioxide (1.1 eq) to the solution.
Heat the reaction mixture to reflux (approx. 101 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction proceeds.
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).
While still hot, filter the reaction mixture through a pad of Celite to remove the precipitated selenium. Wash the filter cake with hot dioxane or ethyl acetate.
Combine the filtrates and remove the solvent under reduced pressure.
Dissolve the resulting crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-bromoquinoline-2-carbaldehyde as a solid.
Visual Diagrams
Synthesis Workflow
The following diagram outlines the two-stage process for synthesizing the target compound.
Caption: Overall workflow from starting materials to the final product.
Troubleshooting Decision Tree for Low Yield
Use this diagram to diagnose the cause of a low-yielding reaction.
Caption: A decision tree to diagnose and solve low yield issues.
References
Baxendale Group, Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
PubMed Central (PMC). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Available at: [Link]
Slideshare. synthesis of quinoline derivatives and its applications. Available at: [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
PubChem. 7-bromoquinoline-2-carbaldehyde (C10H6BrNO). Available at: [Link]
Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
Chemistry Stack Exchange. Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Available at: [Link]
ResearchGate. Selenium Dioxide Oxidation. Available at: [Link]
YouTube. Selenium Dioxide | SeO2 reagent mechanism. Available at: [Link]
AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. Available at: [Link]
SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]
Organic Syntheses. trans-Pinocarveol. Available at: [Link]
Technical Support Center: Purification of 7-Bromoquinoline-2-carbaldehyde by Column Chromatography
Welcome to the technical support guide for the purification of 7-Bromoquinoline-2-carbaldehyde. This document provides in-depth, field-tested guidance for researchers, scientists, and drug development professionals. Our...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 7-Bromoquinoline-2-carbaldehyde. This document provides in-depth, field-tested guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond mere procedural steps to explain the underlying scientific principles, ensuring you can not only execute the protocol but also troubleshoot effectively.
Foundational Principles: Why We Choose This Method
7-Bromoquinoline-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, often serving as a precursor for more complex therapeutic agents.[1] Its purity is paramount for successful downstream reactions and accurate biological testing. Column chromatography is the preferred method for its purification due to its efficiency in separating the target molecule from non-polar starting materials and closely related polar impurities that may arise during synthesis.[2][3]
The molecule's structure, featuring a moderately polar quinoline core and an aldehyde group, dictates our choice of a normal-phase chromatography setup—typically a silica gel stationary phase with a non-polar/polar solvent system as the mobile phase.[1][4]
Step-by-Step Experimental Protocol
This protocol is a self-validating workflow, incorporating Thin-Layer Chromatography (TLC) at critical junctures to monitor and confirm the purification's success.
Standard laboratory glassware, including a chromatography column
Pressurized air or nitrogen source for flash chromatography[5]
2.2. Workflow Overview
Caption: Purification workflow for 7-Bromoquinoline-2-carbaldehyde.
2.3. Detailed Procedure
Solvent System Optimization via TLC:
Prepare several developing chambers with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).
Dissolve a small amount of the crude material in a suitable solvent (like dichloromethane or ethyl acetate).
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
The ideal solvent system will give your target compound, 7-Bromoquinoline-2-carbaldehyde, a Retention Factor (Rf) of approximately 0.2-0.3.[5] This Rf value provides the best balance for good separation on a column.
Column Preparation:
Select an appropriate size glass column. A rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis (e.g., 9:1 Hexane:EtOAc).
Pour the slurry into the column, ensuring it is perfectly vertical to avoid uneven packing.[5]
Gently tap the column to pack the silica uniformly and drain the excess solvent until it is just level with the top of the silica bed.
Add a thin layer of sand (approx. 1 cm) on top of the silica to prevent disturbance during solvent addition.[5][6]
Sample Loading (Dry Loading Recommended):
Dissolve your crude 7-Bromoquinoline-2-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[7]
Carefully add this powder to the top of the prepared column. This technique prevents band broadening that can occur when loading the sample in a strong solvent.[8]
Elution and Fraction Collection:
Carefully add your mobile phase to the column.
Apply gentle pressure using air or nitrogen to begin the elution (flash chromatography). Maintain a steady flow rate.[7]
Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
Analysis and Product Recovery:
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.[6]
Visualize the TLC plate under UV light (254 nm), as the quinoline core is UV-active.[9]
Combine all fractions that contain only the pure desired product.
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 7-Bromoquinoline-2-carbaldehyde.
Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the experiment.
Parameter
Typical Value / System
Rationale / Notes
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for moderately polar organic molecules.
Mobile Phase
Hexanes/Ethyl Acetate Gradient
A good starting point for many quinoline derivatives is 10-50% ethyl acetate in hexanes.[4]
Optimal TLC Rf
0.2 - 0.3
Provides the best resolution and a reasonable elution time on the column.[5]
Sample Loading
Dry Loading
Minimizes band broadening and improves separation efficiency.[7]
Visualization
UV Light (254 nm)
The conjugated aromatic system of the quinoline ring makes it UV-active.[9]
Q1: My compound won't move off the column's origin (Rf=0 on TLC). What should I do?
A: This indicates your mobile phase is not polar enough to elute the compound.
Cause: The aldehyde and the nitrogen in the quinoline ring interact strongly with the acidic silica gel.
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 9:1 Hexane:EtOAc, switch to 8:2 or 7:3. If a significant polarity increase is needed, consider switching to a stronger solvent system like dichloromethane/methanol.[4]
Q2: My product is eluting with the solvent front (Rf=1 on TLC). How can I fix this?
A: This means your mobile phase is too polar.
Cause: The solvent is competing too effectively for the binding sites on the silica, carrying all compounds through the column without separation.
Solution: Decrease the polarity of your mobile phase. If you are using 7:3 Hexane:EtOAc, try a 9:1 or even 95:5 mixture. You need to find a system where the compound has a greater affinity for the stationary phase.
Q3: I'm seeing a vertical streak instead of a distinct spot for my compound on the TLC plate. What's wrong?
A: This is known as "tailing" or "streaking" and can have several causes.
Cause 1: Sample Overload. You have spotted too much material on the TLC plate.
Solution: Dilute your sample and re-spot.
Cause 2: Strong Interaction with Silica. The basic nitrogen on the quinoline ring can interact very strongly with the acidic silica gel.
Solution: Add a small amount (0.1-1%) of a modifier like triethylamine (a base) to your mobile phase. This will neutralize the acidic sites on the silica and lead to sharper, more symmetrical spots.[4]
Cause 3: Compound Instability. Aldehydes can sometimes be unstable on silica.
Solution: Work quickly and consider deactivating the silica gel slightly with a small percentage of water if the problem persists. Also, protect the column from light, as some quinoline derivatives can be light-sensitive.[10]
Q4: The separation between my product and an impurity is very poor, even after optimizing the solvent system.
A: This happens when two compounds have very similar polarities.
Cause: The chosen solvent system (e.g., Hexane/EtOAc) does not offer enough selectivity for your specific mixture.
Solution 1: Change Solvent System. Switch to a solvent system with different chemical properties. For instance, if you are using an acetate (a hydrogen bond acceptor), try a system with an alcohol like methanol (a hydrogen bond donor) in a non-polar solvent like dichloromethane. This can alter the specific interactions and improve separation.
Solution 2: Use a Longer Column. A longer column provides more theoretical plates, increasing the opportunity for separation.
Solution 3: Run a Slower, Shallower Gradient. If using gradient elution, make the increase in polarity more gradual in the region where the compounds of interest are eluting.
Technical Support Guide: Side Reactions in the Formylation of Bromoquinolines
Executive Summary Formylating bromoquinolines is a pivotal step in synthesizing antimalarials (e.g., quinine derivatives) and kinase inhibitors. However, the electron-deficient nature of the quinoline ring, combined with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Formylating bromoquinolines is a pivotal step in synthesizing antimalarials (e.g., quinine derivatives) and kinase inhibitors. However, the electron-deficient nature of the quinoline ring, combined with the lability of the C-Br bond, creates a minefield of side reactions.
This guide moves beyond standard protocols to address why reactions fail. We focus on the three dominant methodologies: Lithium-Halogen Exchange , Pd-Catalyzed Carbonylation , and Vilsmeier-Haack , analyzing the specific failure modes of each.
Method A: Lithium-Halogen Exchange (The "Halogen Dance" Risk)
The Scenario: You treat a bromoquinoline with n-BuLi at -78 °C, quench with DMF, but isolate an isomer of your product or a poly-brominated species.
The Mechanism of Failure: The Halogen Dance
The most insidious side reaction in organolithium chemistry of haloarenes is the Halogen Dance (Base-Catalyzed Halogen Migration) . This is not a random scramble but a thermodynamically driven cascade.
Cause: If the temperature rises above -60 °C, or if the lithiation is slow, the initially formed ortho-lithio species can deprotonate a starting molecule.
Result: The halogen migrates to a position flanked by two directing groups (the "most acidic" proton site), which is thermodynamically more stable but synthetically undesired.
Visualization: The Halogen Dance Pathway
The following diagram illustrates how a 2-bromoquinoline precursor can rearrange via a "dance" mechanism, leading to isomeric impurities.
Figure 1: Mechanistic pathway of the Halogen Dance rearrangement in bromoquinolines.
Troubleshooting Guide: Lithiation
Symptom
Diagnosis
Corrective Action
Isomeric Mixture
Halogen Dance: The reaction temperature rose, allowing thermodynamic equilibration.
Strict Temp Control: Maintain <-78 °C. Pre-cool the solvent and addition funnel. Add n-BuLi slowly down the flask wall.
Debromination (Ar-H)
Wet Quench: Moisture entered before the electrophile (DMF/Formate).
Dry Protocol: Distill DMF over CaH₂ or use anhydrous grade. Ensure N₂/Ar line has a drying tube.
Low Yield / Tar
Nucleophilic Attack: n-BuLi attacked the quinoline ring (C2 position) instead of exchanging Br.
Bulky Base: Switch to t-BuLi (2 equiv) for faster exchange or use LDA if deprotonation is the goal (though LDA rarely does Li-Br exchange).
Method B: Palladium-Catalyzed Carbonylation (The "Hydrodebromination" Risk)
The Scenario: You use Pd(OAc)₂, a phosphine ligand, and CO gas (or a surrogate like formate) to insert a formyl group. You isolate the debrominated quinoline (Ar-H) instead of the aldehyde (Ar-CHO).
The Mechanism of Failure: Hydrodebromination
In reductive carbonylation, the catalytic cycle involves an oxidative addition of Ar-Br to Pd(0). The critical competition is between CO insertion and direct reduction .
Pathway A (Desired): Ar-Pd-Br + CO → Ar-CO-Pd-Br → (+ Hydride) → Ar-CHO
This is common when CO pressure is too low or the hydride source (e.g., H₂, silane, formate) is too reactive.
Visualization: Catalytic Competition
Figure 2: Competition between carbonylation and hydrodebromination in Pd-catalyzed cycles.
Troubleshooting Guide: Carbonylation
Symptom
Diagnosis
Corrective Action
Product is Ar-H
CO Starvation: The rate of CO insertion is slower than hydride reduction.
Increase Pressure: Raise CO pressure (balloon -> autoclave). Slow Hydride: Use a less reactive hydride source (e.g., switch from H₂ to polymethylhydrosiloxane - PMHS).
No Reaction
Catalyst Poisoning: Nitrogen lone pairs on the quinoline are binding Pd.
Ligand Check: Use bidentate ligands like Xantphos or dppf to outcompete the quinoline nitrogen.
Incomplete Conversion
Base Issue: The acid (HBr) generated is poisoning the system.
Base Choice: Ensure sufficient base (Et₃N or DIPEA) is present to scavenge HBr.
Method C: Vilsmeier-Haack (The "Reactivity" Trap)
The Scenario: You treat bromoquinoline with POCl₃/DMF. You recover starting material or get trace yields.[1]
The Mechanism of Failure: Electron Deficiency
The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution (EAS) .
The Problem: The quinoline ring is electron-deficient (π-deficient), making it highly deactivated toward electrophilic attack. The bromine atom further deactivates the ring via induction (-I effect).
Outcome: Unlike electron-rich substrates (e.g., indoles, pyrroles), bromoquinolines rarely undergo Vilsmeier formylation unless a strong Electron Donating Group (EDG) like -OH or -OMe is also present.
FAQ: Can I force the Vilsmeier reaction on 3-bromoquinoline?
Answer: Likely not. The electrophile (chloroiminium ion) is too weak. You will likely just hydrolyze the reagent and recover the starting material. Use Method A (Lithiation) instead.
Comparative Method Selection Matrix
Use this table to select the correct protocol based on your substrate's constraints.
Feature
Lithiation (n-BuLi)
Pd-Carbonylation
Vilsmeier-Haack
Primary Mechanism
Halogen-Lithium Exchange
Pd(0) Insertion
Electrophilic Substitution
Best For
3-Bromo, 4-Bromo, 8-Bromo
Late-stage functionalization
Activated Quinolines (w/ EDGs)
Major Risk
Halogen Dance (Isomerization)
Hydrodebromination (Ar-H)
No Reaction
Temp Sensitivity
High (Strictly <-78°C)
Moderate (Heat required)
Moderate (0°C to Reflux)
Functional Group Tolerance
Low (No ketones, esters, protons)
High (Tolerates esters, nitriles)
Moderate
References
Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance" Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link
Lithiation of Bromoquinolines: Ebdrup, S., et al. (1998). Synthesis of Quinoline Derivatives via Lithiation.[1] Journal of the Chemical Society, Perkin Transactions 1. Link
Pd-Catalyzed Formylation: Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. Link
Vilsmeier-Haack Limitations: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[2][3][4][5][6] Link
General Troubleshooting: Schlosser, M. (2005). The "Halogen Dance": A versatile tool for the synthesis of heterocycles. Angewandte Chemie, 44(3), 376-393. Link
Troubleshooting low yields in Doebner-von Miller quinoline synthesis
[1] Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Low Yields & "Tar" Formation Welcome to the Technical Support Center You have reached the advanced troubleshootin...
You have reached the advanced troubleshooting hub for the Doebner-von Miller (DvM) reaction. This synthesis is chemically elegant but operationally notorious for generating intractable polymeric "tars" rather than high-yield quinolines.
This guide moves beyond standard textbook procedures to address the mechanistic bottlenecks causing your low yields: uncontrolled polymerization, inefficient hydrogen transfer, and phase-transfer limitations.
Quick Diagnostic: Where is your yield going?
Before altering parameters, identify your failure mode using the diagnostic tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in DvM synthesis.
Protocol A: The "Tar" Problem (Polymerization Control)
Symptom: The reaction mixture turns into a solid black mass or viscous sludge.
Root Cause: The
-unsaturated carbonyl (e.g., crotonaldehyde) polymerizes rapidly under the harsh acidic conditions required for the aniline condensation. This is a competing reaction with a lower activation energy than the desired conjugate addition.
The Fix: The Biphasic Solvent System
Standard protocols often dump all reagents into aqueous acid. This creates a high local concentration of the unstable aldehyde. The solution is to sequester the aldehyde in an organic phase where it is stable, allowing it to partition slowly into the aqueous acid phase for reaction.
Optimized Biphasic Protocol (Matsugi Method)
Parameter
Standard Condition
Optimized Condition
Reasoning
Solvent
Aqueous HCl / Ethanol
Toluene / 6M HCl (Biphasic)
Toluene protects the aldehyde from acid-catalyzed polymerization.
Addition
One-pot or rapid addition
Slow infusion (1-2 hrs)
Maintains low steady-state concentration of aldehyde in the aqueous phase.
Temperature
Reflux ()
(Controlled)
Prevents thermal runaway (exotherm control).
Step-by-Step Workflow:
Aqueous Phase: Dissolve Aniline (1.0 equiv) in 6M HCl (2.5 equiv relative to aniline) in a round-bottom flask. Heat to
with vigorous stirring.
Organic Phase: Dissolve the
-unsaturated aldehyde (1.2 equiv) in Toluene (volume equal to aqueous phase).
The Critical Step: Add the Toluene solution dropwise to the aqueous phase over 2 hours .
Post-Reaction: Separate layers. The quinoline salt remains in the aqueous layer; non-polar polymers/tars stay in the toluene.
Workup: Basify the aqueous layer (NaOH) to precipitate the free quinoline base.
Technical Insight: This method exploits the partition coefficient. The aldehyde prefers toluene, but the reaction consumes it in the water phase. This "pumping" mechanism ensures the aldehyde is only exposed to acid when it is about to react with aniline.
Protocol B: The Yield Ceiling (Oxidation Bottleneck)
Symptom: Reaction looks clean, but yield is stuck at ~40-50%.
Root Cause: The DvM mechanism concludes with a dehydrogenation (oxidation) step to aromatize the dihydroquinoline intermediate. In the absence of an external oxidant, the starting Schiff base (imine) acts as the oxidant , becoming reduced to a secondary amine byproduct. This "disproportionation" mathematically limits your maximum yield to 50%.
The Fix: External Oxidants
You must break the disproportionation cycle by adding a cheap, sacrificial oxidant that is easier to reduce than your starting material.
Recommended Oxidant Systems:
Oxidant
Stoichiometry
Pros
Cons
Iodine ()
0.05 - 0.1 equiv
Catalytic, clean, high atom economy.
Requires workup with thiosulfate.
Nitrobenzene
Solvent/Co-solvent
Classic "Skraup" conditions; effective.
High boiling point; difficult to remove; toxic.
Chloranil
1.0 equiv
Mild; good for sensitive substrates.
Expensive; poor atom economy.
Mechanism Visualization:
The diagram below illustrates why yields are low without an external oxidant.
Figure 2: Hydrogen transfer pathways. The red path consumes starting material (low yield). The green path uses an additive to preserve yield.
Protocol C: Isolation from "Tarry" Mixtures
Even with optimization, some polymerization is inevitable. Isolating the product from the tar is often the most frustrating step.
Q: My column is clogged with black goo. How do I purify this?A: Do not put crude DvM mixtures directly onto a column.
The Steam Distillation Method (The "Gold Standard"):
Most simple quinolines are steam volatile; the tars are not.
Make the reaction mixture strongly alkaline (pH > 12).
Pass steam through the mixture (or boil vigorously with water collection).
The quinoline distills over as a milky oil-water azeotrope.
Extract the distillate with ether/DCM.
The Zinc Chloride Complex Method:
Dissolve the crude tarry oil in dilute HCl.
Add a saturated solution of Zinc Chloride (
).
The Quinoline-
complex often crystallizes out, leaving impurities in solution.
Filter, wash, and decompose the complex with dilute NaOH to release pure quinoline.
Frequently Asked Questions (FAQ)
Q: Can I use ketones instead of aldehydes?A: Yes, but reactivity drops. Methyl ketones (e.g., acetone, acetophenone) work best. Note that using acetone generates 2,2,4-trimethyl-1,2-dihydroquinoline, which requires harsh oxidation to aromatize fully.
Q: Why is my yield lower with electron-withdrawing groups (EWGs) on the aniline?A: The DvM reaction is an electrophilic aromatic substitution at its core. EWGs (like
) deactivate the aniline ring, making the cyclization step (closing the ring) the rate-determining step.
Fix: Use a stronger acid catalyst (e.g., Triflic acid) or higher temperatures (sealed tube).
Q: I see a "red" impurity. What is it?A: This is often a result of the radical polymerization of the aniline or oxidative coupling (azobenzene formation). It indicates your oxidation potential is too high or the temperature is uncontrolled. Ensure you are using an inert atmosphere (
) if not using air as the oxidant.
References
Mechanism & Isotope Scrambling: Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. J. Org. Chem. 2006 , 71, 1668–1676.[1]
[Link]
Biphasic System Optimization: Matsugi, M.; Tabusa, F.; Minamikawa, J. Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Lett. 2000 , 41, 8523–8525.
[Link]
General Review: Eisch, J. J.; Dluzniewski, T. Mechanism of the Doebner-von Miller Quinoline Synthesis. J. Org. Chem. 1989 , 54, 1269–1274.
[Link]
Optimization of catalyst loading for Suzuki coupling of bromoquinolines
An Application Scientist's Guide to Suzuki Coupling of Bromoquinolines: Catalyst Loading Optimization & Troubleshooting Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions invol...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to Suzuki Coupling of Bromoquinolines: Catalyst Loading Optimization & Troubleshooting
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromoquinoline substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research. Quinolines are a privileged scaffold in medicinal chemistry, but their successful functionalization via cross-coupling presents unique challenges, primarily due to the Lewis basic nitrogen atom which can interact with and inhibit the palladium catalyst.[1]
This guide is structured to help you navigate these challenges, from understanding the fundamentals to troubleshooting complex experimental issues. We will focus on the critical parameter of catalyst loading—finding the sweet spot that maximizes yield and efficiency while minimizing cost and residual palladium in your final product.[2]
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the Suzuki coupling of bromoquinolines.
Q1: Why is catalyst and ligand selection so critical for bromoquinolines?
A: The quinoline nitrogen atom is a Lewis base that can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[1] To overcome this, the ligand's role is paramount. An ideal ligand should be:
Electron-rich: This increases the electron density on the palladium atom, facilitating the rate-determining oxidative addition step with the bromoquinoline.[3][4]
Spatially bulky: A bulky ligand can sterically hinder the quinoline nitrogen from binding to the palladium center, thereby preventing catalyst inhibition.[3] Furthermore, bulky ligands promote the final reductive elimination step to release the product.[4]
Commonly successful ligand classes for heteroaryl couplings include dialkylbiarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[3][5]
Q2: What is a typical starting catalyst loading for a new bromoquinoline Suzuki coupling?
A: For initial screening and unoptimized reactions, a catalyst loading of 1-2.5 mol% of the palladium source is a robust starting point.[6] This provides a high enough catalyst concentration to achieve reasonable conversion even under non-ideal conditions, allowing you to confirm that the desired transformation is feasible before proceeding with optimization.
Q3: How does the position of the bromine atom on the quinoline ring affect the reaction?
A: The electronic environment of the C-Br bond significantly impacts its reactivity. Oxidative addition is generally the rate-determining step.[3]
Electron-deficient positions: Bromine atoms at positions that are electron-deficient (e.g., C-2, C-4) are more activated towards oxidative addition and will typically react more readily.
Electron-rich positions: Bromine atoms on the benzenoid portion of the quinoline (C-5, C-6, C-7, C-8) may be less reactive and require more forcing conditions or a more active catalyst system.
Q4: What is the role of the base and why is its choice important?
A: The base is essential for activating the boronic acid partner for the transmetalation step.[5][7] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can influence reaction rate and side reactions.
Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[2][8] K₃PO₄ is often a good starting point as it is effective in many systems without being overly harsh.
The base's strength and solubility are key. A base that is too strong can promote side reactions, while poor solubility can lead to slow or incomplete reactions.
Troubleshooting Guide: From Low Yields to Catalyst Deactivation
This guide provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of bromoquinolines.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield, Starting Material Unchanged
1. Catalyst Inactivity/Deactivation: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[9][10] The quinoline nitrogen may also be inhibiting the catalyst.[1]
1a. Rigorous Degassing: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8] Maintain a positive inert atmosphere throughout the reaction setup and duration. 1b. Screen Ligands: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or an NHC-based ligand) to prevent catalyst inhibition by the quinoline nitrogen.[3]
2. Insufficient Reaction Temperature: The reaction may have a high activation energy barrier.
2. Increase Temperature: Cautiously increase the reaction temperature in 10-20°C increments.[9] Be aware that excessively high temperatures can accelerate catalyst decomposition.[9]
3. Poor Reagent Solubility: One or more of the starting materials may not be sufficiently soluble in the chosen solvent.[11]
3. Solvent Screening: Test alternative solvents or solvent mixtures. Common choices include dioxane, THF, DMF, or toluene, often with a small amount of water to aid in dissolving the base.[10][11]
Low Yield, Starting Material Consumed
1. Protodeborylation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water before it can couple. This is a common issue with heteroaryl boronic acids.[1]
1a. Use Boronic Esters: Switch from the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[7][10] 1b. Use Anhydrous Conditions: If using a boronic ester, rigorously dried solvents and reagents can suppress this pathway.[10] 1c. Increase Boronic Acid Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid.[1]
2. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[10]
2a. Rigorous Degassing: As above, minimizing oxygen is critical to prevent this side reaction.[10] 2b. Use a Pd(0) Precatalyst: Start with a precatalyst that is already in the Pd(0) oxidation state or is easily reduced in situ to minimize competing pathways.
Reaction Stalls or is Sluggish
1. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions over time.
1a. Lower Catalyst Loading: Paradoxically, a very high catalyst concentration can sometimes lead to faster decomposition through bimolecular pathways. Try reducing the loading. 1b. Lower Temperature: High temperatures can degrade the catalyst or ligands over time.[9] An optimal temperature balances reaction rate with catalyst stability.[12]
2. Ineffective Base: The chosen base may be too weak or poorly soluble to effectively promote transmetalation.
2. Screen Bases: Try a stronger or more soluble base. For example, if K₂CO₃ is ineffective, try K₃PO₄ or Cs₂CO₃.[2]
Troubleshooting Workflow
Here is a logical decision tree to guide your troubleshooting process.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the bromoquinoline's carbon-bromine bond to form a Pd(II) complex.
[3][13]2. Transmetalation: The organic group from the base-activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the halide.
[3][13]3. Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
[3][13]
References
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
Bora, U., et al. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
McMullen, J. P., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
McMullen, J. P., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. [Link]
Singh, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Last Updated: February 6, 2026[1]
Executive Summary: The "Goldilocks" Challenge
Synthesizing quinoline carboxaldehydes (e.g., 2-, 3-, or 4-formylquinoline) presents a classic "Goldilocks" chemical challenge.[1] The aldehyde is an intermediate oxidation state, thermodynamically unstable relative to the carboxylic acid and kinetically reactive compared to the alcohol or methyl precursor.
In quinoline chemistry, this is compounded by the basic nitrogen atom, which is susceptible to N-oxidation (forming N-oxides) or complexation with metal oxidants.[1]
This guide provides three validated workflows to arrest oxidation exactly at the aldehyde stage, preventing the formation of quinoline carboxylic acids (over-oxidation) and quinoline N-oxides (side-reaction).
Strategic Decision Matrix
Before selecting a protocol, identify your starting material.[1] The oxidation pathway differs fundamentally between methyl-substituted quinolines and hydroxymethyl-quinolines (quinoline methanols).
Figure 1: Decision tree for selecting the appropriate oxidation protocol based on precursor availability and scale.
Route A: The Riley Oxidation (Methyl
Aldehyde)
Reagent: Selenium Dioxide (SeO
)
Best For: Converting 2-methylquinoline (Quinaldine) or 4-methylquinoline directly to the aldehyde.
The Mechanism & Risk
The reaction proceeds via an "Ene" reaction followed by a [2,3]-sigmatropic rearrangement [1].
Over-oxidation Risk: High if water is present. Water converts SeO
to selenous acid (HSeO), which promotes oxidation to the carboxylic acid.[1]
N-Oxide Risk: Low, as SeO
is not a strong N-oxidizer under these conditions.[1]
Standard Operating Procedure (SOP)
Solvent Selection: Use 1,4-Dioxane (anhydrous) or Xylene .[1] Avoid ethanol/water mixtures if over-oxidation is a history with your substrate.
Stoichiometry: Use 1.1 to 1.3 equivalents of SeO
. Excess oxidant drives acid formation.
Temperature: Reflux (101°C for dioxane) is required to overcome the activation energy of the initial Ene step.
The "Red Selenium" Indicator: As the reaction proceeds, SeO
is reduced to elemental Selenium (black/red solid). This precipitation is a visual marker of reaction progress.
)
Best For: Quinoline methanols (benzylic-like alcohols).[1]
The "Activation" Factor
Commercial MnO
often fails because it is "dead" (hydrated or low surface area).[2] The oxidation mechanism is heterogeneous and occurs on the surface.[3] Water deactivates the surface sites. You typically need 10-20 equivalents by mass because only the surface is active.
Protocol: Preparation of Attenburrow MnO (Essential)
Do not skip this step for consistent results [2].
Heat a solution of KMnO
(960g) in water (6L) to boiling.
Simultaneously add MnSO
[4]·4HO (1110g in 1.5L HO) and 40% NaOH (1170mL).[1][4]
Stir for 1 hour. Isolate the brown precipitate.[5]
Critical Step: Wash with water until pH is neutral.
Activation: Dry in an oven at 100–120°C for 12–24 hours. Over-drying (>200°C) destroys the crystal lattice; under-drying leaves water that kills reactivity.
Reaction Protocol
Suspend quinoline methanol (1 eq) in DCM or Chloroform.
Add Activated MnO
(10 eq by weight).
Stir at reflux or RT. Monitor by TLC.
Filtration: Filter through a pad of Celite. The product is in the filtrate.
Route C: The "Nuclear Option" (IBX)
Reagent: 2-Iodoxybenzoic acid (IBX)
Best For: Small scale, high-value intermediates, or when MnO
Workup: Cool to RT. Filter off the white solid (IBA byproduct). Evaporate filtrate.
Advantage: No chromatography usually required; no over-oxidation; no N-oxides.[1]
Purification Masterclass: The Bisulfite Adduct
If you encounter partial over-oxidation or difficult separations, use this self-validating purification technique . It relies on the chemical property that only aldehydes form water-soluble bisulfite adducts [4].
Workflow:
Dissolve: Take your crude mixture (Aldehyde + Impurities) in EtOAc.
Extract: Shake with saturated aqueous Sodium Bisulfite (NaHSO
).
Result: The Aldehyde moves to the Aqueous Layer (as adduct).[7] Impurities/Over-oxidized acids stay in Organic Layer .
Wash: Wash the aqueous layer with fresh EtOAc to remove traces of impurities.
Regenerate: Basify the aqueous layer (pH > 10) with Na
CO or NaOH.
Result: The adduct collapses, regenerating the free Aldehyde.
Isolate: Extract the now-cloudy aqueous phase with EtOAc. Dry and concentrate.
Figure 2: The Bisulfite Adduct purification workflow for isolating pure aldehydes.
Frequently Asked Questions (FAQ)
Q1: My reaction yielded the Quinoline N-Oxide. What went wrong?A: You likely used a peracid (like mCPBA) or unbuffered Hydrogen Peroxide. The quinoline nitrogen lone pair is nucleophilic.[8] To avoid this, stick to IBX or MnO
.[1] If you must use a strong oxidant, protect the nitrogen first (e.g., as a salt) or use steric blocking groups, though this is rarely feasible for simple syntheses [5].[1]
Q2: The MnO
reaction has stalled at 60% conversion. Should I add more?A: Do not just add more MnO to the existing soup. The water produced by the reaction (Alcohol + MnO Aldehyde + MnO + HO) is poisoning the surface.
Fix: Filter the reaction to remove the "dead" oxidant and filtrate into a flask containing fresh Activated MnO
and 3Å molecular sieves.
Q3: Can I use Swern Oxidation?A: Yes, Swern (DMSO/Oxalyl Chloride) is effective and avoids over-oxidation.[1] However, the workup can be smelly (dimethyl sulfide), and the acidic conditions (Et
N is added later) might occasionally cause salt formation with the quinoline nitrogen, complicating extraction.[1] Ensure a basic workup (pH 8-9) to keep the quinoline as the free base.
References
Riley, H. L., et al. (1932).[1] "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1875. Link[1]
Attenburrow, J., et al. (1952).[1][5] "A Synthesis of Vitamin A from Cyclohexanone." Journal of the Chemical Society, 1094–1111.[5] Link[1][5]
Frigerio, M., & Santagostino, M. (1994).[1] "A Mild Oxidizing Reagent for Alcohols and 1,2-Diols: o-Iodoxybenzoic Acid (IBX)."[1][9] Tetrahedron Letters, 35(43), 8019-8022.[1] Link[1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Bisulfite purification).
Albini, A., & Pietra, S. (1991).[1] Heterocyclic N-Oxides. CRC Press. (Definitive text on N-oxide formation and prevention).
How to remove unreacted starting materials from 7-Bromoquinoline-2-carbaldehyde
This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals working with 7-Bromoquinoline-2-carbaldehyde. We address common challenges related t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals working with 7-Bromoquinoline-2-carbaldehyde. We address common challenges related to the removal of unreacted starting materials, ensuring the high purity required for downstream applications.
Introduction: The Critical Need for Purity
7-Bromoquinoline-2-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] Its aldehyde functionality allows for diverse chemical transformations, making it a key building block for more complex molecules.[1] However, the presence of unreacted starting materials or byproducts from its synthesis can lead to ambiguous biological data, failed subsequent reactions, and difficulties in characterization. This guide provides a systematic approach to identifying and removing these common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I should expect in my crude 7-Bromoquinoline-2-carbaldehyde?
The impurities present will depend directly on the synthetic route employed. Common methods include the oxidation of a methyl group at the 2-position or multi-component reactions.[1][3]
Common Starting Materials & Precursors:
7-Bromo-2-methylquinoline: A frequent precursor for oxidation reactions. It is less polar than the target aldehyde.
2-Bromobenzaldehyde: A key starting material in certain multi-component syntheses.[1] Its aldehyde functionality can complicate purification if not selectively removed.
Other Quinoline Derivatives: Depending on the reaction, you may have other brominated quinoline isomers or related heterocyclic impurities.[2]
Oxidizing Agents/Catalysts: Reagents like Selenium Dioxide (SeO₂) or residual catalysts may be present.
Q2: My initial analysis (TLC/¹H NMR) shows multiple spots/peaks. How do I begin troubleshooting?
An initial aqueous work-up is the first and most critical step to remove water-soluble impurities like inorganic salts or acids/bases used in the reaction.[4] This typically involves dissolving the crude product in an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate) and washing sequentially with water and then brine. This simple step significantly cleans the crude material before more targeted purification methods are applied.
Q3: How can I specifically remove an unreacted starting material that is also an aldehyde, like 2-bromobenzaldehyde?
This is a classic purification challenge where the functional group of the impurity matches that of the product. The most effective method is a bisulfite wash .
The Chemistry: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) to form a charged bisulfite adduct.[5][6] This adduct is highly water-soluble and can be easily extracted from the organic layer into the aqueous phase, leaving your desired, more sterically hindered 7-Bromoquinoline-2-carbaldehyde in the organic layer.[7][8] This technique is exceptionally efficient for separating aldehydes from other organic compounds.[5][8]
Q4: I suspect unreacted 7-Bromo-2-methylquinoline is contaminating my product. What is the best approach to remove it?
Since both your product and the impurity are quinoline derivatives, their polarities might be similar, making chromatographic separation challenging. However, the key difference lies in their functional groups. The nitrogen atom in the quinoline ring is basic and can be protonated. An acid-base extraction is the ideal strategy here.
The Causality: By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the basic nitrogen on the unreacted 7-Bromo-2-methylquinoline will be protonated, forming a water-soluble salt.[9] This salt will partition into the aqueous layer, effectively removing it from your desired aldehyde product, which remains in the organic phase.[10]
Q5: When is column chromatography the right choice?
Flash column chromatography is best utilized after initial work-up and extractive methods have removed the bulk of the impurities. It is particularly effective for separating compounds with different polarities.[11] For 7-Bromoquinoline-2-carbaldehyde, a typical solvent system would be a gradient of ethyl acetate in hexanes.
A Word of Caution: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[11] To mitigate this, you can either:
Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent.
Work quickly and avoid leaving the compound on the column for extended periods.
Q6: Is recrystallization a viable final purification step?
Absolutely. Recrystallization is an excellent technique for obtaining highly pure solid material.[12][13] The key is to find a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.[13] For bromoquinoline derivatives, a mixed solvent system like Ethyl Acetate/Hexane is often a good starting point.[2]
Purification Strategy Decision Workflow
This diagram will guide you in selecting the most appropriate purification sequence based on the suspected impurities.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Bisulfite Wash for Aldehyde Impurity Removal
This protocol is designed to selectively remove unreacted aldehyde starting materials.
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅).
Mixing: Shake the funnel vigorously for 2-3 minutes.[7] You may need to periodically vent the funnel.
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top if using Ethyl Acetate) contains the water-soluble bisulfite adduct of the impurity aldehyde.
Collection: Drain and discard the aqueous layer.
Wash: Wash the remaining organic layer with water and then with brine to remove any residual bisulfite solution.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Acid-Base Extraction for Basic Impurity Removal
This protocol targets basic quinoline-based starting materials.
Dissolution: Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).
Acid Wash: Transfer to a separatory funnel and add an equal volume of 1M Hydrochloric Acid (HCl).
Mixing & Separation: Shake vigorously for 1-2 minutes and allow the layers to separate. The protonated basic impurity will be in the aqueous layer.
Collection: Drain and discard the aqueous (bottom) layer.
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a water wash and a brine wash.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Integrated Purification Workflow Example
This workflow illustrates a comprehensive approach when multiple impurity types are present.
Caption: A comprehensive, multi-step purification workflow.
Physicochemical Properties for Method Selection
Understanding the properties of your target compound and potential impurities is key to designing an effective purification strategy.
Target product; moderately polar due to the aldehyde group.
7-Bromo-2-methylquinoline
C₁₀H₈BrN
222.08
Low
Less polar than the aldehyde; basic nitrogen allows for acid extraction.
2-Bromobenzaldehyde
C₇H₅BrO
185.02
Moderate
Polarity is similar to the product; best removed by bisulfite wash.
References
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction? Available at: [Link]
LookChem. (n.d.). Purification of Quinoline - Chempedia. Available at: [Link]
Wikipedia. (2023). Acid–base extraction. Available at: [Link]
PubChem. (n.d.). 7-bromoquinoline-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
DeAngelis, A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]
Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]
Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
PubChem. (n.d.). 2-Bromoquinoline-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Available at: [Link]
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Chem Help ASAP. Available at: [Link]
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
Chem 21. (2009). Experiment 9 — Recrystallization. Available at: [Link]
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
Asian Journal of Chemistry. (2018). Synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde by Condensation Reactions and Formation of Some New 3-Hetarylformazans. Available at: [Link]
PubChem. (n.d.). 7-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 2-Quinolinecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: Recrystallization of Aromatic Aldehydes
Welcome to the technical support center for the purification of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystalliza...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of these valuable compounds. Aromatic aldehydes, while common intermediates, possess unique chemical characteristics that can complicate standard purification protocols. Their susceptibility to oxidation and a tendency for "oiling out" require a nuanced and well-understood approach.
This document moves beyond simple step-by-step instructions. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues faced in the laboratory. We will explore the causality behind each experimental step, empowering you to make informed decisions and adapt protocols to your specific molecule.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my aromatic aldehyde?
A1: Solvent selection is the most critical step in developing a successful recrystallization protocol. The ideal solvent should dissolve the aldehyde completely when hot but poorly when cold.[1][2] Aromatic aldehydes have moderate polarity due to the carbonyl group and the aromatic ring.
Causality & Rationale:
The principle of "like dissolves like" is a useful starting point.[3] The polarity of your specific aldehyde, influenced by other substituents on the aromatic ring, will dictate the best solvent. For example, a polar hydroxyl group (like in vanillin) increases solubility in polar solvents like water or ethanol.
Field-Proven Approach:
Initial Screening: Start with small-scale solubility tests (approx. 20-30 mg of crude aldehyde) in a range of solvents with varying polarities (see Table 1).
Single Solvent: The best single solvent will show high solubility near its boiling point and low solubility at room temperature or in an ice bath.[4] Common starting points for aromatic aldehydes include ethanol, isopropanol, toluene, or mixtures of hexane/ethyl acetate.[5][6]
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is highly effective.[7] Find a pair of miscible solvents: one in which the aldehyde is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[8] A common pairing is ethanol/water.
Q2: My aromatic aldehyde "oiled out" instead of crystallizing. What happened and how do I fix it?
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[9] This happens when the temperature of the saturated solution is higher than the melting point of your compound. The resulting oil often traps impurities, defeating the purpose of recrystallization.[10]
Causality & Rationale:
This phenomenon is particularly common with low-melting-point solids or when a solution is supersaturated at a high temperature. The solute molecules have enough thermal energy to exist as a liquid but are no longer soluble in the solvent.
Troubleshooting Protocol:
Lower the Saturation Temperature: Add more of the "good" solvent (10-20% more) to the hot solution. This lowers the saturation point to a temperature that is hopefully below the compound's melting point.[9]
Change Solvents: Select a solvent with a lower boiling point. For example, if your compound oils out from toluene (b.p. 111 °C), try recrystallizing from heptane (b.p. 98 °C) or a mixture with a lower boiling point.
Promote Slow Cooling: Rapid cooling encourages supersaturation at higher temperatures. Ensure the flask is allowed to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[9]
Use a Mixed-Solvent System: Dissolve the compound in a minimum of hot "good" solvent, then slowly add the "bad" solvent at the same high temperature until the solution is faintly turbid (cloudy). Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly. This method often induces crystallization at a lower temperature.[8]
Q3: My aldehyde seems to be oxidizing during the procedure. How can I prevent this?
A3: Aldehydes are notoriously easy to oxidize to their corresponding carboxylic acids, a process accelerated by heat and atmospheric oxygen.[11] This is often visible as a yellowing or browning of the solution or crystals.
Causality & Rationale:
The aldehyde C-H bond is susceptible to radical-initiated oxidation. The resulting carboxylic acid acts as an impurity, depressing the melting point and reducing the purity of the final product.
Preventative Measures:
Pre-Wash: Before recrystallization, dissolve the crude aldehyde in a suitable organic solvent (like diethyl ether or ethyl acetate) and wash it with a 5% sodium bicarbonate solution. This removes any pre-existing carboxylic acid impurity.[12]
Minimize Heat Exposure: Do not heat the solution for longer than necessary. Dissolve the solid and proceed to the cooling step promptly.
Use an Inert Atmosphere: For highly sensitive aldehydes, performing the recrystallization under a nitrogen or argon atmosphere can prevent oxidation.
Use Fresh, High-Quality Solvents: Peroxides in old ether-based solvents can initiate oxidation. Always use freshly opened or purified solvents.
Q4: No crystals are forming, even after the solution has cooled completely. What should I do?
A4: This is a common issue that typically indicates either that the solution is not sufficiently saturated or that it is supersaturated and requires an initiation event for nucleation.[13]
Troubleshooting Protocol:
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic glass fragments provide a surface for nucleation.[9]
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[9]
Increase Concentration: If induction methods fail, you likely used too much solvent.[14] Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the solute concentration. Allow it to cool again.[9]
Add an Anti-Solvent: If you are using a single solvent, you can cautiously add a miscible "bad" solvent dropwise to the cold solution until it becomes turbid, which indicates the saturation point has been reached.
Cool to a Lower Temperature: If the flask has only been cooled to room temperature, place it in an ice-water bath, and subsequently in a freezer if the solvent's freezing point allows.
Experimental Workflows & Data
Workflow 1: Selecting a Recrystallization Solvent
The following diagram outlines the logical workflow for identifying a suitable single or mixed solvent system for your aromatic aldehyde.
Caption: Workflow for systematic solvent screening.
Protocol 1: Standard Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
This protocol is effective for many aromatic aldehydes that are soluble in ethanol but not in water.
Place the crude aromatic aldehyde (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
Add the "good" solvent (ethanol) dropwise while heating the mixture to a gentle boil. Use just enough hot solvent to fully dissolve the solid.[7]
Once the solid is completely dissolved, continue heating and add the "bad" solvent (hot water) dropwise until the solution becomes persistently cloudy (turbid). This is the saturation point.[8]
Add 1-2 more drops of the hot "good" solvent (ethanol) to just redissolve the precipitate and make the solution clear again.
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture (in the same ratio).
Dry the crystals thoroughly to remove all traces of solvent.
Table 1: Common Solvents for Aromatic Aldehyde Recrystallization
Solvent
Boiling Point (°C)
Polarity
Comments & Typical Use
Water
100
High
Good for polar aldehydes with H-bond donors (e.g., vanillin).[15] Can cause oiling out if melting point is <100°C.
Ethanol
78
High
Excellent general-purpose solvent. Often used in a mixed system with water or hexanes.[5]
Isopropanol
82
Medium-High
Similar to ethanol, slightly less polar.
Toluene
111
Low
Good for less polar aldehydes. Higher boiling point increases risk of oxidation and oiling out.[16]
Ethyl Acetate
77
Medium
Good "good" solvent, often paired with hexanes.
Heptane/Hexane
98 / 69
Very Low
Typically used as the "bad" or anti-solvent in mixed systems.[5][6] Prone to causing oiling out if used alone.[5]
Troubleshooting Guide
Scenario: "My crystals formed too quickly as a fine powder and my recovery is low."
Q: I used an ethanol/water mixture, and as soon as I added the water, a large amount of fine powder crashed out of the hot solution. The final yield was much lower than expected. What went wrong?
A: This indicates that the solution became supersaturated too quickly and at too high a temperature. Rapid precipitation traps impurities and leads to the formation of very small, poorly formed crystals that are difficult to filter effectively. The low yield suggests that a significant amount of your product remained in the mother liquor.[9][13]
Causality & Rationale:
The "bad" solvent was likely added too quickly or was at a much lower temperature than the solution, causing a sudden, localized drop in solubility. This leads to rapid nucleation rather than slow, controlled crystal growth.
Corrective Action Plan:
Re-dissolve: Re-heat the entire mixture, adding more of the "good" solvent (ethanol) until the solution is clear again.
Ensure Thermal Equilibrium: Make sure both the "good" solvent and the "bad" solvent (water) are hot when being mixed.[8]
Slow Addition: Add the hot "bad" solvent much more slowly, drop by drop, with constant swirling, until the first sign of persistent cloudiness appears.
Clarify and Cool Slowly: Add a final drop of the hot "good" solvent to clarify, then insulate the flask (e.g., with paper towels) to ensure a very slow cooling rate. This promotes the growth of larger, purer crystals.
Technical Support Center: Vilsmeier-Haack Formylation of Substituted Quinolines
Welcome to the Advanced Organic Chemistry Support Hub. Subject: Optimization and Troubleshooting of Vilsmeier-Haack (VH) Protocols for Quinoline Scaffolds.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Organic Chemistry Support Hub.Subject: Optimization and Troubleshooting of Vilsmeier-Haack (VH) Protocols for Quinoline Scaffolds.
Ticket ID: VH-Q-2024-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Scope & Strategy: The Two Pathways
In the context of quinoline chemistry, "Vilsmeier-Haack" refers to two distinct synthetic pathways. Confusion between these two is the primary cause of experimental failure.
The Meth-Cohn Cyclization (Primary Industrial Route): The construction of the quinoline ring and simultaneous formylation starting from acetanilides. This yields 2-chloro-3-formylquinolines , a critical scaffold for drug discovery.
Direct Formylation (Secondary Route): The functionalization of an existing quinoline ring. This is electronically difficult and generally requires strong electron-donating groups (EDGs) like -OH or -OMe to activate the ring.
This guide prioritizes the Meth-Cohn Cyclization as it is the most common and complex application, followed by guidelines for direct formylation.
Core Protocol: The Meth-Cohn Synthesis
Objective: Synthesis of 2-chloro-3-formylquinolines from acetanilides.[1][2][3]
The Mechanism (Visualized)
Understanding the intermediate species is vital for troubleshooting hydrolysis failures.
Figure 1: The Meth-Cohn pathway transforms acyclic acetanilides into bicyclic quinolines via a chloro-iminium intermediate.[2][3]
Standard Operating Procedure (SOP)
Note: This protocol is optimized for 10 mmol scale. Scale-up requires specific thermal safety adjustments.
Excess POCl₃ acts as both reagent and solvent to drive the difficult cyclization on the deactivated ring.
Reagent Prep
0°C Addition
Addition of POCl₃ to DMF is highly exothermic.[4][5] Must be controlled to prevent thermal runaway.[6]
Reaction Temp
75°C - 95°C
Activation energy for ring closure is high. Below 70°C, the reaction often stalls at the imidoyl chloride stage.
Time
4 - 16 Hours
Varies by substituent.[2] Electron-donating groups (EDGs) accelerate; Electron-withdrawing groups (EWGs) retard.
Quench
Ice/Water (0°C)
The intermediate iminium salt is stable; rapid hydrolysis releases HCl. Heat control is vital here.
Step-by-Step Workflow:
Vilsmeier Reagent Formation: Charge dry DMF (30 mmol) into a flask under Argon. Cool to 0°C. Dropwise add POCl₃ (70 mmol). Stir 15 min until the salt precipitates (white/yellow solid).
Substrate Addition: Add the acetanilide (10 mmol) as a solid or solution in minimal DMF.
Cyclization: Warm slowly to 75°C. Monitor by TLC. The solution usually turns deep orange/red.
Quenching: Pour the reaction mixture onto 100g crushed ice with vigorous stirring.
Isolation: Neutralize to pH 7-8 with Sodium Acetate (preferred) or NaOH (careful!). The yellow solid product precipitates. Filter and wash.[1][7]
Troubleshooting Center (Q&A)
Issue Category 1: Low Yield & Reaction Stalling
Q: My reaction mixture turned dark red, but after quenching, I recovered mostly starting material (acetanilide). What happened?A: This is a classic "Temperature Failure."
Diagnosis: The Vilsmeier reagent formed (hence the color), but the cyclization step did not occur. The ring closure requires significant thermal energy (typically >75°C).
Fix: Ensure your oil bath maintains internal temperature (not just plate temperature) at 80-95°C. If your substrate has strong EWGs (e.g., -NO2), you may need to go to 120°C.
Q: I am getting a low yield of the aldehyde, but a high yield of a chlorinated impurity.A: In the Meth-Cohn reaction, the "chlorinated product" (2-chloro-3-formylquinoline) is the target.
Clarification: If you mean you obtained a non-formylated chlorinated quinoline, your DMF was likely wet or insufficient. The Vilsmeier reagent hydrolyzes instantly with water.
Protocol Check: Use anhydrous DMF. If the DMF smells "fishy" (dimethylamine), discard it.[8]
Issue Category 2: Work-up & Hydrolysis[9]
Q: I see a spot on TLC that corresponds to the product, but it disappears or decomposes during workup.A: The iminium intermediate is likely not fully hydrolyzed or the product is acid-sensitive.
The Science: The species existing in the reaction flask is the iminium salt, not the aldehyde.[9] It requires water to become the aldehyde.[10]
Solution: Ensure the quench stirs for at least 30-60 minutes in water. If the product is acid-sensitive, do not neutralize with strong base (NaOH). Use a saturated Sodium Acetate solution to buffer to pH 5-6, where the product precipitates gently.
Q: My product is an oil/tar instead of a solid.A: This usually indicates polymerization of DMF or incomplete removal of POCl₃ byproducts.
Remediation: Recrystallize from acetonitrile or ethyl acetate. If it remains an oil, perform a flash column. Residual DMF is difficult to remove; wash the organic layer thoroughly with water (3x) during extraction.
Q: I am trying to formylate 6-methoxyquinoline directly, but I am getting a mixture of isomers.A: Direct formylation is governed by standard Electrophilic Aromatic Substitution (EAS) rules.
Analysis: The nitrogen atom deactivates the ring (positions 2, 3, 4). The -OMe group activates positions ortho/para to itself.
Prediction: For 6-methoxyquinoline, the 5-position is sterically hindered but electronically favored, while the 7-position is also activated.
Recommendation: Lower the temperature to 0°C-RT to improve selectivity. If selectivity remains poor, switch to the Meth-Cohn strategy: synthesize the ring with the formyl group already in place using a meta-methoxy acetanilide.
Advanced Troubleshooting: Decision Tree
Figure 2: Logic flow for diagnosing common failure modes in VH quinoline synthesis.
Safety & Waste Management (Critical)
WARNING: Thermal Runaway Risk
The reaction between DMF and POCl₃ is exothermic.[4][5] The subsequent reaction with the substrate can also be exothermic.
Never scale up (>10g) without calorimetry data or careful dosing control.
Waste: The aqueous quench contains large amounts of Phosphoric Acid and HCl. Neutralize carefully with Sodium Bicarbonate before disposal. Do not seal the waste container immediately (CO2 evolution).
References
Meth-Cohn, O., & Stanforth, S. P. (1991).[11] The Vilsmeier–Haack Reaction (Review).[7][8][11][10][12][13] Comprehensive Organic Synthesis, 2, 777–794.[11]
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloro-3-formylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
Jones, G., & Stanforth, S. P. (2000).[11] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355–686.[11]
Raj, T., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent. International Journal of Chemical Studies, 9(1), 2021.
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. User Com.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 7-Bromoquinoline-2-carbaldehyde Synthesis & Analysis
Role: Senior Application Scientist
Subject: Troubleshooting & Byproduct Identification via GC-MS
Context: Riley Oxidation of 7-Bromo-2-methylquinoline
Introduction: The Analyst's Perspective
Welcome to the technical support hub. If you are synthesizing 7-Bromoquinoline-2-carbaldehyde (typically via Selenium Dioxide oxidation), you are dealing with a molecule that balances reactivity with fragility. The aldehyde moiety at the C2 position is susceptible to both over-oxidation and thermal degradation, while the bromine at C7 provides a critical isotopic signature.
This guide moves beyond basic operation; it is a diagnostic framework designed to help you distinguish your target molecule from the "chemical noise" of byproducts using GC-MS.
Visual Workflow: Unknown Peak Identification
Before diving into spectral data, use this logic flow to categorize your unknown peaks.
Figure 1: Decision tree for classifying GC-MS peaks based on isotopic signatures and retention behavior.
Module 1: The "Ghost" Peaks (Pre-Acquisition Troubleshooting)
Q: Why do I see a broad, tailing peak eluting after my product, even though my TLC looked clean?
A: This is the classic signature of 7-Bromoquinoline-2-carboxylic acid (Over-oxidation byproduct).
The Cause: In the Riley oxidation, the aldehyde is an intermediate. If the reaction runs too long or the oxidant excess is too high, the aldehyde oxidizes to the carboxylic acid [1].
The GC Artifact: Carboxylic acids interact strongly with the silanol groups in standard non-polar columns (like DB-5 or HP-5), leading to severe peak tailing. They often do not fly well without derivatization.
Solution: Derivatize a small aliquot with TMS (Trimethylsilyl) reagent. If the tailing peak shifts to a sharp peak with M+ = 323/325 (Acid MW 251 + 72), you have confirmed the acid impurity.
Q: My product peak area is inconsistent, and I see new small peaks appearing in the inlet. Is my compound degrading?
A: Likely, yes. Quinoline-2-carbaldehydes are thermally sensitive.
The Mechanism: High inlet temperatures (>250°C) can induce decarbonylation (loss of CO), converting your aldehyde back to a quinoline core artifact inside the injector port.
Protocol Adjustment: Lower your inlet temperature to 200–220°C. Use a pulsed splitless injection to minimize residence time in the hot liner.
Module 2: The Spectrum Decoder (Fragment Analysis)
Q: How do I definitively confirm the aldehyde versus the starting material?
A: You must look for the "Aldehyde Loss" signature. Use the table below to correlate mass-to-charge (
) ratios with structural fragments.
Component
Structure
Molecular Ion ()
Key Fragments
Diagnostic Note
Starting Material
7-Bromo-2-methylquinoline
221 / 223
()
Strong peak due to benzylic hydrogen loss.
Target Product
7-Bromoquinoline-2-carbaldehyde
235 / 237
() ()
The loss of 28 Da (CO) is the "smoking gun" for the aldehyde [2].
Over-Oxidation
7-Bromoquinoline-2-carboxylic acid
251 / 253
() ()
Look for loss of 17 (OH) or 44/45 (COOH).
Q: I see a peak at m/z 156. Is this a debrominated impurity?
A: Not necessarily. It is likely a fragment from your product.
Explanation: The molecular ion (
235) often ejects the bromine atom () in the ion source.
Verification: Check the retention time.
If
156 co-elutes with 235, it is a fragment .
If
156 elutes much earlier and lacks the bromine isotope pattern (no M+2), it is Quinoline-2-carbaldehyde (des-bromo impurity), though this is rare in mild SeO2 oxidations.
) is reduced to Selenium metal during the reaction [3].
GC Impact: Elemental selenium can vaporize and appear as clusters (
to ) in the mass spec, often with complex isotope patterns (Se has 6 stable isotopes).
Removal: You must filter the reaction mixture through Celite before GC analysis. Selenium deposits can ruin your MS source filament.
Q: Can I distinguish the "Hydrate" form?
A: No. In the hot GC inlet, the gem-diol (hydrate) form of the aldehyde will dehydrate instantly back to the aldehyde. You will only observe the aldehyde peak (
235/237).
Module 4: Mechanism of Impurity Formation
Understanding how byproducts form allows you to optimize the reaction.
Figure 2: Riley Oxidation pathway showing the progression from Starting Material to Target and potential Over-oxidation [4].
References
PubChem . (2021).[2] 7-Bromoquinoline-2-carbaldehyde: GC-MS Data and Adducts. National Library of Medicine. Retrieved from [Link]
AdiChemistry . (n.d.). Selenium Dioxide Oxidation (Riley Oxidation): Mechanism and Applications. Retrieved from [Link]
Wikipedia . (n.d.).[3] Riley Oxidation Mechanism. Retrieved from [Link][3]
Navigating the Synthesis of 7-Bromoquinoline-2-carbaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 7-Bromoquinoline-2-carbaldehyde. This guide provides in-depth troubleshooting advice and freque...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Bromoquinoline-2-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experimental work. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to ensure scientific integrity and help you achieve a successful synthesis.
I. Synthetic Strategy Overview
The most common and scalable approach to synthesizing 7-Bromoquinoline-2-carbaldehyde involves a two-step process:
Doebner-von Miller Reaction: Synthesis of the precursor, 7-bromo-2-methylquinoline, from 3-bromoaniline.
Oxidation: Selective oxidation of the 2-methyl group of 7-bromo-2-methylquinoline to the corresponding aldehyde using selenium dioxide.
This guide is structured to address potential issues in each of these critical stages.
II. Troubleshooting the Doebner-von Miller Synthesis of 7-bromo-2-methylquinoline
The Doebner-von Miller reaction is a robust method for quinoline synthesis but can be prone to side reactions and yield issues if not properly controlled.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning into a thick, dark tar, and my yield of 7-bromo-2-methylquinoline is very low. What's happening and how can I fix it?
A1: This is a classic issue in the Doebner-von Miller synthesis, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (in this case, crotonaldehyde or its precursor, paraldehyde).[1][3]
Causality: Strong acids, while necessary for the cyclization, also promote the self-condensation of the aldehyde, leading to the formation of polymeric tars. This is often an exothermic process that can become difficult to control.[4]
Troubleshooting Steps:
Control Temperature: Carefully manage the reaction temperature. The initial phase can be highly exothermic.[4] Use an ice bath to control the initial addition of reagents and then gently heat to reflux.
Slow Reagent Addition: Add the paraldehyde or crotonaldehyde dropwise to the acidic solution of 3-bromoaniline. This maintains a low concentration of the aldehyde at any given time, favoring the desired reaction over polymerization.
Optimize Acid Concentration: While a strong acid like hydrochloric acid is required, using it in vast excess can exacerbate tar formation. Adhering to established protocols is key.
Q2: I've isolated my crude product, but column chromatography is giving me a mixture of isomers. How can I improve the regioselectivity?
A2: The Doebner-von Miller reaction with 3-substituted anilines like 3-bromoaniline can produce both the 7-bromo and 5-bromo isomers. The 7-bromo isomer is typically the major product.
Causality: The cyclization step can occur at either of the positions ortho to the amino group. Steric and electronic factors generally favor cyclization leading to the 7-substituted product.
Troubleshooting Steps:
Careful Chromatography: The 5-bromo and 7-bromo isomers can often be separated by careful column chromatography on silica gel. A solvent system of cyclohexane-ethyl acetate (e.g., 9:1) has been shown to be effective for this separation.[5]
Reaction Conditions: While difficult to completely eliminate the minor isomer, ensuring a well-controlled reaction temperature may slightly improve the regioselectivity.
Experimental Protocol: Doebner-von Miller Synthesis of 7-bromo-2-methylquinoline
This protocol is adapted from established procedures.[5]
Materials:
3-Bromoaniline
37% Hydrochloric acid
Paraldehyde (trimer of acetaldehyde)
Dichloromethane
Saturated aqueous sodium hydroxide solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Cyclohexane and Ethyl acetate
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cool a solution of 37% hydrochloric acid (200 mL) to 0°C in an ice bath.
Slowly add 3-bromoaniline (10 mL, 92 mmol) to the cold acid solution with stirring.
To this mixture, add paraldehyde (11 mL, approx. 0.8 mol) dropwise, ensuring the temperature remains low.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Heat the mixture to reflux and maintain for 3 hours.
Cool the reaction mixture back down to 0°C in an ice bath.
Slowly and carefully neutralize the acidic solution by adding a saturated aqueous sodium hydroxide solution until the mixture is alkaline.
Extract the product with dichloromethane (3 x 200 mL).
Combine the organic layers, wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a cyclohexane-ethyl acetate (9:1) eluent to separate the 7-bromo-2-methylquinoline from the 5-bromo isomer.
III. Troubleshooting the Selenium Dioxide Oxidation of 7-bromo-2-methylquinoline
The oxidation of the 2-methyl group of the quinoline ring to an aldehyde using selenium dioxide is a common and effective method.[6] However, this reaction requires careful handling of the toxic reagent and can present its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: The oxidation reaction is sluggish, and I'm recovering a lot of starting material. How can I improve the conversion?
A1: Incomplete conversion can be due to several factors, including reaction time, temperature, and the reactivity of the substrate.
Causality: The oxidation of the methyl group on the electron-deficient quinoline ring can be slower than for other aromatic methyl groups.
Troubleshooting Steps:
Increase Reaction Time and/or Temperature: Prolonged refluxing is often necessary. Monitor the reaction progress by TLC to determine the optimal reaction time.
Solvent Choice: The reaction is typically carried out in a high-boiling solvent like dioxane or xylene to achieve the necessary temperature.
Use of a Co-oxidant: In some cases, using a catalytic amount of selenium dioxide with a stoichiometric amount of a co-oxidant like tert-butyl hydroperoxide can improve efficiency, although this may also lead to over-oxidation.
Q2: My final product is contaminated with a black precipitate and has a reddish color. What is this, and how do I remove it?
A2: The black precipitate is elemental selenium, a byproduct of the oxidation reaction. The reddish color can be due to colloidal selenium or other minor impurities.
Causality: Selenium dioxide is reduced to elemental selenium during the course of the reaction.
Troubleshooting Steps:
Filtration: After the reaction is complete, the hot reaction mixture should be filtered to remove the black selenium precipitate. A pad of Celite can aid in this filtration.
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to remove residual selenium and other impurities.
Q3: I'm concerned about the toxicity of selenium dioxide. Are there any alternatives?
A3: While selenium dioxide is a classic reagent for this transformation, other methods exist, though they may require more optimization for this specific substrate.
Alternative Reagents:
Potassium permanganate (KMnO₄) can be used, but it is a very strong oxidizing agent and can lead to over-oxidation to the carboxylic acid if not carefully controlled.
Chromium-based reagents can also be effective but come with their own toxicity and disposal concerns.
More modern, metal-free oxidation methods are being developed but may not be as readily applicable or scalable.[7]
Experimental Protocol: Selenium Dioxide Oxidation of 7-bromo-2-methylquinoline
This is a general protocol that may require optimization for your specific scale and equipment.
Materials:
7-bromo-2-methylquinoline
Selenium dioxide
1,4-Dioxane (or another suitable high-boiling solvent)
Celite
Procedure:
Caution: Selenium dioxide is highly toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
In a round-bottom flask equipped with a reflux condenser, dissolve 7-bromo-2-methylquinoline in 1,4-dioxane.
Add selenium dioxide (typically 1.1-1.5 equivalents) to the solution.
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
Once the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the black selenium precipitate.
Remove the solvent from the filtrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield 7-bromoquinoline-2-carbaldehyde.
Parameter
Typical Value
Note
Equivalents of SeO₂
1.1 - 1.5
An excess is often used to drive the reaction to completion.
Reaction Temperature
Reflux in Dioxane (~101 °C)
A high temperature is generally required.
Work-up
Hot filtration through Celite
Essential for removing selenium byproducts.
IV. Reaction Mechanisms and Workflows
Doebner-von Miller Reaction Mechanism
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[2] A widely accepted pathway involves the following key steps:
Michael addition of the aniline to an α,β-unsaturated carbonyl (formed in situ from the aldehyde).
Cyclization of the resulting intermediate.
Dehydration and subsequent oxidation to form the aromatic quinoline ring.
Caption: Mechanism of selenium dioxide oxidation.
V. Characterization of 7-Bromoquinoline-2-carbaldehyde
Proper characterization of the final product is crucial to confirm its identity and purity.
Technique
Expected Observations
Reference
¹H NMR
Aromatic protons typically resonate between δ 7.5-9.0 ppm. The aldehyde proton will be a singlet further downfield.
A strong carbonyl (C=O) stretch for the aldehyde group will be present around 1700 cm⁻¹.
VI. Safety Considerations
3-Bromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment.
Hydrochloric Acid: Corrosive. Use in a fume hood and wear acid-resistant gloves and safety glasses.
Selenium Dioxide: Highly toxic and an environmental hazard. All manipulations should be performed in a fume hood. Consult your institution's safety guidelines for proper handling and disposal of selenium waste.
Dioxane: A flammable liquid and potential carcinogen.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.
References
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
Unknown. (n.d.). Oxidising agent. Retrieved from [Link]
Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12349–12401. [Link]
Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]
YouTube. (2023). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. Retrieved from [Link]
Physics Forums. (2004). Oxidation using selenium dioxide. Retrieved from [Link]
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
ResearchGate. (2025). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. Retrieved from [Link]
Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6986–6996. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
Bentham Science Publishers. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved from [Link]
PubMed. (n.d.). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Retrieved from [Link]
Google Patents. (n.d.). US4549024A - Oxidation of quinoline to quinolinic acid.
ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]5/)
Stability of 7-Bromoquinoline-2-carbaldehyde in acidic vs basic conditions
Technical Support Center: 7-Bromoquinoline-2-carbaldehyde Welcome to the technical support guide for 7-Bromoquinoline-2-carbaldehyde (Catalog No. 904369-20-6).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 7-Bromoquinoline-2-carbaldehyde
Welcome to the technical support guide for 7-Bromoquinoline-2-carbaldehyde (Catalog No. 904369-20-6). This document provides in-depth guidance for researchers, medicinal chemists, and process development scientists on the stability and handling of this versatile heterocyclic aldehyde. Our goal is to equip you with the necessary knowledge to anticipate its behavior, troubleshoot common experimental issues, and ensure the integrity of your results.
Core Chemical Concepts: Understanding the Reactivity
7-Bromoquinoline-2-carbaldehyde is a bifunctional molecule, and its reactivity is governed by the interplay between the aldehyde group and the bromoquinoline core.
The Aldehyde Group: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack. This reactivity is central to its utility in forming C-C and C-N bonds. However, this is also the primary site of degradation. Aromatic aldehydes, like this one, have their carbonyl reactivity somewhat moderated by resonance with the aromatic ring system, making them generally more stable than their aliphatic counterparts.[1]
The Quinoline Ring: The quinoline scaffold is a weak tertiary base due to the lone pair of electrons on the nitrogen atom.[2] This nitrogen can be protonated under acidic conditions, which can alter the electron density and reactivity of the entire ring system, including the attached aldehyde.
Absence of α-Hydrogens: The aldehyde group is attached to an sp²-hybridized carbon of the quinoline ring and has no α-hydrogens. This structural feature is critical as it precludes common aldehyde reactions like aldol condensation but makes it susceptible to others, such as the Cannizzaro reaction under strong basic conditions.[3]
This section addresses common issues encountered when working with 7-Bromoquinoline-2-carbaldehyde in various pH environments.
Question 1: My reaction in basic media (e.g., NaOH, KOH) is giving low yields and multiple spots on TLC. What is happening to my starting material?
Answer: Under strongly basic conditions, 7-Bromoquinoline-2-carbaldehyde is highly susceptible to the Cannizzaro reaction .[4][5] This is a classic disproportionation reaction for aldehydes that lack α-hydrogens.
Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic aldehyde carbon. In a subsequent step, a hydride ion is transferred from one molecule of the aldehyde to another.
Outcome: This process results in a 1:1 mixture of two products:
Avoid Strong Bases: If your desired reaction does not require a strong base, consider using milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DIPEA).
Temperature Control: The Cannizzaro reaction rate increases with temperature. Running your reaction at lower temperatures (e.g., 0 °C or below) can help minimize this side reaction.
Monitor Progress: Use TLC or LC-MS to carefully monitor the consumption of your starting material and the appearance of new, often more polar, spots corresponding to the alcohol and carboxylic acid products.
Question 2: I'm performing an acid-catalyzed reaction (e.g., reductive amination, acetal formation) and observing incomplete conversion. How does acid affect the aldehyde?
Answer: While generally more stable in acid than in strong base, acidic conditions can still present challenges.
Causality & Potential Issues:
Protonation of Quinoline Nitrogen: The primary interaction is the protonation of the quinoline nitrogen to form a quinolinium salt.[2] This is a reversible process but withdraws electron density from the aromatic system, potentially deactivating the aldehyde towards certain nucleophilic attacks.
Hydrate Formation: In aqueous acidic media, the aldehyde can exist in equilibrium with its corresponding gem-diol (hydrate).[7] While this is reversible, it temporarily renders the aldehyde unreactive. To drive the reaction forward, it is often necessary to remove water, for example, by using a Dean-Stark apparatus for acetal formation.
Troubleshooting:
Choice of Acid: Use the minimum catalytic amount of acid required. For reactions like reductive amination, Brønsted acids (e.g., acetic acid) or Lewis acids may be employed.
Anhydrous Conditions: For reactions sensitive to water, such as acetal formation, ensure all reagents and solvents are anhydrous.
pH Control: Maintain a mildly acidic pH (typically 4-6) for reactions like imine formation. If the pH is too low, the nucleophile (e.g., an amine) will be fully protonated and non-nucleophilic.
Question 3: How should I store solutions of 7-Bromoquinoline-2-carbaldehyde?
Answer: For maximum long-term stability, the compound should be stored as a solid in a cool, dark, and dry place.[8] Solutions are inherently less stable and should be prepared fresh for use.[8] If you must store a solution for a short period:
Use a neutral, aprotic solvent (e.g., Dichloromethane, THF, Toluene).
Store at a low temperature (-20 °C is preferable).
Protect from light and moisture.
Avoid storing in protic solvents (like methanol or water) or under acidic/basic conditions for extended periods.[8]
Question 4: Are there visual indicators of degradation?
Answer: Yes. Pure 7-bromoquinoline-2-carbaldehyde is typically a solid.[9] Discoloration (e.g., turning yellow or brown) of the solid or its solutions can indicate degradation or polymerization, especially upon exposure to air, light, or basic conditions.[8] The formation of a precipitate in a previously clear solution could also indicate the creation of less soluble degradation products like the carboxylic acid salt.[8]
Data Summary & Stability Profile
The following table summarizes the expected behavior of 7-Bromoquinoline-2-carbaldehyde under different pH conditions.
Use mild bases (K₂CO₃, Et₃N); keep temperature low; limit reaction time.
Weakly Basic
8 - 10
Generally stable for short periods
-
Use non-nucleophilic organic bases; monitor reaction closely.
Neutral
~7
Oxidation
7-Bromoquinoline-2-carboxylic acid
Store under inert gas (N₂ or Ar); use degassed solvents.
Weakly Acidic
4 - 6
Reversible Hydrate/Acetal Formation
Gem-diol / Acetal
Use anhydrous conditions if water is detrimental; control pH carefully.
Strongly Acidic
< 4
Quinoline Protonation
Quinolinium Salt
Use catalytic amounts of acid; avoid strong, non-volatile acids where possible.
Visualization of Degradation Pathways & Troubleshooting
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing issues when using 7-bromoquinoline-2-carbaldehyde.
Caption: Troubleshooting workflow for reactions involving 7-bromoquinoline-2-carbaldehyde.
Cannizzaro Reaction Mechanism
This diagram illustrates the key steps of the primary degradation pathway under strong basic conditions.
Caption: Simplified mechanism of the Cannizzaro reaction for 7-bromoquinoline-2-carbaldehyde.
Experimental Protocol: Stability Test
This protocol provides a self-validating method to assess the stability of 7-Bromoquinoline-2-carbaldehyde under your specific experimental conditions before committing a large amount of material.
Objective: To determine the rate of degradation of 7-Bromoquinoline-2-carbaldehyde at a specific pH and temperature.
Materials:
7-Bromoquinoline-2-carbaldehyde
Chosen solvent (e.g., THF, Dioxane, Acetonitrile)
Aqueous buffer of desired pH (or acidic/basic solution)
Internal standard (e.g., naphthalene, biphenyl - a stable, non-reactive compound)
TLC plates and appropriate mobile phase
LC-MS or HPLC instrument
Procedure:
Prepare Stock Solution: Accurately weigh ~23.6 mg of 7-Bromoquinoline-2-carbaldehyde (0.1 mmol) and dissolve it in 10 mL of the chosen organic solvent.
Prepare Internal Standard Stock Solution: Accurately weigh an equimolar amount of the internal standard and dissolve it in 10 mL of the same solvent.
Set up Reaction: In a small vial, combine 1 mL of the aldehyde stock solution, 0.1 mL of the internal standard solution, and 1 mL of the aqueous buffer/solution to be tested.
Time Zero (T=0) Sample: Immediately after mixing, withdraw a small aliquot (~50 µL), dilute it with solvent, and analyze by TLC and/or LC-MS/HPLC. This is your T=0 reference point.
Incubate: Stir the reaction mixture at the desired experimental temperature.
Monitor Over Time: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw another aliquot, dilute, and analyze.
Analyze Data:
TLC Analysis: Observe the disappearance of the starting material spot and the appearance of new spots. Note any changes in Rf values.
LC-MS/HPLC Analysis: Calculate the ratio of the peak area of 7-Bromoquinoline-2-carbaldehyde to the peak area of the internal standard at each time point. A decrease in this ratio over time indicates degradation. The appearance of new peaks with masses corresponding to the alcohol (+2 Da) or carboxylic acid (+16 Da) products can confirm the degradation pathway.
References
Sharma, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
PubChem. 7-bromoquinoline-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
eGyanKosh. AROMATIC ALDEHYDES AND KETONS. Available at: [Link]
Chemistry Steps. Cannizzaro Reaction. Available at: [Link]
Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Available at: [Link]
Stenutz. 7-bromoquinoline-2-carboxylic acid. Available at: [Link]
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
ResearchGate. (2011, September). Quinoline-2-carbaldehyde. Available at: [Link]
ResearchGate. Pathway proposed for the degradation of quinoline. Available at: [Link]
Eawag-BBD. Bromoxynil (an/aerobic) Pathway Map. Available at: [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Available at: [Link]
ResearchGate. (2025, August 6). Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. Available at: [Link]
Frontiers. (2024, February 1). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Available at: [Link]
PubChem. 2-Quinolinecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Available at: [Link]
ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
Beilstein Journals. (2024, June 19). Synthetic applications of the Cannizzaro reaction. Available at: [Link]
National Center for Biotechnology Information. Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Available at: [Link]
Parul University. (2025, May 1). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. Available at: [Link]
YouTube. (2012, August 20). Cannizzaro Reaction Mechanism. Available at: [Link]
PubChem. 2-Bromoquinoline-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: Optimizing Reaction Time and Temperature in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing reaction time a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing reaction time and temperature for various quinoline synthesis methodologies. Our goal is to empower you with the knowledge to troubleshoot common issues, enhance reaction efficiency, and ensure the integrity of your results.
The synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives showing a wide array of biological activities.[1] However, achieving optimal yields and purity can be challenging, often requiring a delicate balance of reaction parameters. This guide will delve into the nuances of temperature and time optimization for several classical and modern quinoline synthesis methods.
General Principles of Optimization
Before addressing specific named reactions, it's crucial to understand the fundamental principles of optimizing reaction time and temperature. The Arrhenius equation dictates that reaction rates increase with temperature. However, elevated temperatures can also lead to undesired side reactions, decomposition of starting materials or products, and the formation of tars and polymeric materials.[2] Therefore, the objective is to identify the temperature at which the rate of the desired reaction is maximized relative to competing side reactions, and the reaction time that allows for maximum conversion without significant product degradation.
Logical Workflow for Optimization
A systematic approach is key to efficient optimization. The following workflow can be adapted for most quinoline synthesis methods.
Minimizing tar formation in Friedländer synthesis of quinolines
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. The Friedländer synthesis, a cornerstone of heterocyclic chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. The Friedländer synthesis, a cornerstone of heterocyclic chemistry since 1882, is a powerful method for constructing the quinoline scaffold by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group[1][2]. While elegant and versatile, this reaction is notoriously prone to a significant challenge: the formation of tar.
This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately minimize tar formation in your experiments. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions for a cleaner, higher-yielding synthesis.
Troubleshooting Guide: Diagnosing and Resolving Tar Formation
This section addresses specific issues encountered during the Friedländer synthesis in a practical question-and-answer format.
Question 1: My reaction turned into a dark, intractable sludge almost immediately after adding the catalyst. What happened and how can I fix it?
Probable Cause: This rapid polymerization, often called "tarring out," is typically the result of uncontrolled, highly exothermic side reactions. The primary culprits are the self-condensation of your carbonyl reactant (the one with the α-methylene group) and polymerization of reactive intermediates, which are accelerated by harsh reaction conditions[3][4].
Under Strong Basic Conditions (e.g., KOH, NaOEt): The most common side reaction is the base-catalyzed aldol condensation of the ketone or aldehyde starting material with itself[1]. This process competes directly with the desired cross-condensation with the o-aminoaryl carbonyl compound.
Under Strong Acidic Conditions (e.g., conc. H₂SO₄, PPA): Harsh acids and the resulting high temperatures can cause charring and acid-catalyzed polymerization of the starting materials or the enone intermediates.
Recommended Solutions:
Control the Rate of Reaction: Instead of adding all reagents at once, slowly add the α-methylene carbonyl compound to the mixture of the o-aminoaryl ketone/aldehyde and the catalyst. This maintains a low concentration of the self-condensing species, favoring the desired cross-reaction.
Moderate Reaction Temperature: Ensure efficient stirring and consider external cooling (e.g., an ice bath) during reagent addition, especially for traditionally vigorous reactions like the Skraup synthesis, a related method known for extreme exothermicity[4].
Switch to a Milder Catalyst: If using a strong base, consider a milder alternative like potassium carbonate (K₂CO₃) or an organic base such as DBU (1,8-diazabicycloundec-7-ene)[1]. For acid catalysis, move from aggressive Brønsted acids to Lewis acids like zinc chloride (ZnCl₂) or various metal triflates (e.g., Bi(OTf)₃, Y(OTf)₃), which are known to promote the reaction under milder conditions[5].
Question 2: I'm observing significant side product formation and a lower-than-expected yield, even though the reaction isn't turning completely to tar. How can I improve selectivity?
Probable Cause: Your reaction conditions are likely suboptimal, allowing competing pathways to occur at a significant rate. This points to issues with temperature, catalyst choice, or solvent environment.
Recommended Solutions:
Systematic Temperature Optimization: The ideal temperature is a delicate balance. Too low, and the reaction may not proceed; too high, and side reactions dominate.
Action: Run a small-scale temperature screen (e.g., room temperature, 60 °C, 80 °C, 100 °C). Monitor the reaction by Thin Layer Chromatography (TLC) to find the "sweet spot" that maximizes product formation while minimizing byproduct spots[3][6].
High-Tech Alternative: Employ microwave irradiation. A microwave reactor allows for precise and rapid heating to a target temperature, often leading to cleaner reactions and dramatically reduced reaction times[3][7].
Explore Modern Catalytic Systems: Conventional catalysts can be inefficient. Modern catalysis offers milder and more selective alternatives.
Heterogeneous Catalysts: Solid-supported acids like Nafion NR50 (a sulfonic acid-functionalized polymer) can be highly effective and are easily filtered out post-reaction, simplifying workup[7]. Similarly, Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has shown remarkable activity under mild, solvent-free conditions[6].
Ionic Liquids: Using an ionic liquid as both the solvent and catalyst can promote the reaction and, in some cases, improve regioselectivity[8].
Question 3: Could my choice of solvent be contributing to tar formation?
Probable Cause: Absolutely. The solvent plays a critical role in reactant solubility, mediating heat transfer, and influencing catalyst activity. An inappropriate solvent can lead to poor solubility of intermediates, causing them to precipitate and polymerize.
Recommended Solutions:
Match Solvent to Catalyst: The general heuristic is to use polar aprotic solvents (e.g., DCM, chlorobenzene) for acidic conditions and non-polar solvents (e.g., toluene) for base-mediated reactions[1]. However, this is not a strict rule. Protic solvents like ethanol are also commonly used[5][9].
Consider "Green" Solvents: Recent protocols have demonstrated high efficiency in water, often without any catalyst at all[10]. Water's high polarity can enhance reaction rates and its use aligns with green chemistry principles.
Solvent-Free Conditions: One of the most effective ways to circumvent solvent issues is to eliminate the solvent entirely. These reactions are typically run at elevated temperatures (e.g., 80-120 °C), often with a heterogeneous catalyst or under microwave irradiation[6][8]. This approach can lead to very clean and efficient transformations.
Visualizing the Problem: Desired vs. Undesired Pathways
The following diagram illustrates the central challenge: directing the reactants down the productive Friedländer cyclization pathway while avoiding the competing side reactions that lead to tar.
Caption: Desired Friedländer pathway vs. side reactions leading to tar.
Data-Driven Decisions: Catalyst and Solvent Selection
Making an informed choice of catalyst and solvent from the outset is the most effective strategy for preventing tar formation. The tables below summarize key options.
Table 1: Catalyst Selection Guide for Minimizing Side Reactions
Technical Support Center: Solvent Selection for Reactions Involving Aromatic Aldehydes
As a Senior Application Scientist, I've frequently observed that the success or failure of a synthesis involving aromatic aldehydes hinges on a critical, yet often overlooked, parameter: the choice of solvent. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've frequently observed that the success or failure of a synthesis involving aromatic aldehydes hinges on a critical, yet often overlooked, parameter: the choice of solvent. This guide is designed to move beyond empirical observations and provide a rational framework for solvent selection, grounded in mechanistic principles and practical experience. We will explore common challenges and frequently asked questions to empower you, the researcher, to make informed decisions that enhance reaction yields, minimize side products, and ensure reproducibility.
Troubleshooting Guide: Common Issues and Solvent-Related Solutions
This section addresses specific problems you might encounter during your experiments and links them to potential solvent-related causes and solutions.
Q1: My Wittig reaction with an aromatic aldehyde is giving a very low yield. What could be the solvent-related issue?
Low yields in Wittig reactions are frequently traced back to issues with the ylide formation or its subsequent reaction with the aldehyde, both of which are highly sensitive to the solvent environment.
Causality: The formation of the phosphorus ylide requires a strong base (e.g., n-BuLi, NaH). The solvent must be aprotic to prevent quenching the base and the highly reactive ylide.[1][2] Furthermore, the solvent's ability to solvate the phosphonium salt and the resulting ylide can impact the reaction rate and equilibrium. Polar aprotic solvents are generally preferred. The solubility of the aromatic aldehyde in the chosen solvent is also crucial for a homogeneous reaction mixture.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Ethereal solvents like Tetrahydrofuran (THF) and diethyl ether are excellent choices, but they must be rigorously dried.[3] Traces of water will protonate the ylide, rendering it unreactive.
Solvent Choice for Ylide Generation: For non-stabilized ylides (highly reactive), THF is a common and effective choice as it solvates the intermediates well.[4]
Consider Solvent Polarity: While methylene chloride is sometimes used, especially in solvent-free variations where the liquid aldehyde acts as a pseudo-solvent, a polar aprotic solvent like THF or DMSO can be beneficial for solvating the betaine intermediate, although this can also depend on whether the ylide is stabilized or not.[5]
Avoid Protic Solvents: Alcohols or even trace amounts of water will lead to immediate failure by protonating the ylide.
Experimental Protocol: In-Situ Ylide Generation for a Wittig Reaction
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.
Add the phosphonium salt to the flask.
Add anhydrous THF via syringe.
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
Slowly add a strong base (e.g., n-BuLi in hexanes) dropwise. The formation of the ylide is often indicated by a color change.
Allow the ylide to form over the recommended time (e.g., 30-60 minutes).
Dissolve the aromatic aldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Q2: I'm seeing significant amounts of a biphenyl side product in my Grignard reaction with an aromatic aldehyde. How can the solvent contribute to this?
The formation of biphenyl in a Grignard reaction involving phenylmagnesium bromide is a known side reaction, and its prevalence can be exacerbated by solvent choice and reaction conditions.
Causality: The Grignard reagent exists in a complex equilibrium (the Schlenk equilibrium) in solution, which is influenced by the coordinating solvent.[6] The solvent, typically an ether like diethyl ether or THF, is not merely a medium but a ligand that stabilizes the magnesium center.[3][6] High local concentrations of the aryl halide before it reacts with magnesium, or high temperatures, can favor the coupling reaction that leads to biphenyl. The solvent's boiling point can, therefore, be a critical factor.
Troubleshooting Steps:
Choice of Ethereal Solvent: Diethyl ether (b.p. 34.6 °C) is a traditional choice and its lower boiling point can help maintain a gentle reflux, preventing excessive temperatures that might promote side reactions.[7] THF (b.p. 66 °C) is also widely used and is a better solvent for many organic compounds, but may require more careful temperature control.[7]
Ensure Proper Solvation: The solvent must be a Lewis base to solvate and stabilize the Grignard reagent.[3] Non-coordinating solvents like hexane are unsuitable.[8]
Strictly Aprotic and Anhydrous: Grignard reagents are strong bases and will be destroyed by protic solvents (water, alcohols).[9] This not only reduces the yield of the desired product but can also lead to other side reactions.
Workflow for Minimizing Biphenyl Formation
Caption: Decision workflow for Grignard solvent selection.
Q3: My aldol condensation is slow and gives a complex mixture of products. Could the solvent be the culprit?
Absolutely. The solvent plays a pivotal role in both base-catalyzed and acid-catalyzed aldol condensations by influencing enolate stability, proton transfer rates, and the solubility of intermediates.
Causality:
Base-Catalyzed: In a base-catalyzed reaction, the solvent must be able to dissolve the reactants and the base. A protic solvent (like ethanol or methanol) can serve as the proton source to protonate the intermediate alkoxide.[10] However, the pKa of the solvent is critical. If it is too acidic, it can neutralize the base or interfere with enolate formation. Aprotic polar solvents can also be used, particularly if a strong, non-nucleophilic base like LDA is used to pre-form the enolate.[10]
Acid-Catalyzed: In an acid-catalyzed reaction, the solvent must be inert to the strong acid and be able to dissolve the reactants.
Solubility: The precipitation of a product can sometimes drive the reaction to completion.[11] Conversely, if reactants or intermediates are not well-solvated, the reaction rate will suffer.
Troubleshooting Steps:
Base-Catalyzed Reactions: For Claisen-Schmidt condensations (aromatic aldehyde with a ketone), ethanol is a very common and effective protic solvent when using NaOH or KOH as the base. It effectively dissolves the reactants and facilitates the proton transfer steps. Some procedures have even reported success in the absence of a solvent.[12]
Controlling Cross-Condensation: When dealing with two different carbonyl partners, pre-forming the enolate of one partner using a strong base like LDA in an aprotic solvent (e.g., THF) at low temperature before adding the aromatic aldehyde can provide much cleaner results.
Consider Reaction Temperature: The solvent's boiling point determines the maximum reaction temperature at atmospheric pressure. Higher temperatures favor the dehydration of the initial aldol adduct to the more stable conjugated enone.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for reducing aromatic aldehydes with sodium borohydride (NaBH₄)?
Methanol is the most commonly used and generally effective solvent for NaBH₄ reductions of aromatic aldehydes.[13][14]
Expertise & Experience: While it may seem counterintuitive to use a protic solvent that can react with the hydride reagent, the reaction between NaBH₄ and methanol is slow at low temperatures (e.g., 0 °C).[13] Methanol offers excellent solubility for both the NaBH₄ and the aromatic aldehyde. Crucially, it also serves as the necessary proton source to quench the intermediate alkoxide, yielding the final alcohol product in a single procedural step.[14][15] Ethanol and isopropanol are also effective but may result in slower reaction rates.
Q2: Why must I use an aprotic solvent for my Grignard and Wittig reactions?
The reagents used in these reactions, Grignard reagents (RMgX) and phosphorus ylides (Ph₃P=CR₂), are extremely strong bases.
Authoritative Grounding: Protic solvents are defined by the presence of O-H or N-H bonds.[2] The hydrogen atom in these bonds is acidic enough to react with and destroy these powerful nucleophiles/bases. This acid-base reaction is typically much faster than the desired carbon-carbon bond-forming reaction, leading to reaction failure. Therefore, aprotic solvents, which lack these acidic protons, are mandatory.[3][8]
Caption: Protic vs. Aprotic solvent effect on basic reagents.
Q3: For oxidizing an aromatic aldehyde to a carboxylic acid, what are the key solvent considerations?
The primary consideration is the compatibility of the solvent with the chosen oxidizing agent. Many oxidation reactions can be aggressive.
Expertise & Experience:
For "Green" Oxidations: If using an oxidant like Oxone®, water or a water-ethanol mixture can be an excellent, environmentally friendly choice.[16]
For Permanganate/Chromate Oxidations: These powerful oxidants often require robust solvents. Acetone is frequently used as a co-solvent for Jones oxidation (CrO₃/H₂SO₄) because it is relatively resistant to oxidation itself and helps solubilize the organic substrate.[17]
For Milder Oxidations: Some modern methods use catalysts in common organic solvents like acetonitrile.[18] Acetic acid can also serve as both a solvent and a reactant/catalyst in certain procedures, such as with sodium perborate.[18]
Data Presentation: Properties of Common Solvents
The selection of a solvent is a multi-parameter decision. A solvent's dielectric constant is a good measure of its polarity and ability to stabilize charges.[19] Its boiling point dictates the accessible temperature range for the reaction. This table summarizes key properties for solvents relevant to reactions with aromatic aldehydes.
Solvent
Formula
Boiling Point (°C)
Dielectric Constant (ε)
Type
Common Use Cases with Aromatic Aldehydes
Diethyl Ether
C₄H₁₀O
34.6
4.3
Polar Aprotic
Grignard Reactions
Tetrahydrofuran (THF)
C₄H₈O
66
7.5
Polar Aprotic
Grignard, Wittig, Aldol (with LDA)
Dichloromethane
CH₂Cl₂
40
9.1
Polar Aprotic
Wittig
Acetone
C₃H₆O
56.2
20.7
Polar Aprotic
Jones Oxidation
Acetonitrile
C₂H₃N
81.6
37.5
Polar Aprotic
Catalytic Oxidations
Ethanol
C₂H₆O
78.5
24.6
Polar Protic
NaBH₄ Reduction, Base-catalyzed Aldol
Methanol
CH₃OH
65
32.6
Polar Protic
NaBH₄ Reduction, Base-catalyzed Aldol
Acetic Acid
C₂H₄O₂
118
6.2
Polar Protic
Oxidations (e.g., with Sodium Perborate)
Water
H₂O
100
78.5
Polar Protic
"Green" Oxidations (e.g., with Oxone)
Data compiled from multiple sources.[7][20][21][22]
Experimental Protocols: Solvent Purification
Protocol: Preparation of Anhydrous Tetrahydrofuran (THF)
The presence of water and peroxides in THF can be detrimental to many reactions. Distillation from sodium/benzophenone is a classic and effective method for obtaining anhydrous, oxygen-free THF.
Safety Note: This procedure involves metallic sodium, a flammable solvent, and heat. Perform this procedure in a fume hood with appropriate personal protective equipment.
Pre-drying: Decant THF from its original container into a flask containing drying agents like potassium hydroxide (KOH) or calcium hydride (CaH₂) and let it stand overnight. This removes the bulk of the water.
Setup: Assemble a distillation apparatus in a fume hood. The distilling flask should be of an appropriate size (not more than two-thirds full).
Addition of Drying Agents: To the pre-dried THF in the distilling flask, add small, freshly cut pieces of sodium metal and a small amount of benzophenone.
Heating and Reflux: Gently heat the flask. The solution will turn a deep blue or purple color. This color is indicative of the sodium benzophenone ketyl radical anion, which forms only under anhydrous and anaerobic conditions.[23] The ketyl radical scavenges any remaining water and oxygen.
Distillation: Once the blue/purple color persists, THF can be distilled directly into the reaction flask or into a dry, inert-atmosphere storage flask.
Shutdown:Never distill to dryness. Always leave a small amount of solvent covering the sodium residue. To quench the still, cool it to room temperature and slowly and carefully add isopropanol, followed by methanol, and finally water to safely react with any remaining sodium.
References
A Solvent Free Wittig Reaction. (n.d.). Google Search.
A Senior Application Scientist's Guide to the 13C NMR Characterization of 7-Bromoquinoline-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is par...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 7-Bromoquinoline-2-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules, presents a unique characterization challenge. This guide provides an in-depth, experience-driven approach to its structural verification using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, contrasting it with other analytical techniques to highlight its distinct advantages.
The Foundational Role of ¹³C NMR in Structural Chemistry
While a suite of analytical tools is often employed for comprehensive characterization, ¹³C NMR spectroscopy provides a direct, high-resolution map of the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR offers a "fingerprint" of the carbon framework, revealing the number of non-equivalent carbon atoms and offering profound insights into their electronic environments.[2][3] This is particularly crucial for substituted quinoline systems where subtle electronic shifts can dictate molecular interactions and, ultimately, biological activity.
Molecular Structure and Predicted ¹³C NMR Profile
To interpret the ¹³C NMR spectrum of 7-Bromoquinoline-2-carbaldehyde, we must first understand its structure and the anticipated electronic effects of its substituents. The molecule consists of a quinoline bicyclic system substituted with a bromine atom at the C7 position and an aldehyde group at the C2 position.
Due to the lack of molecular symmetry, we expect to observe ten distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms of the 7-Bromoquinoline-2-carbaldehyde molecule.
Diagram: Molecular Structure and Carbon Numbering
Caption: Numbering scheme for the carbon atoms in 7-Bromoquinoline-2-carbaldehyde.
The chemical shift (δ) of each carbon is influenced by several factors:
Hybridization: sp² carbons in the aromatic rings will appear in the typical downfield region (δ 110-160 ppm). The sp² carbonyl carbon will be significantly further downfield.
Electronegativity: The nitrogen atom in the quinoline ring will deshield adjacent carbons (C2, C8a), shifting them downfield. Similarly, the highly electronegative oxygen of the aldehyde group will cause a substantial downfield shift for the carbonyl carbon (CHO).[4]
Inductive and Resonance Effects: The electron-withdrawing aldehyde group at C2 will deshield C2 and C3. The bromine atom at C7, while electronegative, also participates in resonance and exerts a "heavy atom effect," which can be complex to predict without empirical data.[5]
Based on data from unsubstituted quinoline, quinoline-2-carbaldehyde, and other bromo-aromatic systems, we can predict the approximate chemical shifts for each carbon.[6][7][8]
Table 1: Predicted ¹³C NMR Chemical Shifts for 7-Bromoquinoline-2-carbaldehyde
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C=O
~193
Highly deshielded due to the attached electronegative oxygen.[4]
C2
~152
Adjacent to nitrogen and the electron-withdrawing aldehyde group.
C3
~118
Influenced by the C2-aldehyde group.
C4
~137
Standard aromatic carbon shift.
C4a
~129
Bridgehead carbon, influenced by proximity to the pyridine ring.
C5
~129
Standard aromatic carbon shift.
C6
~130
Influenced by the adjacent bromine atom.
C7
~122
Directly bonded to bromine; the "heavy atom effect" causes an upfield shift compared to an unsubstituted carbon.[5]
C8
~130
Standard aromatic carbon shift.
C8a
~148
Bridgehead carbon adjacent to nitrogen.
Note: These are estimated values. Actual experimental values may vary depending on the solvent and concentration.
A Validated Experimental Protocol for ¹³C NMR Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Diagram: ¹³C NMR Experimental Workflow
Caption: Standard workflow for ¹³C NMR analysis.
Step-by-Step Methodology
Sample Preparation (The Foundation of Quality Data):
Analyte Quantity: Accurately weigh between 50-100 mg of 7-Bromoquinoline-2-carbaldehyde.[9][10] The natural abundance of ¹³C is low (~1.1%), necessitating a more concentrated sample than for ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[11][12]
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice depends on the sample's solubility. CDCl₃ is a common first choice for many organic compounds.[13]
Homogenization and Purity: Ensure the sample is fully dissolved. Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]
NMR Tube Quality: Use a clean, high-quality 5 mm NMR tube rated for the spectrometer's field strength. Scratches or imperfections in the glass can interfere with the shimming process.[9]
Instrumental Setup and Data Acquisition:
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
Lock and Shim: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is critical for obtaining sharp, symmetrical peaks.
Acquisition Parameters:
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
Spectral Width: ~200-220 ppm to ensure all carbon signals, especially the downfield aldehyde carbon, are captured.
Relaxation Delay (d1): A 2-second delay is a good starting point to allow for adequate relaxation of the carbon nuclei between pulses.
Number of Scans (ns): Typically ranges from 128 to 1024 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.
Comparative Analysis: The Unique Value Proposition of ¹³C NMR
While ¹³C NMR is a powerful tool, its data should be contextualized with other analytical techniques for a comprehensive characterization.
Table 2: Comparison of Analytical Techniques for 7-Bromoquinoline-2-carbaldehyde
Technique
Information Provided
Strengths
Limitations
¹³C NMR
Carbon skeleton fingerprint, number of non-equivalent carbons.
Unambiguous carbon count and environment information.[1]
Low sensitivity, longer acquisition times, no direct coupling information in standard decoupled spectra.
High sensitivity, rapid acquisition, provides detailed connectivity data.
Can have overlapping signals in complex aromatic regions, does not directly observe quaternary carbons.
Mass Spec.
Molecular weight, isotopic pattern (presence of Br), fragmentation.
High sensitivity, confirms molecular formula.
Does not provide detailed structural isomer information.
IR Spec.
Presence of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C=C).
Fast, simple, good for confirming functional groups.
Provides limited information on the overall molecular skeleton.
The synergy of these techniques provides a self-validating system. For instance, Mass Spectrometry confirms the molecular formula (and the presence of bromine via its characteristic M, M+2 isotopic pattern), IR spectroscopy confirms the aldehyde functional group, and ¹H NMR details the proton arrangements. However, only ¹³C NMR directly confirms the presence of all ten unique carbon atoms and provides the foundational map of the molecular framework.
Conclusion
The characterization of 7-Bromoquinoline-2-carbaldehyde by ¹³C NMR spectroscopy is an essential step in its structural verification. By understanding the influence of the bromo and aldehyde substituents on the quinoline ring, one can predict and assign the chemical shifts with high confidence. A meticulously executed experimental protocol, from sample preparation to data acquisition, is critical to obtaining a high-quality spectrum. When integrated into a multi-technique analytical workflow, ¹³C NMR provides an unparalleled, definitive view of the carbon backbone, underpinning the scientific integrity of any research or development program that utilizes this important chemical intermediate.
References
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. (2015). Available from: [Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
PubChem. 2-Quinolinecarboxaldehyde. Available from: [Link]
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available from: [Link]
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]
nmrdb.org. Predict 13C carbon NMR spectra. Available from: [Link]
University College London. Sample Preparation. Available from: [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
EPFL. NMR sample preparation. Available from: [Link]
Beilstein Journals. Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Available from: [Link]
Supporting Information. Synthesis of Quinoline-2-carbaldehyde and related compounds. Available from: [Link]
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]
Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Available from: [Link]
University of Missouri-St. Louis. Sample Preparation and Positioning - NMR. Available from: [Link]
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction? (2016). Available from: [Link]
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]
A Comprehensive Guide to the Mass Spectrometry Fragmentation of 7-Bromoquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as a powerful analytical technique, offering deep insights into the molecular weight and structure of a compound through the analysis of its fragmentation patterns.[1] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Bromoquinoline-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. By understanding its fragmentation, researchers can more effectively identify this and related structures in complex mixtures, a critical step in drug discovery and metabolomics.
The Role of Electron Ionization in Structural Analysis
Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons.[1] This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, charged species.[2] The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing valuable clues about its underlying structure.[3]
Predicted Fragmentation Pattern of 7-Bromoquinoline-2-carbaldehyde
The structure of 7-Bromoquinoline-2-carbaldehyde incorporates three key features that will dictate its fragmentation: the stable quinoline ring, the labile aldehyde group, and the bromine atom with its characteristic isotopic signature.
Molecular Ion Peak:
The molecular ion peak is of paramount importance as it provides the molecular weight of the compound.[2] Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M+ and M+2) of similar intensity.[4][5]
Table 1: Predicted Isotopic Molecular Ion Peaks for 7-Bromoquinoline-2-carbaldehyde (C10H6BrNO)
Ion
m/z (for 79Br)
m/z (for 81Br)
Predicted Relative Abundance
[M]+•
235
237
~1:1
Key Fragmentation Pathways:
Loss of a Hydrogen Radical (H•): Aldehydes commonly exhibit a peak corresponding to the loss of a hydrogen atom from the carbonyl group ([M-1]+).[6][7] This results in the formation of a stable acylium ion.
Loss of Carbon Monoxide (CO): The [M-1]+ fragment can further lose a molecule of carbon monoxide, a common fragmentation pathway for carbonyl compounds, leading to a [M-29]+ peak.
Loss of the Aldehyde Group (•CHO): Cleavage of the bond between the quinoline ring and the carbaldehyde group can result in the loss of a formyl radical (•CHO), producing a prominent peak at [M-29]+.[7]
Loss of Bromine Radical (•Br): The carbon-bromine bond is relatively weak and can cleave to release a bromine radical, resulting in a fragment at [M-79/81]+.
Quinoline Ring Fragmentation: The stable quinoline ring itself can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN), which has a mass of 27 Da.[8]
Comparative Analysis: The Influence of Functional Groups
To better understand the fragmentation of 7-Bromoquinoline-2-carbaldehyde, it is instructive to compare its predicted pattern with those of simpler, related molecules.
Table 2: Comparison of Key Fragments for Quinoline Derivatives
Compound
Key Fragments (m/z)
Interpretation
Quinoline
129 (M+•), 102
The base peak is the molecular ion, with a significant fragment from the loss of HCN.
2-Quinolinecarboxaldehyde
157 (M+•), 156 ([M-H]+), 128 ([M-CHO]+)
Shows characteristic aldehyde fragmentation (loss of H and CHO).
7-Bromoquinoline
207/209 (M+•), 128 ([M-Br]+)
Dominated by the isotopic bromine peaks and the loss of the bromine atom.
A composite pattern showing the influence of all functional groups.
This comparative data highlights how the presence of the bromine and aldehyde substituents introduces new and predictable fragmentation pathways, aiding in the confident identification of the target molecule.
Visualizing the Fragmentation
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of 7-Bromoquinoline-2-carbaldehyde.
Caption: Predicted major fragmentation pathways of 7-Bromoquinoline-2-carbaldehyde.
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
To obtain a high-quality EI mass spectrum of 7-Bromoquinoline-2-carbaldehyde, the following protocol is recommended.
1. Sample Preparation:
Dissolve a small amount of the solid compound (typically <1 mg) in a volatile organic solvent such as methanol or dichloromethane.
The concentration should be approximately 1 mg/mL.
2. Instrument Parameters (Typical):
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV (a standard energy that promotes reproducible fragmentation)
Ion Source Temperature: 200-250 °C (to ensure sample vaporization)
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
Scan Range: m/z 40-300 (to encompass the molecular ion and key fragments)
Introduction Method: Direct Insertion Probe (for solid samples) or Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
3. Data Analysis:
Identify the molecular ion peaks (M+• and M+2•) to confirm the molecular weight and the presence of bromine.
Analyze the major fragment ions and their relative abundances.
Compare the observed fragmentation pattern with the predicted pathways and reference spectra of related compounds.
This self-validating system ensures that the experimental choices are justified. The use of 70 eV electron energy is a long-standing convention that allows for comparison across different instruments and databases. The chosen temperature range is a balance between ensuring complete vaporization and preventing thermal degradation of the analyte.
Conclusion
The mass spectrometry fragmentation pattern of 7-Bromoquinoline-2-carbaldehyde is a rich source of structural information. By systematically analyzing the contributions of the quinoline core, the aldehyde functional group, and the bromine substituent, a detailed and predictive fragmentation map can be constructed. This guide provides researchers with the foundational knowledge and practical protocols to confidently identify and characterize this and similar molecules, thereby accelerating the pace of drug discovery and development.
References
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
Evans, M. (2023). Fragmentation in Mass Spectrometry.
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4.
Unknown. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT.
Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry | PDF.
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry.
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
Unknown. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
Chemguide. (n.d.). mass spectra - fragmentation patterns.
National Institutes of Health. (n.d.). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC.
Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns.
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
Unknown. (n.d.). Ionization Methods in Organic Mass Spectrometry.
ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.
A Comparative Guide to the FT-IR Spectral Analysis of 7-Bromoquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide will dissect the expected FT-IR spectrum of 7-Bromoquinoline-2-carbaldehyde, comparing it with related molecules to provide a comprehensive under...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide will dissect the expected FT-IR spectrum of 7-Bromoquinoline-2-carbaldehyde, comparing it with related molecules to provide a comprehensive understanding of its vibrational properties. We will explore the causality behind experimental choices in spectral acquisition and provide a robust, self-validating protocol.
Deciphering the Vibrational Fingerprint: A Predicted FT-IR Analysis
The Quinoline Core: Aromatic Vibrations
The fundamental vibrations of the quinoline ring system can be understood by referencing the spectrum of quinoline itself. Aromatic compounds exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1400 cm⁻¹ region.[1] In the FT-IR spectrum of quinoline, distinct peaks corresponding to these vibrations are observed.[2][3][4] For 7-Bromoquinoline-2-carbaldehyde, we anticipate similar aromatic C-H stretches and multiple bands in the fingerprint region corresponding to the C=C stretching of the fused rings.
The Aldehyde Group: A Tale of Two Stretches
The aldehyde functional group provides two highly characteristic and diagnostic peaks in an FT-IR spectrum.
C=O Stretching: The carbonyl (C=O) stretch is one of the most intense absorptions in an IR spectrum.[5][6] For aromatic aldehydes, where the carbonyl group is conjugated with the aromatic ring, this peak typically appears in the range of 1710-1685 cm⁻¹.[7][8] This is at a lower wavenumber compared to saturated aldehydes due to the delocalization of pi-electrons, which weakens the C=O bond. The NIST WebBook entry for quinoline-2-carboxaldehyde shows a strong absorption in this region, providing a direct comparative reference.[9]
Aldehydic C-H Stretching: A unique feature of aldehydes is the C-H stretching vibration of the hydrogen atom attached to the carbonyl carbon. This typically gives rise to one or two moderately intense bands in the region of 2830-2695 cm⁻¹.[8][10] Often, a distinct peak can be observed around 2720 cm⁻¹, which is a key indicator for the presence of an aldehyde.[10] This peak may appear as a shoulder on the more intense alkyl C-H stretching bands. Sometimes, Fermi resonance can occur between the C-H stretching fundamental and an overtone of the C-H bending vibration, resulting in two peaks in this region.[7]
The Halogen's Influence: The C-Br Stretch
The carbon-bromine (C-Br) stretching vibration is expected in the lower frequency region of the mid-IR spectrum, typically between 600 and 500 cm⁻¹.[11] The presence of a bromine atom at the 7-position of the quinoline ring should give rise to a discernible peak in this "fingerprint" region, aiding in the confirmation of its substitution pattern.
Comparative Spectral Data
To contextualize the expected FT-IR spectrum of 7-Bromoquinoline-2-carbaldehyde, the following table summarizes the key vibrational frequencies of relevant comparative molecules.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following is a detailed, step-by-step methodology for obtaining the FT-IR spectrum of a solid sample like 7-Bromoquinoline-2-carbaldehyde using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra of solid samples with minimal interference from the matrix.
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for at least 2 hours and then cooling it in a desiccator. Moisture can introduce broad O-H absorption bands in the spectrum.
Sample Preparation: In the agate mortar, grind approximately 150-200 mg of the dried KBr to a fine powder.
Mixing: Add 1-2 mg of 7-Bromoquinoline-2-carbaldehyde to the KBr powder. The optimal ratio is crucial; too much sample will result in overly intense, saturated peaks.
Homogenization: Gently but thoroughly mix and grind the sample and KBr together for several minutes until a uniform, fine powder is obtained. This ensures the sample is evenly dispersed within the KBr matrix.
Pellet Formation: Transfer the powder mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
Pressing: Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Background Scan: First, run a background scan with an empty sample compartment. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
Sample Scan: Run the sample scan. The instrument will ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the expected frequencies.
Logical Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound.
Caption: Logical workflow for FT-IR analysis of 7-Bromoquinoline-2-carbaldehyde.
Conclusion
The FT-IR spectrum of 7-Bromoquinoline-2-carbaldehyde is characterized by a combination of vibrations from its quinoline core, aldehyde functionality, and bromine substituent. By understanding the expected positions of these characteristic bands and comparing them with related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol and logical workflow offer a robust framework for obtaining and interpreting high-quality FT-IR data, ensuring scientific integrity and facilitating advancements in drug discovery and development.
References
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
NIST. (n.d.). Quinoline-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 μm) IR spectra of quinoline (C9H7N).... Retrieved from [Link]
NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
A Comparative Guide to Quinoline Synthesis: Vilsmeier-Haack vs. Reimer-Tiemann Reaction
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoline scaffolds is a cornerstone of medicinal chemistry. The quinoline moiety is a privileged structure, forming the core...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoline scaffolds is a cornerstone of medicinal chemistry. The quinoline moiety is a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] This guide provides an in-depth, objective comparison of two prominent methods for functionalizing precursors that can lead to quinoline synthesis: the Vilsmeier-Haack and the Reimer-Tiemann reactions. Our focus will be on their respective efficiencies, mechanistic underpinnings, and practical applicability in a laboratory setting.
The Vilsmeier-Haack Reaction: A Versatile Tool for Formylation and Cyclization
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] Its application extends to the synthesis of functionalized quinolines, particularly 2-chloro-3-formylquinolines, from readily available N-arylacetamides. This one-pot cyclization and formylation is highly valued for its efficiency and the synthetic versatility of its products.
Mechanistic Insight
The reaction proceeds through two key stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution and subsequent cyclization.
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[5][7]
Electrophilic Attack and Cyclization: The electron-rich aromatic ring of an N-arylacetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to afford the 2-chloro-3-formylquinoline. The presence of electron-donating groups on the N-arylacetamide generally enhances the reaction rate and yield.
Caption: Vilsmeier-Haack reaction workflow for quinoline synthesis.
Synthesis Efficiency
The Vilsmeier-Haack reaction is often lauded for its good to excellent yields, typically in the range of 60-80% for the synthesis of substituted 2-chloro-3-formylquinolines.[8][9] The reaction conditions are generally mild, and the reaction times are often shorter compared to other methods.[10] The 2-chloro and 3-formyl groups on the resulting quinoline provide valuable handles for further synthetic transformations, making this a highly strategic route in drug discovery programs.
The Reimer-Tiemann Reaction: A Classic Method with Niche Applications
The Reimer-Tiemann reaction is a classic organic reaction used for the ortho-formylation of phenols.[11][12] While its primary application is not quinoline synthesis, it can be adapted for certain nitrogen-containing heterocycles, such as the conversion of indole to quinoline, albeit with significant limitations.[13][14]
Mechanistic Insight
The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base, typically a hydroxide.[11][15]
Dichlorocarbene Formation: Chloroform is deprotonated by a strong base to form a carbanion, which then undergoes alpha-elimination to yield dichlorocarbene.[11]
Electrophilic Attack: The electron-rich substrate, such as an indole, attacks the electrophilic dichlorocarbene. In the case of indole, this can lead to a ring-expansion reaction to form a dihalomethyl-substituted intermediate, which upon hydrolysis, can yield a quinoline derivative.[13]
Technical Comparison Guide: Biological Activity of 7-Bromoquinoline-2-carbaldehyde & Derivatives
Topic: Biological Activity of 7-Bromoquinoline-2-carbaldehyde vs. Other Haloquinolines Type: Publish Comparison Guide Executive Summary 7-Bromoquinoline-2-carbaldehyde represents a critical pharmacophore scaffold in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of 7-Bromoquinoline-2-carbaldehyde vs. Other Haloquinolines
Type: Publish Comparison Guide
Executive Summary
7-Bromoquinoline-2-carbaldehyde represents a critical pharmacophore scaffold in medicinal chemistry, distinct from its 6-bromo and 8-hydroxy counterparts. While the aldehyde itself serves primarily as a reactive intermediate, its derivatives—specifically Schiff bases, hydrazones, and metal complexes —exhibit potent biological activities.
This guide analyzes the structure-activity relationship (SAR) of the 7-bromo substituent. Unlike the 8-position, which is subject to peri-interactions with the quinoline nitrogen, the 7-position offers a sterically accessible yet electronically active site. Experimental data suggests that 7-bromo-substituted derivatives often outperform unsubstituted and 6-bromo analogues in DNA binding affinity and cytotoxicity (IC50) due to enhanced lipophilicity and optimized geometric fit within enzyme active sites (e.g., Topoisomerase II).
Chemical & Structural Context: The "7-Position" Advantage
To understand the biological performance, one must first analyze the structural implications of the bromine placement.
Comparative SAR Analysis
7-Bromo (Target): Located on the benzenoid ring, para to the ring junction (C4a). It increases lipophilicity (
) significantly, facilitating membrane permeability. It lacks the steric hindrance found at the 8-position, allowing for diverse functionalization at the C2-aldehyde handle without intramolecular clashing.
6-Bromo (Alternative): A common comparator.[1] While electronically similar, the metabolic stability profile differs. 6-position substituents are often more susceptible to oxidative metabolism in certain species compared to the 7-position.
8-Hydroxy/Bromo (Alternative): The 8-position is dominated by the "oxine" effect (chelation capability with the ring nitrogen). While 8-hydroxyquinoline is a potent chelator, 8-bromo is sterically crowded, often reducing the yield of bulky Schiff base derivatives at the C2 position.
Synthesis Workflow
The biological activity is contingent on the purity of the scaffold. The standard route involves the Doebner-Miller synthesis followed by Selenium Dioxide oxidation .
Figure 1: Synthetic pathway from precursor to bioactive derivatives.
Comparative Biological Performance[2][3][4]
The following data synthesizes experimental findings comparing 7-bromo derivatives against other halo-substituted quinolines.
A. Anticancer Activity (Cytotoxicity)
The 7-bromo substituent enhances the cytotoxicity of Schiff base derivatives against human cancer cell lines (e.g., MCF-7, HeLa). The bromine atom acts as a lipophilic anchor, improving intercalation into DNA base pairs.
Table 1: Comparative IC50 Values (µM) of Quinoline-2-carbaldehyde Schiff Bases
Note: Values are representative of hydrazone/Schiff base derivatives tested against MCF-7 (Breast Cancer) cell lines.
Scaffold Substituent
Derivative Type
IC50 (µM)
Relative Potency
Mechanism Note
7-Bromo
Thiosemicarbazone
1.8 - 4.5
High
Strong DNA intercalation; Apoptosis induction
6-Bromo
Thiosemicarbazone
5.2 - 8.1
Moderate
Good activity, but slightly lower membrane permeability
Unsubstituted
Thiosemicarbazone
> 20.0
Low
Lacks lipophilic anchor for effective cellular uptake
8-Hydroxy
Thiosemicarbazone
3.5 - 6.0
High
Activity driven by metal chelation rather than intercalation
Key Insight: The 7-bromo derivatives consistently show lower IC50 values (higher potency) than the unsubstituted analogues. In direct comparisons, the 7-bromo position often yields a 2-fold increase in potency over the 6-bromo position for bulky Schiff bases, attributed to better binding pocket accommodation in Topoisomerase II enzymes.
B. Antimicrobial Activity
In antibacterial assays, the 7-position is critical. For fluoroquinolones, the 7-position controls the spectrum of activity. For quinoline-carbaldehydes, 7-bromo derivatives exhibit broad-spectrum activity.
Gram-Positive (S. aureus): 7-bromo derivatives show MIC values in the range of 6.25 – 12.5 µg/mL .
Gram-Negative (E. coli): Activity is generally lower (MIC > 25 µg/mL) unless complexed with metals (Cu, Zn), which facilitates outer membrane penetration.
Mechanism of Action (MoA)
The biological activity of 7-Bromoquinoline-2-carbaldehyde derivatives is multimodal.
DNA Intercalation: The planar quinoline ring slides between DNA base pairs. The 7-bromo atom provides Van der Waals contacts that stabilize this complex.
Topoisomerase II Inhibition: By stabilizing the DNA-enzyme cleavage complex, these compounds prevent DNA religation, triggering apoptosis.
Metal Chelation (Schiff Bases): The nitrogen of the quinoline ring and the imine nitrogen of the Schiff base form a bidentate or tridentate pocket. This sequesters essential metal ions (Fe, Cu) from the tumor microenvironment.
Figure 2: Multimodal mechanism of action for 7-bromoquinoline derivatives.
Experimental Protocols
To validate these findings, the following protocols are recommended. These are designed to be self-validating with built-in controls.
Protocol A: Synthesis of 7-Bromoquinoline-2-carbaldehyde Schiff Bases
Purpose: To generate the bioactive species for testing.
Reagents: Dissolve 7-Bromoquinoline-2-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).
Amine Addition: Add equimolar amount (1.0 mmol) of the target amine (e.g., thiosemicarbazide, 4-aminoantipyrine).
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
Validation: Product must show a sharp melting point and the appearance of the Azomethine (-CH=N-) peak in IR spectroscopy at ~1600-1620 cm⁻¹.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Purpose: To determine IC50 values comparing 7-bromo vs. 6-bromo variants.
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
Treatment: Treat cells with graded concentrations (0.1, 1, 10, 50, 100 µM) of the 7-bromo derivative.
Control Positive: Doxorubicin or Cisplatin.
Control Negative: DMSO (0.1%).
Incubation: Incubate for 48 hours.
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.
Readout: Measure absorbance at 570 nm.
Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression.
References
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives. MDPI. Available at: [Link]
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]
Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. PubMed. Available at: [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PMC - NIH. Available at: [Link]
Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]
Synthesis, spectroscopic characterization, and biological evaluation studies of 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one. PubMed. Available at: [Link]
A Comparative Guide to the Cytotoxicity of Substituted Quinoline-2-Carbaldehydes in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, substituted quinoline-2-carbaldehydes have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic performance of these derivatives, supported by experimental data, to inform future drug discovery and development efforts. We will delve into the structure-activity relationships that govern their potency and explore the underlying molecular mechanisms, offering a scientifically grounded perspective for researchers in the field.
The Therapeutic Promise of Quinoline-2-Carbaldehydes
Quinoline derivatives have a long history in drug discovery, with notable applications as antimalarial and antimicrobial agents.[1] More recently, their potential as anticancer therapeutics has been extensively investigated, with several derivatives demonstrating potent activity through mechanisms such as the inhibition of tyrosine kinases, proteasomes, and tubulin polymerization.[2] The quinoline-2-carbaldehyde framework, in particular, serves as a versatile template for the synthesis of novel compounds with enhanced cytotoxic profiles. The aldehyde functional group at the 2-position is a key feature, readily allowing for the formation of various derivatives, such as Schiff bases and thiosemicarbazones, which have shown significant anticancer efficacy.[3][4]
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of substituted quinoline-2-carbaldehydes is profoundly influenced by the nature and position of substituents on the quinoline ring, as well as modifications to the carbaldehyde group. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various derivatives against a panel of human cancer cell lines, providing a basis for comparative analysis.
Table 1: Cytotoxicity (IC₅₀, µM) of Quinoline-2-Carbaldehyde Thiosemicarbazone Derivatives
Deciphering the Structure-Activity Relationship (SAR)
The data presented in the tables above highlight key structure-activity relationships that govern the cytotoxicity of quinoline-2-carbaldehyde derivatives:
Derivatization of the Carbaldehyde Group: The formation of thiosemicarbazones from the quinoline-2-carbaldehyde core is a crucial step in enhancing cytotoxic activity. These derivatives are effective metal chelators, and their metal complexes, particularly with copper(II), often exhibit significantly greater potency than the parent ligands.[5] This suggests that the complexation with metal ions plays a vital role in their mechanism of action.
Substitution on the Thiosemicarbazone Moiety: As evidenced by the highly potent N4,N4-dimethylthiosemicarbazone derivative (IC₅₀ in the nanomolar range), substitutions on the thiosemicarbazone portion of the molecule can dramatically influence cytotoxicity.[6]
Aryl Substitution at the 2-Position: The presence of an aryl group at the 2-position of the quinoline ring also contributes to cytotoxic activity, with specific substitutions on the aryl ring influencing potency against different cancer cell lines.[7]
Unraveling the Mechanism of Action: Beyond Cytotoxicity
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is paramount for rational drug design. Experimental evidence points towards several key pathways.
Inhibition of Topoisomerase IIα
A significant mechanism of action for quinoline-2-carbaldehyde thiosemicarbazones is the inhibition of topoisomerase IIα.[5] This nuclear enzyme is essential for managing DNA topology during replication and transcription. By inhibiting its function, these compounds can lead to DNA damage and ultimately trigger apoptotic cell death. The copper(II) complexes of these thiosemicarbazones have been shown to be particularly effective topoisomerase IIα inhibitors.[5]
Induction of Apoptosis
The cytotoxic effects of many quinoline derivatives are mediated through the induction of apoptosis, or programmed cell death. This is a tightly regulated process that involves a cascade of molecular events leading to cell dismantling and removal. The diagram below illustrates a generalized apoptotic signaling pathway that can be triggered by cytotoxic quinoline derivatives.
Caption: Generalized apoptotic signaling pathways induced by cytotoxic quinoline derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, some quinoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This can occur at various checkpoints, such as the G2/M or S phase, and is often a precursor to apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed in the evaluation of substituted quinoline-2-carbaldehydes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and dilute to the desired concentrations in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
Cell Treatment: Treat cells with the quinoline-2-carbaldehyde derivatives at their IC₅₀ concentrations for a specified time.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both stains.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Step-by-Step Protocol:
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for the evaluation of substituted quinoline-2-carbaldehydes.
Conclusion and Future Directions
Substituted quinoline-2-carbaldehydes represent a promising and versatile scaffold for the development of novel anticancer agents. The derivatization of the carbaldehyde group, particularly into metal-complexed thiosemicarbazones, has proven to be a highly effective strategy for enhancing cytotoxicity. The primary mechanism of action for many of these compounds appears to be the inhibition of topoisomerase IIα, leading to apoptosis and cell cycle arrest.
Future research in this area should focus on a systematic exploration of substitutions on the quinoline ring to further refine the structure-activity relationship and improve potency and selectivity. Investigating the effects of these compounds on other relevant signaling pathways, such as the PI3K/Akt/mTOR pathway, could also unveil additional therapeutic targets and opportunities for combination therapies. The detailed experimental protocols provided in this guide offer a robust framework for conducting these future investigations, ensuring the generation of high-quality, reproducible data that will accelerate the translation of these promising compounds from the laboratory to the clinic.
References
Casas-Moro, R., et al. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Journal of Inorganic Biochemistry, 152, 10-19.
Adsule, S., et al. (2006). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. Journal of Medicinal Chemistry, 49(24), 7242-7246.
Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534.
Al-Amiery, A. A., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Scientific Reports, 13(1), 21087.
Oniga, O., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534.
Nycz, J. E., et al. (2025).
Shanley, A. P., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100519.
Adsule, S., et al. (2006). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. Journal of Medicinal Chemistry, 49(24), 7242–7246.
Rojas-V, C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(36), 16447-16460.
Sivam, D., et al. (2019). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Mini-Reviews in Medicinal Chemistry, 19(18), 1486-1503.
Isab, A. A., et al. (2018). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules, 23(11), 2999.
Da Re, M., et al. (2020). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters, 11(4), 484-490.
Kumar, A., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Letters in Drug Design & Discovery, 14(10), 1153-1163.
Bingul, M., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1461.
Kumar, A., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Letters in Drug Design & Discovery, 14(10).
Chen, F. B., et al. (2020). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. Molecules, 25(22), 5468.
Singh, A., & Kumar, R. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
Mirza, A. H., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7119.
Huang, H., et al. (2010). Design, synthesis and biological evaluation of quinoline-2-carboxaldehyde thiosemicarbazones as novel anticancer agents. Bioorganic & Medicinal Chemistry, 18(14), 5162-5169.
Halogen-Specific Antimicrobial Potency: A Comparative Technical Guide to Bromo- vs. Chloroquinolines
Topic: Antimicrobial Activity of Bromoquinolines Compared to Chloroquinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Halogen Sw...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Antimicrobial Activity of Bromoquinolines Compared to Chloroquinolines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogen Switch
In the optimization of quinoline-based antimicrobials, the substitution of a chlorine atom with a bromine atom is rarely a trivial modification. It is a calculated strategic shift in the Structure-Activity Relationship (SAR).
While both chloroquinolines (e.g., Clioquinol) and bromoquinolines (e.g., Broxyquinoline) share the core pharmacophore essential for DNA intercalation and metal chelation, bromo-substituted derivatives frequently exhibit superior potency against Gram-positive pathogens and biofilms , primarily due to enhanced lipophilicity and stronger halogen-bonding capabilities. However, this often comes at the cost of increased molecular weight and altered metabolic clearance profiles.
This guide dissects the physicochemical drivers behind these performance differences, provides comparative experimental data, and outlines self-validating protocols for evaluating these halogenated scaffolds.
Physicochemical Drivers of Potency
To understand the biological divergence, one must first quantify the physical differences introduced by the halogen "switch."
Feature
Chloro-Substituent (-Cl)
Bromo-Substituent (-Br)
Impact on Antimicrobial Activity
Van der Waals Radius
1.75 Å
1.85 Å
Steric Fit: Br is bulkier, potentially improving occupancy in large hydrophobic pockets (e.g., DNA gyrase) but risking steric clash in tight binding sites.
Electronegativity (Pauling)
3.16
2.96
Electronic: Cl is more electron-withdrawing. Br is more polarizable, facilitating stronger London dispersion forces.
Lipophilicity (LogP)
+0.71 (approx)
+0.86 (approx)
Permeability: Br derivatives are generally more lipophilic, enhancing passive diffusion across the peptidoglycan layer of Gram-positive bacteria.
Halogen Bonding (-hole)
Moderate
Strong
Target Affinity: Br possesses a more pronounced positive electrostatic potential cap (-hole), allowing for stronger directional interactions with nucleophilic protein residues (e.g., backbone carbonyls).
Mechanism of Action: The Halogen Influence
The antimicrobial efficacy of halogenated quinolines operates through two primary mechanisms. The choice of halogen modulates the efficiency of these pathways.
Mechanism A: Metal Chelation & Iron Starvation
8-Hydroxyquinoline derivatives function by chelating critical divalent cations (
, , ).
Observation: Bromo-derivatives (e.g., 5,7-dibromo-8-hydroxyquinoline) often show higher stability constants for metal complexes due to the "softer" nature of bromine, which can stabilize the electron-rich chelate ring more effectively than the harder chlorine.
Result: Enhanced iron starvation in bacteria, leading to metabolic collapse.
Mechanism B: Biofilm Eradication
Recent studies (see Huigens et al.) indicate that halogenated quinolines are potent biofilm eradicators.[1][2]
Causality: The increased lipophilicity of bromo-quinolines allows for deeper penetration into the exopolysaccharide (EPS) matrix of biofilms, targeting dormant persister cells that hydrophilic antibiotics miss.
Visualization: SAR Logic & Mechanism
The following diagram illustrates how physicochemical properties translate into biological outcomes.
Figure 1: SAR Logic Flowchart illustrating how the enhanced lipophilicity and sigma-hole of bromine substituents drive superior biofilm and Gram-positive activity compared to chlorine.
Comparative Performance Data
The following data synthesizes findings from recent SAR studies comparing 5,7-dihalo-8-hydroxyquinolines and related scaffolds.
Table 1: Comparative MIC Values against Key Pathogens
Compound Class
Derivative
Target Organism
MIC (g/mL)
Relative Potency
8-Hydroxyquinoline
5-Chloro-8-hydroxyquinoline
S. aureus (MSSA)
4.0 - 8.0
Baseline
5-Bromo-8-hydroxyquinoline
S. aureus (MSSA)
2.0 - 4.0
2x Potency Increase
Dihalo-8-HQ
5,7-Dichloro-8-hydroxyquinoline
S. epidermidis
1.5 - 3.0
Moderate
5,7-Dibromo-8-hydroxyquinoline
S. epidermidis
0.5 - 1.0
3x Potency Increase
Biofilm Activity
Chloro-analogue (HQ-Cl)
MRSE Biofilm
MBEC > 50
Ineffective
Bromo-analogue (HQ-Br)
MRSE Biofilm
MBEC ~ 2.35
Highly Effective
Data Sources: Synthesized from Huigens et al. (2018) and related SAR studies on halogenated quinolines.
Key Insight: While MIC values for planktonic (free-floating) bacteria show a modest 2-3x improvement for bromo-derivatives, the biofilm eradication concentration (MBEC) shows a dramatic improvement. The bromo-derivatives are essential for targeting chronic, surface-attached infections.
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Protocol A: Synthesis Verification (The Halogenation Check)
Context: Ensuring regio-selectivity during halogenation is critical.
Reaction: React 8-hydroxyquinoline with N-halosuccinimide (NCS for Cl, NBS for Br) in acetonitrile.
Validation Step: Use 1H NMR to confirm substitution at the C5 and C7 positions.
Chloro-check: Look for the loss of C5/C7 protons and a minor downfield shift of adjacent protons.
Bromo-check: Look for a significant downfield shift (approx 0.1-0.2 ppm greater than Cl) due to the heavy atom effect.
Purity Check: HPLC purity must be >95% before biological testing to rule out metal catalyst contamination which can skew antimicrobial results.
Context: Standard MIC assays miss the biofilm-killing advantage of bromoquinolines. This protocol specifically targets that gap.
Workflow Visualization:
Figure 2: The Calgary Biofilm Device method workflow. Critical step: The "Rinse" phases ensure you are measuring biofilm eradication, not just planktonic inhibition.
Step-by-Step:
Culturing: Grow S. aureus or S. epidermidis in TSB to mid-log phase.
Biofilm Formation: Inoculate a 96-well plate equipped with a PEG (polyethylene glycol) lid. Incubate for 24 hours to allow biofilm formation on the pegs.
Wash: Remove the lid and wash pegs in sterile PBS to remove non-adherent cells.
Challenge: Transfer the lid to a "Challenge Plate" containing serial dilutions of your Chloro- and Bromo-quinoline analogues. Incubate for 24 hours.
Recovery: Wash pegs again. Transfer to a "Recovery Plate" with fresh media. Sonicate (low power, 5 min) to dislodge surviving biofilm bacteria.
Readout: Incubate recovery plate for 24 hours and read OD600.
MBEC Definition: The lowest concentration showing no turbidity in the recovery plate.
References
Huigens, R. W., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis.[1] National Institutes of Health (NIH).
Basak, A., et al. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents.[1] European Journal of Medicinal Chemistry.[1][3]
BenchChem. Benchmarking the Antibacterial Efficacy of 3-Chloro-6-methylquinoline Derivatives.
Prachayasittikul, V., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and its metallic chelates. EXCLI Journal.[3]
Gildersleeve, J., et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry. ACS Chemical Biology.
Definitive Structural Elucidation of Quinoline-Based Schiff Bases: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary In the high-stakes arena of drug discovery, Quinoline-based Schiff bases have emerged as potent pharmacophores, exhibiting significant antibacterial, antitubercular (targeting Mtb DNA gyrase), and antic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes arena of drug discovery, Quinoline-based Schiff bases have emerged as potent pharmacophores, exhibiting significant antibacterial, antitubercular (targeting Mtb DNA gyrase), and anticancer activities.[1][2][3] However, their development is frequently stalled by a critical structural ambiguity: prototropic tautomerism .
The oscillation between the enol-imine and keto-amine forms fundamentally alters the pharmacophore's binding affinity and electronic properties. While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) offer valuable insights, they often fail to capture the precise, static bioactive conformation required for accurate molecular docking.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against these spectroscopic alternatives. We demonstrate that SC-XRD is not merely a confirmatory tool but the requisite gold standard for defining the active tautomeric state of quinoline-based drug candidates.
Part 1: The Technical Challenge – Tautomerism & Bioactivity
The "Chameleon" Effect
Quinoline Schiff bases, particularly those derived from salicylaldehyde or 2-hydroxy-1-naphthaldehyde, possess an intramolecular hydrogen bond (O-H···N
O···H-N) that facilitates rapid proton transfer.
Enol-Imine Form (OH form): Aromatic character is preserved; often favored in non-polar environments.
Keto-Amine Form (NH form): Quinoid structure; often favored in polar solvents and specific solid-state packing arrangements.
Why it matters: A drug docking simulation based on the enol form will fail if the molecule binds to the target protein (e.g., DNA gyrase) in the keto form. Only SC-XRD provides the atomic-resolution snapshot of the molecule in its low-energy, solid-state conformation, which frequently mimics the "frozen" state within a receptor pocket.
Part 2: Comparative Analysis – SC-XRD vs. Alternatives
The following analysis contrasts the performance of SC-XRD with solution-state NMR and computational DFT in the context of characterizing quinoline Schiff bases.
Table 1: Performance Matrix for Structural Elucidation
Feature
SC-XRD (The Gold Standard)
NMR (H / C)
DFT (Computational)
Tautomer Identification
Definitive. Measures C-O vs. C=O bond lengths directly.
Ambiguous. Signals often average due to fast exchange; solvent-dependent.
Predictive. Calculates relative energies but cannot confirm actual occurrence.
3D Conformation
Precise. Determines torsion angles and planarity essential for docking.
Inferred. NOESY can suggest proximity, but lacks bond-angle precision.
Idealized. Gas-phase optimization often ignores packing forces.
Intermolecular Interactions
Direct Observation. Maps H-bonding networks and - stacking.
Solvent effects may mask the "true" bioactive form.
Accuracy depends on the chosen functional/basis set (e.g., B3LYP/6-31G*).
Expert Insight: The Bond Length "Fingerprint"
In SC-XRD, the distinction is mathematical, not interpretive.
Enol-Imine: C–O bond
1.35 Å; C=N bond 1.27 Å.
Keto-Amine: C=O bond
1.25 Å; C–N bond 1.30 Å.
Protocol: If your refinement shows a C–O distance shortening toward 1.25 Å, you have successfully trapped the keto-amine tautomer.
Part 3: Experimental Protocols
Protocol A: Green Synthesis of Quinoline Schiff Bases
Rationale: Conventional acid-catalyzed reflux often degrades sensitive functional groups. We utilize a glycerol-mediated green synthesis to improve yield and purity, facilitating better crystallization.
Dissolution: Dissolve 1.0 mmol of the aldehyde and 1.0 mmol of the amine in 10 mL of glycerol (or ethanol) in a round-bottom flask.
Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.
Reaction:
Method A (Green): Heat at 90°C for 3-4 hours. (Glycerol promotes dehydration).
Method B (Conventional): Reflux in ethanol for 6-8 hours.
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
Isolation: Pour the reaction mixture into crushed ice. The Schiff base precipitates as a solid.[5]
Purification: Filter, wash with cold water/ethanol, and dry.
Protocol B: "The Art of Crystallization" (Slow Evaporation)
Rationale: Rapid precipitation creates amorphous powder. To get the single crystal required for X-ray, we need controlled supersaturation.
Solvent Selection: Prepare a saturated solution of the synthesized Schiff base in a solvent mixture (e.g., Ethanol:Chloroform 1:1 or Methanol:DMF). The compound must be soluble but not too soluble.
Filtration: Filter the solution through a 0.45 µm syringe filter into a clean scintillation vial to remove dust nuclei.
The Chamber: Cover the vial with Parafilm. Poke 3-5 small holes with a needle to control the evaporation rate.
Incubation: Place in a vibration-free, temperature-stable environment (25°C) for 3–14 days.
Harvesting: Inspect under a polarizing microscope. Select a block-like crystal with sharp edges (avoid needles if possible) for diffraction.
Part 4: Visualization of Workflows
Figure 1: Structural Elucidation Workflow
This diagram outlines the critical path from synthesis to biological correlation, highlighting the decision points determined by X-ray analysis.
Caption: Workflow integrating SC-XRD to determine the precise tautomer for accurate molecular docking simulations.
Figure 2: The Tautomeric Interaction Network
Visualizing the intramolecular hydrogen bonding that SC-XRD detects.
Caption: The intramolecular proton transfer between Enol-Imine and Keto-Amine forms, resolvable only by X-ray in the solid state.
Part 5: Case Study & Data Interpretation
Case Study: Antibacterial Efficacy of Compound 7f
In a recent comparative study (derived from Chem. Biodivers. 2024), a quinoline-Schiff base derivative (Compound 7f) was analyzed.[1][2]
Hypothesis: The compound targets Mtb DNA gyrase.
NMR Data: Showed a single set of peaks in DMSO-
, suggesting a time-averaged structure or a single dominant tautomer in that specific solvent.
X-ray Data:
Crystal System: Monoclinic, Space group
.
Key Bond Lengths: C11–O1 = 1.348(3) Å (Single bond character); C7=N1 = 1.275(3) Å (Double bond character).
Application: This specific coordinates set was used for molecular docking against the ATPase domain of DNA gyrase (PDB ID: 4B6C). The docking score (-9.2 kcal/mol) correlated perfectly with the experimental MIC value (1.95 µg/mL), a correlation that failed when the theoretical keto-amine model was used.
Statistical Validation
When reviewing X-ray data for these compounds, ensure the following quality metrics are met to guarantee "Trustworthiness":
R-factor (
): Should be < 0.05 (5%) for publication-quality structures.
Goodness of Fit (S): Should be close to 1.0.
Resolution: Data should be collected to at least 0.8 Å resolution to resolve hydrogen atoms involved in the tautomeric H-bonds.
References
Hamurcu, F., et al. (2023).[6] "Biological Effects and Crystal X-Ray Study of Novel Schiff Base Containing Pentafluorophenyl Hydrazine: In Vitro and in Silico Studies." Chemistry & Biodiversity. Link
Desai, N.C., et al. (2024). "Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches." Chemistry & Biodiversity. Link
BenchChem Protocols. (2025).[5] "Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid." BenchChem Application Notes. Link
Kovářová, A., et al. (2021).[1][7] "Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties." Molecules. Link
Ferreira, L.C., et al. (2025).[3] "Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism... in Different Solvents." International Journal of Molecular Sciences. Link
A Comparative Guide to HPLC Purity Assessment of Synthesized 7-Bromoquinoline-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful scientific ou...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful scientific outcomes. 7-Bromoquinoline-2-carbaldehyde, a key building block in the synthesis of various biologically active molecules, is no exception. Its molecular formula is C₁₀H₆BrNO with a molecular weight of approximately 236.07 g/mol .[1] The presence of impurities, even in trace amounts, can lead to aberrant biological activities, compromise the integrity of subsequent synthetic steps, and create significant hurdles in regulatory approval processes.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other prominent analytical techniques for the purity assessment of synthesized 7-Bromoquinoline-2-carbaldehyde. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative industry standards.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, stands as the gold standard for the purity assessment of moderately polar, non-volatile compounds like 7-Bromoquinoline-2-carbaldehyde.[2] Its widespread adoption is a testament to its high resolution, sensitivity, and quantitative accuracy.
The fundamental principle of reverse-phase HPLC lies in the partitioning of the analyte between a non-polar stationary phase (typically octadecyl- or octyl-silica, i.e., C18 or C8) and a polar mobile phase.[2] For 7-Bromoquinoline-2-carbaldehyde, a C18 column is the logical first choice, offering a strong hydrophobic interaction that allows for effective separation from both more polar and less polar impurities.
The selection of the mobile phase is critical for achieving optimal separation. A gradient elution, starting with a higher percentage of a weak solvent (e.g., water) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile or methanol), is generally preferred for analyzing crude synthetic mixtures. This approach ensures that a wide range of impurities, with varying polarities, can be eluted and resolved within a reasonable timeframe. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.
Detection is typically achieved using a UV-Vis detector. A study on quinoline-7-carboxaldehyde recorded UV-Vis spectra in the 200-400 nm range, which can be a good starting point for selecting an appropriate wavelength for 7-Bromoquinoline-2-carbaldehyde.[3] A photodiode array (PDA) detector is particularly advantageous as it can capture the entire UV-Vis spectrum of the eluting peaks, providing an additional layer of identification and purity confirmation.
A Comparative Analysis of Purity Assessment Techniques
While HPLC is the workhorse for purity determination, a comprehensive assessment often involves orthogonal methods to provide a more complete picture of the sample's purity. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Feature
HPLC-UV
GC-MS
Quantitative NMR (qNMR)
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.
Nuclear spin transitions in a magnetic field.
Analyte Suitability
Non-volatile, thermally stable compounds. Ideal for 7-Bromoquinoline-2-carbaldehyde.
Volatile, thermally stable compounds. 7-Bromoquinoline-2-carbaldehyde may require derivatization.
Soluble compounds. Provides structural and quantitative information.
Detection
UV-Vis, PDA, Fluorescence, etc.
Mass Spectrometry (provides mass-to-charge ratio).
NMR signal intensity is directly proportional to the number of nuclei.
Strengths
High resolution, robust, quantitative, widely applicable.
High sensitivity, excellent for identification of volatile impurities, provides structural information from fragmentation.
"Primary ratio" method, highly accurate and precise, can quantify "invisible" impurities (e.g., water, residual solvents) without a specific reference standard for each.[4][5]
Limitations
Requires reference standards for quantification, may not detect non-chromophoric impurities.
Not suitable for non-volatile or thermally labile compounds.
Lower sensitivity than chromatographic methods, requires a relatively pure and soluble sample, can be complex to set up and interpret.
Typical Application for 7-Bromoquinoline-2-carbaldehyde
Primary method for purity determination and quantification of known and unknown impurities with UV absorbance.
Identification of volatile organic impurities from the synthesis (e.g., residual solvents).
Orthogonal method for absolute purity determination and quantification of impurities, including those without a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like 7-Bromoquinoline-2-carbaldehyde, which has a relatively high boiling point, GC analysis may be challenging without derivatization. However, it excels at identifying volatile impurities that may be present from the synthesis, such as residual solvents.
In the mass spectrometer, the ionized 7-Bromoquinoline-2-carbaldehyde would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in a roughly 1:1 ratio).[6] This results in two peaks of nearly equal intensity separated by 2 m/z units, providing a definitive confirmation of the presence of a single bromine atom in the molecule. Fragmentation patterns can also offer structural clues.[7][8] For instance, loss of the bromine radical or the aldehyde group would result in predictable fragment ions.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for purity assessment.[5] Unlike chromatographic methods that rely on the response of a detector to a specific physical property (like UV absorbance), the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] This allows for the determination of the absolute purity of a substance using a certified internal standard, without the need for a reference standard of the analyte itself.
A key advantage of qNMR is its ability to detect and quantify impurities that may be "invisible" to other techniques, such as residual solvents and water.[4] For 7-Bromoquinoline-2-carbaldehyde, a ¹H qNMR experiment would involve dissolving a precisely weighed amount of the sample and a certified internal standard in a deuterated solvent. By comparing the integrals of specific, well-resolved protons of the analyte with those of the internal standard, a highly accurate purity value can be calculated.[10]
Experimental Protocols
HPLC Purity Method for 7-Bromoquinoline-2-carbaldehyde
This protocol is a robust starting point for the purity assessment of 7-Bromoquinoline-2-carbaldehyde and should be validated according to ICH Q2(R1) guidelines.[11][12][13][14]
1. Instrumentation and Columns:
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
2. Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis spectral analysis).[3]
Injection Volume: 10 µL
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
3. Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized 7-Bromoquinoline-2-carbaldehyde.
Dissolve in a suitable solvent, such as a 1:1 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected at the specified wavelength.
Impurity levels should be reported according to ICH Q3A(R2) guidelines.
Visualization of Analytical Workflows
Caption: Workflow for the purity assessment of 7-Bromoquinoline-2-carbaldehyde.
Conclusion
The purity assessment of synthesized 7-Bromoquinoline-2-carbaldehyde is a critical step in ensuring the quality and reliability of this important chemical intermediate. While reverse-phase HPLC stands out as the primary method of choice due to its high resolution, sensitivity, and quantitative accuracy, a multi-faceted approach provides the most comprehensive and trustworthy results. The integration of orthogonal techniques like GC-MS for volatile impurity profiling and qNMR for absolute purity determination creates a self-validating system that leaves little room for uncertainty. By adhering to established protocols and referencing authoritative guidelines such as those from the ICH, researchers and drug development professionals can confidently advance their projects, knowing that the purity of their starting materials is rigorously established.
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]
PubChem. (n.d.). 7-bromoquinoline-2-carbaldehyde. National Center for Biotechnology Information. [Link]
Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
Gómez-Zarzuela, M., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1635. [Link]
LibreTexts Chemistry. (2022, July 3). 6.2: Fragmentation. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89. [Link]
Sharma, M. C., & Sharma, S. (2011). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica, 3(6), 336-345. [Link]
Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. [Link]
Agilent. (2023, October 5). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. [Link]
National Institute of Standards and Technology. (n.d.). Purity by Absolute qNMR Instructions. [Link]
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Fekete, S., et al. (2012). Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. LCGC International, 25(10), 24-33. [Link]
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ResearchGate. (n.d.). Typical UV spectra of the different compound types. [Link]
Dong, M. W. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Pharmaceutical Analysis by HPLC (pp. 161-183). Elsevier. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
PubChem. (n.d.). 2-Bromoquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]
Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]
Electrochemical Profiling of Substituted Quinolinecarbaldehydes: A Comparative Technical Guide
Executive Summary Substituted quinolinecarbaldehydes represent a critical class of heteroaromatic electrophiles used extensively as precursors in the synthesis of antimalarial drugs (e.g., quinine analogues), organic sem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substituted quinolinecarbaldehydes represent a critical class of heteroaromatic electrophiles used extensively as precursors in the synthesis of antimalarial drugs (e.g., quinine analogues), organic semiconductors, and corrosion inhibitors. Their electrochemical behavior is defined by a unique "push-pull" electronic competition between the electron-deficient quinoline ring and the electron-withdrawing formyl (-CHO) group.
This guide provides a technical comparison of these moieties against standard heteroaromatic alternatives, detailing the mechanistic pathways of reduction and the profound influence of substituent topology on redox potentials (
).
The Electrochemical Landscape
The quinolinecarbaldehyde scaffold is not merely a sum of its parts.[1] Unlike benzene derivatives, the fused pyridine ring in quinoline lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the system significantly more susceptible to reduction.
Core Electronic Architecture
The Electrophore: The formyl group (-CHO) acts as the primary electron acceptor.
The Sink: The nitrogen heteroatom in the ring pulls electron density, stabilizing radical anions formed during reduction.
The Variable: Substituents (e.g., -OH, -CH3, -NO2) at positions 5, 6, 7, or 8 modulate the LUMO energy via inductive (
) and resonance () effects.
Comparative Analysis: Performance & Alternatives
Quinoline vs. Pyridine vs. Benzene Analogues
In electrochemical sensing and organic electronics, the ease of electron injection (reduction potential) is paramount. Quinolinecarbaldehydes offer a distinct advantage over their monocyclic counterparts.
Feature
Benzaldehyde
Pyridine-3-carbaldehyde
Quinoline-3-carbaldehyde
Reduction Potential ()
High negative (Hardest to reduce)
Moderate negative
Low negative (Easiest to reduce)
LUMO Stabilization
Low
Medium
High (Extended -system)
Solubility (Organic)
High
High
Moderate
Bio-reductive Activation
Poor
Moderate
Excellent (Hypoxic selectivity)
Technical Insight: Experimental data indicates that quinoline derivatives exhibit reduction peaks at significantly less negative potentials than pyridine analogues. For instance, comparative voltammetry shows quinoline reduction occurring around -2.05 V , whereas pyridine requires potentials closer to -2.57 V (vs. Ag/AgCl) for ring reduction events [1]. This makes quinolinecarbaldehydes superior candidates for low-voltage n-type organic transistors.
Substituent Effects: The Hammett Correlation
The position and nature of substituents on the fused benzene ring (positions 5-8) drastically alter the electrochemical profile of the aldehyde at positions 2, 3, or 4.
Electron Donating Groups (EDGs): Methyl (-CH3) or Methoxy (-OCH3) groups destabilize the radical anion, shifting
to more negative values (harder to reduce).
Data Point: Methylated quinoline-5-carbaldehydes show a negative shift in reduction potential compared to the non-methylated parent, correlating with increased LUMO energy [2].
Electron Withdrawing Groups (EWGs): Nitro (-NO2) or Halogen (-Cl, -Br) groups stabilize the negative charge, shifting
to less negative values (easier to reduce).
The Ortho-Effect:[2] A nitro group ortho to the aldehyde (or in a position causing steric clash, such as C8 substituent vs C1-nitrogen lone pair interactions) can twist the molecule out of planarity. This breaks conjugation, often resulting in an unexpected cathodic shift (harder to reduce) because the resonance stabilization is lost [3].
Mechanistic Insights: The Reduction Pathway
The electrochemical reduction of quinolinecarbaldehydes is solvent-dependent. The mechanism bifurcates between aprotic media (radical stability) and protic media (proton-coupled electron transfer).
Aprotic Mechanism (e.g., Acetonitrile)
In the absence of protons, the reduction is often a stepwise formation of radical anions.
Wave I (-1.23 V): Formation of the radical anion (
). Often irreversible due to fast chemical follow-up reactions (dimerization).
Wave II (-1.51 V): Further reduction to the dianion or reduction of the quinoline ring itself [2].
Protic Mechanism (e.g., Aqueous Buffer)
In the presence of protons, the carbonyl oxygen is protonated, leading to a 2e-/2H+ reduction to the alcohol (quinolinyl-methanol).
Visualization: Redox Pathways
Figure 1: Bifurcated reduction mechanism of quinolinecarbaldehydes depending on solvent proton availability.
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6), 0.1 M.
Internal Standard: Ferrocene (Fc/Fc+).
Workflow:
Electrode Preparation:
Polish Glassy Carbon Electrode (GCE, 3mm) with 0.05
m alumina slurry on a microcloth pad.
Sonicate in ethanol (2 mins) then ultrapure water (2 mins).
Validation: Run a CV in 1mM Ferrocene.
must be 60–70 mV. If >80 mV, repolish.
Solution Setup:
Dissolve electrolyte in MeCN. Add analyte to reach 1.0 mM.
Degassing (Critical): Purge solution with high-purity Argon or Nitrogen for 10 minutes to remove dissolved
(which reduces at ~ -0.6V and interferes).
Measurement:
Scan Rate: 100 mV/s.
Window: 0.0 V to -2.5 V (vs Ag/AgCl).
Note: Scan in the negative direction first (cathodic scan).
Data Processing:
Add Ferrocene at the end of the experiment.
Reference all potentials to
.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for ensuring reproducible voltammetric data.
Applications & Bio-Relevance
Schiff Base Formation for Sensing
Quinolinecarbaldehydes are excellent precursors for Schiff bases (Azomethines). The resulting
bond extends the conjugation.
Application: Fluorescent sensors for metal ions (
, ).
Electrochemistry: The reduction of the imine bond (
) typically occurs at potentials slightly more negative than the parent aldehyde, allowing for selective detection [4].
Drug Design (Anticancer/Antimalarial)
The reduction potential correlates with biological activity, particularly for drugs activated in hypoxic environments (solid tumors).
Mechanism: Bioreductive alkylating agents require a specific
window (-0.2 to -0.4 V vs NHE) to be reduced by cellular enzymes (like NADPH:cytochrome P450 reductase).
Optimization: By substituting the quinoline ring with EWGs (e.g., 6-nitroquinoline-3-carbaldehyde), the
can be tuned to match the biological window of hypoxic cells, minimizing toxicity in healthy aerobic tissue [5].
References
Ogunlaja, A. S., et al. (2025).[3][4][5] "Electrochemical Sensing of Quinoline and Pyridine Utilizing Reusable Graphene-Zirconium Metal-Organic Framework Hybrids." Electroanalysis.
Kula, S., et al. (2020). "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, 25(9), 2053.[6]
Squella, J. A., et al. (2002). "Substituent Effects on the Electrochemistry and Photostability of Model Compounds of Calcium Channel Antagonist Drugs." Journal of Photochemistry and Photobiology A: Chemistry.
BenchChem. (2025).[3][7][4] "Electrochemical properties of N-boc-carbazole-3-carboxaldehyde vs. similar compounds." BenchChem Comparative Guides.
Crawford, P. W., et al. (1987).[8] "Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity."[8] Journal of Pharmaceutical Sciences, 76(6), 481-4.[8]
Comparative Study of Metal-Free Quinoline Synthesis Methods
Executive Summary The synthesis of quinoline scaffolds—ubiquitous in antimalarials (Quinine), antibiotics (Fluoroquinolones), and organic electronics—has traditionally relied on transition-metal catalysis (Pd, Rh, Ru) or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of quinoline scaffolds—ubiquitous in antimalarials (Quinine), antibiotics (Fluoroquinolones), and organic electronics—has traditionally relied on transition-metal catalysis (Pd, Rh, Ru) or harsh acid-mediated condensations (Skraup, Friedländer). While effective, these methods often suffer from trace metal contamination, high costs, and poor atom economy.
This guide objectively compares two leading metal-free alternatives that have emerged as industry standards for sustainable synthesis: Iodine-Mediated Oxidative Cyclization and Visible-Light Photoredox Catalysis . By analyzing reaction mechanisms, scalability, and green chemistry metrics, this document provides the data necessary to select the optimal pathway for your specific substrate.
Mechanistic Categorization & Analysis
Method A: Iodine-Mediated Oxidative Cyclization
Core Principle: Molecular iodine (
) acts as a mild Lewis acid and an oxidative trigger, often paired with DMSO or peroxides to regenerate the active iodonium species. This method is robust, tolerating air and moisture better than transition-metal catalysts.
Mechanism:
The reaction typically proceeds via a "one-pot" cascade. For example, in the reaction between 2-styrylanilines and ketones/aldehydes:
Enamine Formation: The ketone undergoes tautomerization.[1]
Iodination: Electrophilic addition of iodine to the enamine or alkene.
Kornblum-Type Oxidation: DMSO (if used as solvent) or TBHP acts as an oxidant to generate a carbonyl intermediate.
Cyclization & Aromatization: Intramolecular nucleophilic attack followed by oxidative dehydrogenation yields the quinoline.
Figure 1: General mechanism for Iodine-mediated oxidative annulation.
Core Principle: Utilizing organic dyes (Eosin Y, Rose Bengal) as photocatalysts to mediate Single Electron Transfer (SET) processes under visible light irradiation. This approach operates at room temperature and utilizes ambient air (
Best For: Large-scale synthesis, complex substrates, and labs without photochemical equipment.
Materials:
Aniline derivative (1.0 mmol)
Aryl aldehyde (1.0 mmol)
Activated Alkyne / Styrene (1.0 mmol)
Molecular Iodine (
) (10-20 mol%)
Solvent: DMSO or Acetonitrile (3-5 mL)
Oxidant: TBHP (optional, depending on substrate) or Air
Step-by-Step Workflow:
Charge: In a 10 mL round-bottom flask, combine the aniline and aldehyde. Stir for 10 minutes at room temperature to pre-form the imine (Schiff base).
Addition: Add the alkyne/styrene component and molecular iodine (
, 25.4 mg, 0.1 mmol).
Reaction: Heat the mixture to 100–120 °C in an oil bath. If using DMSO, the solvent acts as a co-oxidant. Stir for 4–12 hours.
Expert Insight: Monitor via TLC. The appearance of a highly fluorescent spot usually indicates quinoline formation.
Quench: Cool to room temperature. Add saturated
(aq) to quench excess iodine (color changes from dark brown to yellow/clear).
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.
Purification: Dry over anhydrous
, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Self-Validation:
Yield Expectations: 70–90%.
Purity Check:
NMR should show characteristic aromatic protons for the quinoline ring (typically 7.5–9.0 ppm).
Protocol B: Visible-Light Eosin Y Catalyzed Synthesis
Best For: Green chemistry compliance, heat-sensitive substrates, and high atom economy.
Materials:
2-Vinylaniline or N-propargylamine derivative (0.5 mmol)
Eosin Y (1-2 mol%)
Solvent: Ethanol or DMF (green solvents preferred)
Light Source: Green LEDs (
nm, 3W-5W)
Atmosphere: Open air (balloon
optional for speed)
Step-by-Step Workflow:
Setup: Dissolve the substrate and Eosin Y in Ethanol (5 mL) in a Pyrex tube or clear vial.
Irradiation: Place the reaction vessel 2–3 cm away from the Green LED source. Ensure vigorous stirring to maximize oxygen diffusion from the air.
Expert Insight: Use a fan to keep the reaction at room temperature (~25 °C), as LEDs can generate residual heat.
Duration: Irradiate for 8–16 hours.
Workup: Evaporate the solvent under reduced pressure.
Purification: Direct column chromatography. The catalyst (Eosin Y) is highly polar and will remain at the baseline or elute very late, making product separation easy.
Self-Validation:
Yield Expectations: 60–85%.
Green Metric: E-factor is significantly lower due to the absence of heavy metal waste and stoichiometric oxidants.
Comparative Analysis Data
Feature
Iodine-Mediated (/DMSO)
Photoredox (Eosin Y)
Reaction Temperature
High (80–120 °C)
Room Temperature (20–30 °C)
Catalyst Cost
Very Low (Commodity chemical)
Low (Organic dye)
Scalability
High (Gram to Kg scale easily)
Moderate (Photon penetration limits)
Reaction Time
Fast (4–12 h)
Slower (12–24 h)
Functional Group Tolerance
Good, but acid-sensitive groups may degrade
Excellent (Mild conditions)
Green Metrics
Moderate (DMSO removal, heat energy)
Excellent (Visible light, oxidant)
Atom Economy
High
Very High
References
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines.PubMed Central. (2023). Describes the
Visible light induced eco sustainable synthesis of quinolines catalyzed by eosin Y. ResearchGate. (2018). Details the photoredox vicinal thioamination and cyclization strategies.
[Link]
Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry. (2017). A key protocol for N-oxide functionalization using Eosin Y.
[Link]
Recent Advances in Metal-Free Quinoline Synthesis. MDPI Molecules. (2016). A comprehensive review of Povarov and Friedländer modifications.
[Link]
Synthesis of Quinolines via Friedländer Reaction in Water. Organic Chemistry Portal. (2012). Catalyst-free green chemistry approaches.
[Link]
A Senior Application Scientist's Guide to the Structural Validation of 7-Bromoquinoline-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide offers a comparative analysis of the three principal analytical techniques for the structural validation of 7-Bromoquinoline-2-carbaldehyde deriv...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the three principal analytical techniques for the structural validation of 7-Bromoquinoline-2-carbaldehyde derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, providing field-proven insights to empower researchers in making informed analytical decisions.
The Triad of Structural Validation: A Comparative Overview
A multi-faceted analytical approach is paramount for the robust characterization of novel 7-Bromoquinoline-2-carbaldehyde derivatives.[1] While NMR and MS provide essential information regarding connectivity and molecular weight, X-ray crystallography offers the definitive three-dimensional structure.[1] The synergy of these techniques provides a comprehensive and trustworthy validation of the synthesized molecule.
Technique
Information Provided
Sample Requirements
Key Strengths & Limitations
NMR Spectroscopy
Atomic connectivity, chemical environment of nuclei, stereochemical relationships.
Soluble sample (5-10 mg) in a deuterated solvent.
Strengths: Non-destructive, provides detailed information about the molecular framework in solution. Limitations: Can be complex to interpret for highly substituted or conformationally flexible molecules; does not provide absolute 3D structure.
Small amount of sample (µg to ng), solid or in solution.
Strengths: High sensitivity, provides exact molecular formula. Limitations: Isomeric and isobaric compounds can be difficult to distinguish; provides limited information on stereochemistry.
X-ray Crystallography
Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry.
High-quality single crystal (typically 0.1-0.3 mm).
Strengths: The "gold standard" for definitive structure determination. Limitations: Growing suitable crystals can be a significant bottleneck; the solid-state structure may not represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the initial and indispensable tool for the structural characterization of 7-Bromoquinoline-2-carbaldehyde derivatives. It provides a detailed "map" of the molecule's proton and carbon framework.
The "Why" Behind the Experiment: Causality in NMR Analysis
The choice of solvent and NMR experiment is dictated by the specific structural questions being asked. For 7-Bromoquinoline-2-carbaldehyde derivatives, chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, if hydrogen bonding or specific solvent-solute interactions are of interest, or if solubility is an issue, other solvents like DMSO-d₆ may be employed.
One-dimensional (1D) ¹H and ¹³C NMR are the workhorses for initial structural confirmation. For more complex derivatives with overlapping signals, two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals by revealing their connectivity.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Weigh approximately 5-10 mg of the 7-Bromoquinoline-2-carbaldehyde derivative.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.[2]
Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.
¹H NMR Data Acquisition (400 MHz Spectrometer):
Pulse Program: Standard single pulse.
Spectral Width: 0-12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans: 16-64 scans.
¹³C NMR Data Acquisition (100 MHz Spectrometer):
Pulse Program: Proton-decoupled single pulse.
Spectral Width: 0-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds.
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
Data Interpretation: A Comparative Look at Substituted Derivatives
The chemical shifts in the NMR spectrum are highly sensitive to the electronic environment of the nuclei. The introduction of substituents on the 7-bromoquinoline-2-carbaldehyde core will induce predictable shifts.
Compound
Aldehyde Proton (CHO) δ (ppm)
Aromatic Protons δ (ppm)
Notes on Substituent Effects
7-Bromoquinoline-2-carbaldehyde
~10.2 (s)
7.5 - 9.0 (m)
Baseline spectrum. The aldehyde proton is significantly deshielded.
7-Bromo-5-nitroquinoline-2-carbaldehyde
Expected > 10.2
Downfield shift of protons on the nitro-substituted ring.
The strongly electron-withdrawing nitro group deshields nearby protons.
7-Bromo-5-methoxyquinoline-2-carbaldehyde
Expected < 10.2
Upfield shift of protons on the methoxy-substituted ring.
The electron-donating methoxy group shields nearby protons.
Mass Spectrometry: Unveiling the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a 7-Bromoquinoline-2-carbaldehyde derivative. The fragmentation pattern also offers valuable clues to the molecule's structure.
Choosing the Right Ionization Technique
For most quinoline derivatives, which are typically polar and have moderate molecular weights, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that usually results in a prominent protonated molecule ([M+H]⁺), minimizing fragmentation in the source and providing clear molecular weight information.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (ESI-QTOF Mass Spectrometer):
Ionization Mode: Positive ESI.
Capillary Voltage: 3-4 kV.
Nebulizer Gas (N₂): 1-2 Bar.
Drying Gas (N₂): 6-8 L/min at 180-200 °C.
Mass Range: m/z 100-1000.
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.
Interpreting the Mass Spectrum: The Telltale Signs of Bromine
A key feature in the mass spectrum of a 7-bromoquinoline-2-carbaldehyde derivative is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any fragment containing the bromine atom.
Key Fragmentation Pathways:
Loss of Carbon Monoxide (-28 Da): The aldehyde group can readily lose a molecule of CO.
Loss of Bromine Radical (-79/81 Da): Cleavage of the C-Br bond.
Ion
Calculated m/z (⁷⁹Br)
Calculated m/z (⁸¹Br)
Relative Intensity
[M+H]⁺
235.9706
237.9686
~1:1
[M+H-CO]⁺
207.9758
209.9738
~1:1
[M-Br]⁺
156.0597
156.0597
Single peak
Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. It provides precise information on bond lengths, bond angles, and stereochemistry.
The Art and Science of Crystallization
Obtaining a high-quality single crystal is often the most challenging step.[3] For 7-bromoquinoline-2-carbaldehyde derivatives, slow evaporation of a solution in a suitable solvent or solvent mixture is a common starting point.
General Crystallization Protocol:
Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane, acetone).
Slowly add a "poor" solvent (e.g., hexane, heptane) until the solution becomes slightly turbid.
Gently warm the solution until it becomes clear again.
Allow the solution to cool slowly to room temperature, and then if necessary, transfer to a refrigerator or freezer.
Monitor for crystal growth over several days to weeks.
The choice of solvents is critical and often requires screening a variety of conditions. The presence of the planar quinoline ring can promote π-stacking interactions, which can aid in crystallization.
From Diffraction to Structure: The Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Interpreting Crystallographic Data: A Case Study of a Related Structure
While a crystal structure for 7-Bromoquinoline-2-carbaldehyde itself is not publicly available, the structure of the closely related 7-Methoxy-2-phenylquinoline-3-carbaldehyde provides valuable insights.[4] The quinoline ring system is essentially planar, and the crystal packing is stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking.[4] For a 7-bromoquinoline derivative, the bromine atom would likely participate in halogen bonding, further influencing the crystal packing.
Key Crystallographic Parameters for a Representative Phenylquinoline Derivative: [1]
Parameter
Value
Chemical Formula
C₁₇H₁₃NO₂
Crystal System
Triclinic
Space Group
P-1
Unit Cell Dimensions
a = 7.332(3) Å, b = 7.582(2) Å, c = 12.487(4) Å, α = 73.424(12)°, β = 85.877(12)°, γ = 83.029(11)°
Temperature
150 K
Conclusion: An Integrated Approach for Unquestionable Validation
The structural validation of 7-Bromoquinoline-2-carbaldehyde derivatives is most reliably achieved through the judicious and combined application of NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography. NMR provides the foundational understanding of the molecular framework, MS confirms the molecular weight and elemental composition with high precision, and X-ray crystallography delivers the ultimate, unambiguous 3D structure. By understanding the strengths, limitations, and underlying principles of each technique, researchers can confidently and efficiently validate their novel compounds, paving the way for successful downstream applications in drug discovery and materials science.
References
ResearchGate. (2023). Mass Spectrometry Analysis of Nucleic Acid Modifications: From Beginning to Future. [Link]
ResearchGate. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]
Beilstein Journals. (n.d.). Supplementary Information Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5. [Link]
PMC. (2023). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. [Link]
PMC. (2009). X-Ray Crystallography of Chemical Compounds. [Link]
Asian Journal of Chemistry. (2018). Synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde by Condensation Reactions and Formation of Some New 3-Hetarylformazans. [Link]
MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. [Link]
University of Iowa. (n.d.). Explorations in crystal engineering: supramolecular templates, helical assemblies, pharmaceutical reactivity, and applications to radio-imaging. [Link]
A Spectroscopic Journey: Distinguishing 7-Bromoquinoline-2-carbaldehyde from Its Precursors
In the intricate world of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds for innovation. Among these, 7-Bromoquinoline-2-carbaldehyde is a particularly valuable building block...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds for innovation. Among these, 7-Bromoquinoline-2-carbaldehyde is a particularly valuable building block, offering a reactive aldehyde handle for derivatization and a bromine atom for cross-coupling reactions. Ensuring the identity and purity of this key intermediate is critical for the success of any multi-step synthesis.
This guide provides a definitive spectroscopic comparison between 7-Bromoquinoline-2-carbaldehyde and its common precursor, 2-methyl-7-bromoquinoline. We will dissect the characteristic signatures in NMR, IR, UV-Vis, and Mass Spectrometry, explaining the causal relationships behind the spectral shifts that unequivocally signal a successful chemical transformation.
The Synthetic Context: From Methyl to Aldehyde
A common and efficient pathway to synthesize 7-Bromoquinoline-2-carbaldehyde is through the selective oxidation of the methyl group of 2-methyl-7-bromoquinoline. This targeted transformation is the root cause of the profound spectroscopic differences between the starting material and the final product.
Figure 2: A generalized workflow for spectroscopic analysis.
Conclusion
The conversion of 2-methyl-7-bromoquinoline to 7-Bromoquinoline-2-carbaldehyde is marked by a suite of clear and unambiguous spectroscopic changes. From the appearance of the aldehyde proton in ¹H NMR and the carbonyl carbon in ¹³C NMR to the intense C=O stretch in the IR and the +14 amu shift in the mass spectrum, each technique provides a crucial piece of evidence. By leveraging this multi-faceted analytical approach, researchers and drug development professionals can validate the structure of their target compound with the highest degree of confidence, ensuring a solid foundation for subsequent scientific exploration.
References
² PubChem. 7-bromoquinoline-2-carbaldehyde (C10H6BrNO). Available at: [Link]
⁴ ResearchGate. UV-vis absorption spectra of the hydrolysis products aldehyde (blue),.... Available at: [Link]
⁶ SpectraBase. 7-Bromo-quinoline [1H NMR] - Spectrum. Available at: [Link]
⁸ Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
⁹ PubChem. 2-Quinolinecarboxaldehyde | C10H7NO. Available at: [Link]
¹⁰ Supporting Information for a scientific publication. As retrieved from search.
¹² Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-9. Available at: [Link]
¹³ MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]
¹⁴ Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
¹⁵ Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]
¹⁶ Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
¹⁸ Doc Brown's Chemistry. C7H16 infrared spectrum of 2-methylhexane. Available at: [Link]
¹⁹ ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]
²⁰ ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]
²¹ MDPI. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Available at: [Link]
²² Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]
²³ Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Available at: [Link]
²⁴ Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Available at: [Link]
²⁵ University of Colorado Boulder. IR Absorption Table. Available at: [Link]
²⁶ NIH. (2023, February 9). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde. Available at: [Link]
²⁷ AWS. Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization. Available at: [Link]
²⁹ Chemistry LibreTexts. (2019, September 3). 12.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
³¹ Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
³² NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
³⁴ PubMed. Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Available at: [Link]
Comparative
Benchmarking the Antioxidant Potential of Novel Quinoline Derivatives
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists Executive Summary: The Quinoline Advantage Quinoline scaffolds are "privileged structures" in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Comparative Technical Guide
Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists
Executive Summary: The Quinoline Advantage
Quinoline scaffolds are "privileged structures" in medicinal chemistry, historically celebrated for antimalarial and anticancer properties. However, their potential as mitochondrial-targeted antioxidants is a rapidly emerging frontier. Unlike traditional phenolic antioxidants (e.g., Vitamin E), novel quinoline derivatives offer tunable lipophilicity and the ability to chelate redox-active metals (Cu²⁺, Fe³⁺), providing a dual-action mechanism against oxidative stress.
This guide provides a rigorous benchmarking framework to evaluate novel quinoline derivatives against industry standards (Ascorbic Acid, Trolox, BHT). It moves beyond simple IC50 comparisons to a multi-dimensional analysis of Hydrogen Atom Transfer (HAT) versus Single Electron Transfer (SET) mechanisms.
Mechanistic Foundation: HAT vs. SET
To accurately interpret benchmarking data, one must understand how a quinoline derivative neutralizes free radicals. The efficacy is governed by two primary thermodynamic pathways:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom (proton + electron) to the radical.[1] This is driven by the Bond Dissociation Energy (BDE) of the X-H bond (typically an -OH or -NH group on the quinoline ring).
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a cation radical, which then deprotonates. This is driven by the Ionization Potential (IP) .[2]
Expert Insight: Most quinoline derivatives with phenolic hydroxyls (e.g., 8-hydroxyquinoline) utilize a hybrid mechanism. However, in polar solvents (methanol/ethanol used in assays), SET often dominates, whereas HAT is more prevalent in lipid bilayers.
Visualization: Mechanistic Pathways
Caption: Dual antioxidant mechanisms (HAT vs. SET) for phenolic quinoline derivatives.
Comparative Methodology: The Protocol Suite
A single assay is insufficient for validation. This suite ensures coverage of both mechanisms and biological relevance.[3][4]
Phase 1: Primary Screening (DPPH Assay)
Objective: Rapid assessment of radical scavenging capability (Mixed HAT/SET).
Why: DPPH is stable and commercially available, making it the industry standard for initial "Go/No-Go" decisions.
Protocol:
Preparation: Dissolve quinoline derivatives in DMSO (stock 10 mM). Dilute with Methanol to final concentrations (1–100 µg/mL).
Reaction: Mix 100 µL of sample with 100 µL of 0.1 mM DPPH solution (in Methanol).
Incubation: 30 minutes in the dark at room temperature (critical to prevent photo-degradation).
Measurement: Absorbance at 517 nm using a microplate reader.
Validation: Must run Ascorbic Acid and Trolox as positive controls on the same plate.
Objective: Assess activity in both aqueous and organic phases.
Why: Unlike DPPH, ABTS[5][6]•+ is soluble in both water and organic solvents, making it superior for evaluating lipophilic quinoline derivatives that may precipitate in the DPPH methanol system.
Protocol:
Generation: React 7 mM ABTS with 2.45 mM potassium persulfate. Store in dark for 12–16h to generate ABTS•+.
Dilution: Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Assay: Add 10 µL of sample to 190 µL of diluted ABTS•+.
Measurement: Read absorbance at 734 nm after 6 minutes.
Objective: Measure the ability to reduce Fe³⁺ to Fe²⁺ (Pure SET mechanism).
Why: Confirms if the quinoline acts as an electron donor, a key feature for breaking radical chains.
Protocol:
Reagent: Mix Acetate buffer (pH 3.6), TPTZ solution (10 mM), and FeCl₃ (20 mM) in a 10:1:1 ratio.
Reaction: Mix 20 µL sample + 180 µL FRAP reagent.
Measurement: Absorbance at 593 nm after 30 mins.
Benchmarking Data: Novel Quinolines vs. Standards
The following table presents a comparative analysis of a hypothetical novel series ("Quin-OH Series") against industry standards. These values are synthesized from representative literature ranges for high-performing quinoline derivatives [1][2][5].
Table 1: Comparative Antioxidant Profile[7]
Compound Class
Specific ID
DPPH IC50 (µg/mL)
ABTS TEAC (µM Trolox/g)
Mechanism Dominance
Notes
Standard
Ascorbic Acid
4.5 ± 0.2
N/A
HAT
Gold standard; hydrophilic only.
Standard
Trolox
6.2 ± 0.4
1.00 (Ref)
HAT/SET
Water-soluble Vit E analog; reference point.
Standard
BHT
18.5 ± 1.2
0.85
HAT
Synthetic lipophilic standard.
Novel Quinoline
Quin-OH-1 (8-OH)
5.8 ± 0.5
1.25
Hybrid
Outperforms Trolox due to chelating N-atom.
Novel Quinoline
Quin-OH-2 (6-OH)
12.4 ± 1.1
0.92
SET
Steric hindrance limits HAT; good reducing power.
Novel Quinoline
Quin-OMe (8-OMe)
>100
0.15
None
Methylation of -OH kills activity (Proves -OH necessity).
Novel Quinoline
Quin-Hydrazone
3.2 ± 0.3
1.45
HAT
Hydrazone linker adds extra H-donor sites.
Key Takeaway:
Quin-OH-1 demonstrates that retaining the 8-hydroxyquinoline motif allows for performance comparable to Trolox.
Quin-Hydrazone derivatives often surpass Ascorbic Acid in lipid environments (ABTS data) due to extended conjugation and multiple H-donor sites [1].
Structure-Activity Relationship (SAR) Analysis
To engineer superior antioxidants, one must manipulate the quinoline scaffold strategically.
Position of Hydroxyl Group: The 8-position (Quin-OH-1) is superior to the 6-position. The proximity of the -OH to the ring Nitrogen allows for an intramolecular hydrogen bond, which stabilizes the phenoxy radical formed after HAT [3].
Electron Donating Groups (EDG): Adding EDGs (e.g., -CH3, -OCH3) at positions 5 or 7 increases the electron density of the ring, lowering the Ionization Potential (IP) and facilitating the SET mechanism [4].
Linker Modifications: Incorporating hydrazone or hydrazide linkers at the C-2 or C-4 position significantly boosts radical scavenging by providing additional labile protons [1].
Biological Validation: Cellular ROS Assay
Chemical assays (DPPH/ABTS) do not account for membrane permeability. The DCFDA Cellular Assay is the mandatory final validation step.
Protocol:
Cell Line: Use HepG2 or PC12 cells (high metabolic activity).
Probe: Load cells with DCFH-DA (20 µM) for 45 mins.
Stress Induction: Treat cells with the Quinoline derivative (1–50 µM) for 2 hours, then challenge with H₂O₂ (500 µM) to induce oxidative stress.
7-Bromoquinoline-2-carbaldehyde: Laboratory Disposal & Handling Guide
[1][2][3][4] Executive Summary & Core Directive 7-Bromoquinoline-2-carbaldehyde is a halogenated heterocyclic aldehyde.[1][2][3][4] Improper disposal poses significant environmental risks due to the persistence of the ha...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Core Directive
7-Bromoquinoline-2-carbaldehyde is a halogenated heterocyclic aldehyde.[1][2][3][4] Improper disposal poses significant environmental risks due to the persistence of the halogenated quinoline core and the reactivity of the aldehyde group.[4]
The Golden Rule: This compound must NEVER be disposed of down the drain or in general trash. It must be segregated strictly into the Halogenated Organic Waste stream.[1]
Immediate Hazard: Skin/Eye Irritant, Respiratory Irritant, Harmful if Swallowed.[2][5]
Disposal Method: High-temperature incineration with acid gas scrubbing (off-site).[1][2][4]
Waste Code: Treat as Halogenated Organic (Non-regulated RCRA specific code, but chemically requires halogenated treatment).[2]
Chemical Hazard Profile (The "Why")
Understanding the molecular behavior of this compound is essential for safety. We do not simply follow rules; we manage chemical reactivity.
Feature
Specification
Operational Implication
CAS Number
904369-20-6
Use for waste tagging and inventory reconciliation.[1][2][3][4]
Bromine: Combustion releases HBr (acid gas); requires scrubbers.[2][3][4] Aldehyde: Can oxidize to carboxylic acids; incompatible with strong oxidizers.[1][2]
GHS Hazards
H302, H315, H319, H335
PPE must protect mucous membranes and skin.[2][3][4]
Physical State
Solid (Yellow/Brown Powder)
Dust management is critical during weighing/transfer.[1][2][3][4]
Critical Causality: We segregate this from non-halogenated solvents (like acetone or ethanol) because incineration of halogens creates corrosive acid gases (HBr).[2] Mixing this into a non-halogenated drum forces the entire drum to be treated as halogenated, increasing disposal costs by up to 200% and complicating the incineration process.[4]
Pre-Disposal Protocol: The Self-Validating System
Before any waste transfer occurs, you must validate the waste stream compatibility.[1] This prevents "blind pouring" accidents.[1][2]
The "Check-Mix-Tag" Validation Loop
Check: Verify the receiving carboy is labeled "HALOGENATED WASTE." [1][2]
Validation: The label should usually be green or have a specific "Halogenated" checkbox marked.[1]
Mix (Small Scale): If dissolving solid waste into a liquid stream, perform a test in a scintillation vial.
Validation: No heat generation, gas evolution, or precipitation within 5 minutes.[2]
Tag: Complete the waste tag before adding the waste.
Validation: Write "7-Bromoquinoline-2-carbaldehyde" fully.[1][2][3][4] Do not use abbreviations like "7-BQ".
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Primary Containment: Do not dump loose powder into a drum.[1][2]
Place the solid substance in a screw-top glass jar or a heavy-duty polyethylene bag.[1][2]
Storage: Move to the Solid Hazardous Waste accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate):
Identify the Solvent:
If solvent is Halogenated (DCM, Chloroform): Pour directly into Halogenated Waste .[2]
If solvent is Non-Halogenated (Ethyl Acetate, Methanol): Because it contains the brominated solute, the ENTIRE mixture is now Halogenated Waste .[2]
PH Check (Crucial):
Aldehydes can be sensitive to pH extremes.[1][2] Ensure the waste carboy is not strongly basic (pH > 10) or strongly acidic (pH < 2) to prevent uncontrolled polymerization or oxidation.[2]
Protocol: Dip a pH strip into the waste stream.[1] Neutral (pH 6-8) is ideal.[1][2]
Transfer: Funnel the liquid into the Halogenated Organic Solvents carboy. Close the cap immediately.
Sharps: Needles/syringes used with this compound go into the Red Biohazard/Sharps Container (or Chem-Sharps container depending on facility rules), not regular trash.[1][2]
Gloves/Paper: If heavily soiled, double bag and treat as Solid Hazardous Waste .[2] If merely incidental contact, lab trash is generally acceptable (verify with local EHS).[2]
Visual Workflow: The Disposal Decision Matrix
Figure 1: Decision matrix for segregating 7-Bromoquinoline-2-carbaldehyde waste streams.[1][2][3][4] Note that non-halogenated solvents become halogenated waste once this compound is added.[1][2]
Emergency Response: Spill Management
In the event of a spill, autonomy and speed are vital.[4]
Evacuate & Ventilate: If the spill is >5g or creates dust, clear the area.[1] The aldehyde is a respiratory irritant.[1][5]
PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat.[2] If dust is present, use an N95 or half-mask respirator.[1][2]
Containment:
Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels or oil-dry pads, then scoop into a bag.[1][2]
Liquid Spill: Cover with an inert absorbent (Vermiculite or Sand).[1][2] Do not use sawdust (combustible reaction risk with aldehydes).[1][2]
Disposal of Cleanup Materials: All cleanup materials must be treated as Solid Hazardous Waste .[1][2]
References
US EPA . (n.d.).[1][2] Hazardous Waste Codes & RCRA Regulations for Halogenated Solvents. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 7-Bromoquinoline-2-carbaldehyde: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 7-Bromoquinoline-2-carbaldehyde is foundational to discovery. This compound, with its quinoline core, is a valuable precursor...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities like 7-Bromoquinoline-2-carbaldehyde is foundational to discovery. This compound, with its quinoline core, is a valuable precursor for synthesizing molecules with potential biological activities, including neuroprotective properties.[1] However, its reactive aldehyde group and bromo-substituent also necessitate a rigorous approach to safety.[1] This guide moves beyond a simple checklist to provide a procedural and logical framework for handling this compound, ensuring that safety is an integral part of the scientific process.
Hazard Assessment: Understanding the "Why" Behind the Precautions
A thorough understanding of the specific risks associated with 7-Bromoquinoline-2-carbaldehyde is the cornerstone of safe handling. The primary hazards are well-documented in safety data sheets for this and structurally similar compounds.[2][3][4][5][6] The causality is clear: the chemical's structure predicts its irritant and potentially toxic nature.
Hazard Classification
GHS Category
Rationale and Potential Effects
Source(s)
Acute Toxicity, Oral
Category 3 / 4
Harmful or toxic if swallowed.[4][5][7] Ingestion can lead to systemic effects.
Causes serious eye irritation.[2][3][6][8][9][10] Direct contact with dust or splashes can result in significant pain and potential damage to eye tissue.
Given these classifications, all handling procedures must be designed to eliminate or minimize direct contact, ingestion, and inhalation.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is worn, engineering and administrative controls must be in place. These controls are designed to remove the hazard at its source.
Ventilation: All work with 7-Bromoquinoline-2-carbaldehyde, especially the handling of the solid powder, must be conducted in a certified chemical fume hood.[2] This ensures that any dust or vapors are captured and exhausted away from the user.
Workstation Location: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8][9]
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical hazard. The selection of PPE must directly correspond to the risks identified in the hazard assessment.
Hand Protection
Protective gloves are mandatory when handling 7-Bromoquinoline-2-carbaldehyde.[11]
Material: Nitrile gloves are a suitable choice for protection against incidental contact and splashes with a broad range of chemicals, including aromatic compounds.[12][13] Avoid latex gloves, as they offer poor protection against many organic solvents.[12]
Protocol:
Always inspect gloves for tears or punctures before use.[14]
Don two pairs of gloves if working with larger quantities or for extended periods.
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
Dispose of used gloves in the designated solid chemical waste container.
Eye and Face Protection
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.
Equipment: Chemical splash goggles are required.[11][15] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust particles.
Protocol:
Goggles must be worn at all times when the chemical is being handled, from initial weighing to final cleanup.
For procedures with a higher risk of splashing (e.g., dissolving larger quantities), a face shield should be worn over the chemical splash goggles for an added layer of protection.[12][13]
Body Protection
A lab coat is essential to protect the skin and personal clothing from contamination.[12][15]
Material: A flame-resistant lab coat is recommended as a best practice in a chemical laboratory.[13][14] Ensure it is fully buttoned.
Protocol:
Lab coats should be worn only in the laboratory area and removed before entering common areas.
In case of a significant spill on the lab coat, remove it immediately and follow emergency procedures.
Respiratory Protection
Inhalation of the dust is a primary exposure route that can cause respiratory irritation.[8][16]
Equipment: When weighing or transferring the solid compound where dust generation is likely, a respirator is necessary.[16] An N95-rated dust mask may be sufficient for small quantities, but a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates offers superior protection.[14][16]
Protocol:
Ensure you have been properly fit-tested for the selected respirator.
Check the respirator's seal before entering the work area.
Store the respirator and its cartridges in a clean, dry place away from chemical contamination.
Workflow for Safe Handling of 7-Bromoquinoline-2-carbaldehyde
The following diagram outlines the logical flow for safely handling this chemical, integrating hazard assessment, control implementation, and disposal.
Caption: Logical workflow from preparation to disposal for 7-Bromoquinoline-2-carbaldehyde.
Operational and Disposal Plans
Step-by-Step Handling Procedure
Preparation: Before retrieving the chemical, ensure your fume hood is operational, your PPE is laid out, and your waste containers are properly labeled.
Weighing: To minimize dust, weigh the compound on wax paper or in a weigh boat. Perform this task deep within the fume hood to ensure containment.
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could aerosolize the powder.
Storage: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][8][14]
Disposal Plan: A Critical Responsibility
As a halogenated organic compound, 7-Bromoquinoline-2-carbaldehyde must be disposed of as hazardous waste.[17][18] Under no circumstances should it be disposed of down the drain. [18][19]
Segregation: Maintain separate, clearly labeled waste containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids".[19][20]
Solid Waste: All contaminated disposables, including gloves, weigh paper, and paper towels used for cleanup, must be placed in the designated solid waste container.[20]
Liquid Waste: Any solutions containing 7-Bromoquinoline-2-carbaldehyde must be collected in the liquid halogenated waste container.
Labeling: Ensure all waste containers are tightly capped and accurately labeled with their contents to prevent dangerous reactions and ensure proper disposal by environmental health and safety personnel.[18][19][20]
Emergency Procedures
Exposure Type
Immediate Action
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8][9]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][9]
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8][9]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7]
Spill
Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up carefully to avoid creating dust and place it in a sealed container for disposal as halogenated waste.[14][21]
By integrating this comprehensive safety and handling protocol into your laboratory workflow, you build a system that protects not only yourself and your colleagues but also the integrity of your research.